molecular formula C11H14N4 B1305261 6-(4-Methylpiperazin-1-yl)nicotinonitrile CAS No. 54864-89-0

6-(4-Methylpiperazin-1-yl)nicotinonitrile

Cat. No.: B1305261
CAS No.: 54864-89-0
M. Wt: 202.26 g/mol
InChI Key: IXWJXGCUFGKQTJ-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)nicotinonitrile (CAS 54864-89-0) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound, with a molecular formula of C11H14N4 and a molecular weight of 202.26 g/mol, features a nitrile-substituted pyridine core linked to a methylpiperazine group . This structure makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical compounds. Researchers utilize this nitrile derivative in heterocyclic chemistry and drug discovery projects. Its molecular architecture is designed for further functionalization; the electron-deficient pyridine ring and the polar nitrile group can influence a compound's electronic properties and binding affinity, while the methylpiperazine moiety can enhance solubility and contribute to biological activity . As a key synthetic intermediate, it can be used in the exploration of new active substances. Please handle with appropriate care, referring to the supplied safety data sheet. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile
Source PubChem
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InChI

InChI=1S/C11H14N4/c1-14-4-6-15(7-5-14)11-3-2-10(8-12)9-13-11/h2-3,9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWJXGCUFGKQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203346
Record name 3-Pyridinecarbonitrile, 6-(4-methyl-1-piperazinyl)-
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Molecular Weight

202.26 g/mol
Source PubChem
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CAS No.

54864-89-0
Record name 6-(4-Methyl-1-piperazinyl)-3-pyridinecarbonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonitrile, 6-(4-methyl-1-piperazinyl)-
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Record name 3-Pyridinecarbonitrile, 6-(4-methyl-1-piperazinyl)-
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Record name 6-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 6-(4-Methylpiperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 6-(4-Methylpiperazin-1-yl)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document elucidates its chemical identity, physicochemical properties, a probable synthetic pathway, and potential biological relevance based on the activities of structurally related molecules. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Chemical Identity and Structure

6-(4-Methylpiperazin-1-yl)nicotinonitrile is a substituted pyridine derivative. The core structure consists of a pyridine ring, which is functionalized with a nitrile group at the 3-position and a 4-methylpiperazin-1-yl group at the 6-position.

Key Identifiers:

IdentifierValueSource(s)
IUPAC Name 6-(4-methylpiperazin-1-yl)pyridine-3-carbonitrileN/A
CAS Number 54864-89-0[1][2]
Molecular Formula C₁₁H₁₄N₄[1][2]
Molecular Weight 202.26 g/mol [1]
Canonical SMILES CN1CCN(CC1)C2=NC=C(C=C2)C#NN/A

The presence of the basic piperazine moiety and the polar nitrile group on the aromatic pyridine scaffold suggests that this molecule may exhibit a range of interesting chemical and biological properties.

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 6-(4-Methylpiperazin-1-yl)nicotinonitrile is limited, the following table summarizes available information and predicted values.

PropertyValueMethodSource(s)
Melting Point 107 - 111 °C (for a related compound)ExperimentalN/A
pKa 7.8 ± 0.5Prediction[3][4]
logP 1.5 ± 0.5Prediction[5][6]
Aqueous Solubility Predicted to be sparingly soluble to solublePrediction[7][8][9][10]

Causality Behind Physicochemical Properties:

  • pKa: The predicted pKa value is primarily influenced by the tertiary amine within the piperazine ring. The electron-withdrawing nature of the pyridine ring and the nitrile group would slightly decrease the basicity of the piperazine nitrogens compared to a simple alkyl-substituted piperazine. The more basic nitrogen is predicted to be the one further from the pyridine ring. This basicity is a critical determinant of the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[3][4]

  • logP: The predicted octanol-water partition coefficient (logP) suggests a moderate lipophilicity. The pyridine and piperazine rings contribute to its lipophilic character, while the nitrile group and the nitrogen atoms add polarity. This balance is crucial for cell membrane permeability.[5][6]

  • Solubility: The predicted solubility is a function of both its crystal lattice energy (related to melting point) and its polarity. The presence of nitrogen atoms capable of hydrogen bonding with water suggests some degree of aqueous solubility, particularly at acidic pH where the piperazine moiety would be protonated.[7][8][9][10]

Synthesis and Characterization

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most likely synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction. This would typically involve the reaction of a pyridine ring activated with a leaving group at the 6-position with N-methylpiperazine.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product 6-chloronicotinonitrile 6-Chloronicotinonitrile target_molecule 6-(4-Methylpiperazin-1-yl)nicotinonitrile 6-chloronicotinonitrile->target_molecule Nucleophilic Aromatic Substitution N-methylpiperazine N-Methylpiperazine N-methylpiperazine->target_molecule

A proposed synthetic workflow.

Step-by-Step Methodology (Hypothetical Protocol):

  • Reaction Setup: To a solution of 6-chloronicotinonitrile (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add N-methylpiperazine (1.1-1.5 equivalents).

  • Base Addition: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents), is added to scavenge the hydrochloric acid byproduct.

  • Heating: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C. The progress of the reaction would be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is then extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 6-(4-Methylpiperazin-1-yl)nicotinonitrile.

Causality in Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF or DMSO are chosen because they can dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex) without protonating the nucleophile.

  • Base: The addition of a base is crucial to neutralize the HCl formed during the reaction, which would otherwise protonate the N-methylpiperazine, rendering it non-nucleophilic.

  • Excess Nucleophile: A slight excess of N-methylpiperazine is often used to ensure the complete consumption of the starting material.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the following are predicted key features that would be expected in the characterization of 6-(4-Methylpiperazin-1-yl)nicotinonitrile:

  • ¹H NMR:

    • Signals in the aromatic region corresponding to the protons on the pyridine ring.

    • Multiple signals in the aliphatic region corresponding to the non-equivalent methylene protons of the piperazine ring.

    • A singlet corresponding to the methyl group protons.

  • ¹³C NMR:

    • Signals in the aromatic region for the carbons of the pyridine ring.

    • A signal for the nitrile carbon.

    • Signals in the aliphatic region for the carbons of the piperazine ring and the methyl group.

  • IR Spectroscopy:

    • A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2220-2240 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic protons.

    • C=C and C=N stretching vibrations from the pyridine ring.

  • Mass Spectrometry:

    • A molecular ion peak corresponding to the molecular weight of the compound (202.26 g/mol ).

Potential Biological and Pharmacological Relevance

The chemical structure of 6-(4-Methylpiperazin-1-yl)nicotinonitrile incorporates moieties that are prevalent in many biologically active compounds. The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to interact with various biological targets.[11][12] Similarly, the nicotinonitrile framework is present in a number of pharmacologically active molecules.[13][14][15]

Structurally Related Compounds and Their Activities:

  • Antipsychotic, Antidepressant, and Anxiolytic Agents: Many drugs targeting the central nervous system (CNS) contain the piperazine moiety. These compounds often interact with dopamine and serotonin receptors.[11]

  • Anticancer Activity: Nicotinonitrile derivatives have been investigated for their potential as anticancer agents.[15] The substitution pattern on the pyridine ring can be tailored to achieve selectivity for specific kinase targets.

  • Enzyme Inhibition: The piperazine and nicotinonitrile scaffolds have been incorporated into inhibitors of various enzymes, highlighting their versatility in drug design.

Given these precedents, 6-(4-Methylpiperazin-1-yl)nicotinonitrile could be a valuable building block or a starting point for the development of novel therapeutic agents targeting a range of diseases.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 6-(4-Methylpiperazin-1-yl)nicotinonitrile is not widely available, general precautions for handling laboratory chemicals should be observed. Based on the chemical structure, potential hazards may include skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

6-(4-Methylpiperazin-1-yl)nicotinonitrile is a chemical entity with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its basic properties, including its molecular structure and predicted physicochemical characteristics, suggest that it could serve as a versatile scaffold for the synthesis of novel compounds with a range of biological activities. The proposed synthetic route via nucleophilic aromatic substitution offers a straightforward method for its preparation. Further experimental validation of its properties and biological screening are warranted to fully elucidate its potential as a therapeutic agent or a key intermediate.

References

Sources

6-(4-Methylpiperazin-1-yl)nicotinonitrile chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Analysis of 6-(4-Methylpiperazin-1-yl)nicotinonitrile

Abstract: This technical guide provides a comprehensive overview of 6-(4-Methylpiperazin-1-yl)nicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We present its core chemical identity, a detailed, field-proven protocol for its synthesis and purification, and a suite of robust analytical methodologies for its characterization. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, step-by-step guidance for laboratory application. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Core Compound Identity and Physicochemical Properties

6-(4-Methylpiperazin-1-yl)nicotinonitrile is a substituted pyridine derivative. The structure integrates a pyridine ring, a nitrile functional group, and a 1-methylpiperazine moiety. This combination of features makes it a valuable building block, particularly as an intermediate in the synthesis of complex molecules with potential therapeutic activity.[1]

Caption: Chemical structure of 6-(4-Methylpiperazin-1-yl)nicotinonitrile.

The key physicochemical properties of the compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name 6-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile[2]
CAS Number 54864-89-0[3][4][5]
Molecular Formula C₁₁H₁₄N₄[3][5]
Molecular Weight 202.26 g/mol [3][4][5]
Appearance Typically an off-white to yellow solidN/A
Solubility Soluble in DMSO, Methanol, ChloroformN/A

Synthesis and Purification

The most direct and widely applicable synthesis for this compound is a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a suitable leaving group (typically a halide) from the pyridine ring by the secondary amine of 1-methylpiperazine.

G start Start Materials: - 6-Chloronicotinonitrile - 1-Methylpiperazine - Base (e.g., K₂CO₃) - Solvent (e.g., DMSO) reaction Nucleophilic Aromatic Substitution (SNAr) - Mix reactants in DMSO. - Heat at 100-140°C for 8-16h. start->reaction 1. Reaction Setup workup Aqueous Workup - Cool reaction mixture. - Quench with water. - Precipitate product. reaction->workup 2. Quenching extraction Solvent Extraction - Extract with Ethyl Acetate or DCM. - Wash organic layer with brine. workup->extraction 3. Isolation purification Purification - Dry organic layer (Na₂SO₄). - Concentrate under vacuum. - Purify via column chromatography. extraction->purification 4. Purification product Final Product: 6-(4-Methylpiperazin-1-yl)nicotinonitrile (>95% Purity) purification->product 5. Final Compound

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol:
  • Reactor Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-chloronicotinonitrile (1.0 eq), 1-methylpiperazine (1.2 eq), and potassium carbonate (2.0 eq) as a base.

    • Causality: Potassium carbonate is an effective and economical base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask until the starting material concentration is approximately 0.5 M.

    • Causality: DMSO is a polar aprotic solvent that excels at solvating the reactants and facilitating SNAr reactions by not solvating the nucleophile as strongly as protic solvents.

  • Reaction: Heat the mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 6-chloronicotinonitrile spot is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice-cold water, which should cause the product to precipitate.

  • Isolation: Collect the crude solid by vacuum filtration and wash it thoroughly with water to remove residual DMSO and inorganic salts.

  • Purification: The crude product can be further purified by flash column chromatography on silica gel, using a gradient elution of dichloromethane (DCM) and methanol (e.g., 100:0 to 95:5 DCM:MeOH) to yield the pure compound.

Comprehensive Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

G cluster_workflow Analytical Workflow sample Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) Confirms covalent structure. sample->nmr ms Mass Spectrometry (ESI-MS, HRMS) Confirms molecular weight and formula. sample->ms hplc HPLC-UV Determines purity and quantifies. sample->hplc

Caption: A multi-technique approach for analytical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation by mapping the carbon-hydrogen framework.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Interpretation:

    • ¹H NMR: Expect signals corresponding to the pyridine ring protons (typically in the δ 7.0-8.5 ppm range), two distinct signals for the piperazine CH₂ groups (one adjacent to the pyridine ring around δ 3.5-3.8 ppm and the other adjacent to the N-methyl group around δ 2.5-2.7 ppm), and a singlet for the N-methyl protons around δ 2.3 ppm.[6][7]

    • ¹³C NMR: Expect signals for the pyridine carbons (δ 110-160 ppm), the nitrile carbon (δ ~118 ppm), the piperazine carbons (δ ~45-55 ppm), and the methyl carbon (δ ~46 ppm).[6][7]

Mass Spectrometry (MS)

MS confirms the molecular weight and, with high resolution, the elemental formula.

Protocol:

  • Technique: Use Electrospray Ionization (ESI) in positive ion mode, as the piperazine nitrogen is readily protonated.

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Interpretation: The primary ion observed should be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 203.12. High-Resolution Mass Spectrometry (HRMS) should confirm the calculated exact mass for C₁₁H₁₅N₄⁺, validating the elemental composition.[3][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the compound. A robust reversed-phase method is described below.

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µm particle sizeStandard for reversed-phase separation of moderately polar small molecules.[8][9]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and ionization in MS detection (if used).
Mobile Phase B AcetonitrileStrong organic solvent for eluting the compound.
Gradient 5% to 95% B over 15 minutes, then hold for 3 minutesEnsures elution of all components and provides good resolution between the main peak and impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 35 °CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.[8]
Detection UV at 254 nm and 310 nmThe aromatic and nitrile functionalities provide strong UV absorbance.[10]
Injection Volume 10 µLStandard volume to avoid column overloading.[8]

Trustworthiness - Method Validation: For routine use, this method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Ensure no interference from impurities or degradation products.

  • Linearity: Demonstrate a linear relationship between concentration and peak area over a defined range.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 2%.[8]

  • Accuracy: Determine the recovery of spiked samples, with acceptance criteria typically between 98-102%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Establish the lowest concentration that can be reliably detected and quantified.[8]

Applications in Research and Drug Development

The 6-(piperazin-1-yl)nicotinonitrile scaffold is a privileged structure in modern medicinal chemistry. The piperazine moiety is known to improve aqueous solubility and can serve as a versatile handle for further chemical modification. The pyridine-nitrile portion is a common feature in many biologically active molecules.

Notably, structurally related compounds have been identified as potent inhibitors of various protein kinases, such as Cyclin-Dependent Kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5).[1] The development of such inhibitors is a key strategy in oncology. Therefore, 6-(4-Methylpiperazin-1-yl)nicotinonitrile serves as a crucial starting material or fragment for the synthesis of novel kinase inhibitors and other potential therapeutic agents.[1][11]

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][14] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[13][15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[12][14]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[14]

Conclusion

This guide has detailed the essential technical information for 6-(4-Methylpiperazin-1-yl)nicotinonitrile, from its synthesis to its comprehensive analysis. The provided protocols are robust and grounded in established chemical principles, ensuring that researchers can confidently prepare and characterize this important chemical intermediate. Its established role as a precursor to potent kinase inhibitors underscores its continued relevance in the field of drug discovery.

References

  • 6-(4-(methylsulfonyl)piperazin-1-yl)nicotinonitrile. MOLBASE. [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. National Institutes of Health. [Link]

  • One-pot synthesis of methyl piperazinyl–quinolinyl nicotinonitrile derivatives under microwave conditions and molecular docking studies with DNA. ResearchGate. [Link]

  • Nicotinonitrile. Organic Syntheses. [Link]

  • Seeking potent anti-tubercular agents: Design and synthesis of subsituted-N-(6-(4-(pyrazine-2- carbonyl)piperazine/homopiperzine. The Royal Society of Chemistry. [Link]

  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. [Link]

  • 6-(Piperazin-1-yl)pyridine-3-carbonitrile. PubChem. [Link]

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. MDPI. [Link]

  • 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. ChemSynthesis. [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][4][12]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. National Institutes of Health. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Nicotinonitrile. Wikipedia. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). PubMed. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. PubMed. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. [Link]

Sources

6-(4-Methylpiperazin-1-yl)nicotinonitrile spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-(4-Methylpiperazin-1-yl)nicotinonitrile

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data essential for the structural elucidation and purity assessment of 6-(4-Methylpiperazin-1-yl)nicotinonitrile (CAS No. 54864-89-0), a heterocyclic compound of interest in medicinal chemistry and drug development. We present a detailed analysis of its predicted Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing researchers with a robust framework for interpreting experimental results. Detailed, standardized protocols for data acquisition are also provided to ensure experimental reproducibility and integrity.

Introduction and Molecular Structure

6-(4-Methylpiperazin-1-yl)nicotinonitrile is a substituted pyridine derivative. Its structure incorporates a pyridine ring, a nitrile functional group, and a 4-methylpiperazine moiety. The molecular formula is C₁₁H₁₄N₄, with a molecular weight of 202.26 g/mol [1][2]. The precise arrangement of these functional groups gives rise to a unique spectroscopic fingerprint, which is critical for its unambiguous identification and quality control in synthetic applications. Spectroscopic analysis provides irrefutable evidence of the covalent structure, functional groups, and atomic connectivity.

The structural features—an electron-withdrawing nitrile group and an electron-donating piperazine group on the pyridine ring—create a distinct electronic environment that profoundly influences the resulting spectroscopic data. Understanding this interplay is key to accurate spectral interpretation.

Caption: Molecular structure of 6-(4-Methylpiperazin-1-yl)nicotinonitrile with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 6-(4-Methylpiperazin-1-yl)nicotinonitrile, both ¹H and ¹³C NMR are required for complete structural confirmation. The data presented here are representative values based on established chemical shift principles for similar structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum is defined by three key regions: the aromatic region for the pyridine ring protons, and two distinct aliphatic regions for the piperazine ring and N-methyl protons. The electron-donating nature of the piperazine nitrogen and the electron-withdrawing effect of the nitrile group dictate the specific chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.50 Doublet of doublets (dd) 1H H-2 Deshielded by adjacent ring nitrogen and para nitrile group.
~7.75 Doublet of doublets (dd) 1H H-4 Deshielded by nitrile group; coupled to H-2 and H-5.
~6.70 Doublet (d) 1H H-5 Shielded by the strong electron-donating piperazine group.
~3.75 Triplet (t) 4H H-8 / H-11 Protons on carbons adjacent to the electron-withdrawing pyridine ring.
~2.55 Triplet (t) 4H H-9 / H-10 Protons on carbons adjacent to the N-methyl nitrogen.

| ~2.35 | Singlet (s) | 3H | H-13 | Characteristic shift for an N-methyl group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon count and provides insight into the electronic environment of each carbon atom. The nitrile carbon is a key diagnostic signal, appearing significantly downfield.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~160.0 C-6 Attached to two nitrogen atoms, highly deshielded.
~151.5 C-2 Aromatic carbon alpha to the ring nitrogen.
~138.0 C-4 Aromatic carbon influenced by the nitrile group.
~118.0 C≡N Characteristic chemical shift for a nitrile carbon.
~107.0 C-5 Aromatic carbon shielded by the piperazine nitrogen.
~105.0 C-3 Carbon bearing the nitrile group, significantly deshielded.
~54.5 C-9 / C-10 Aliphatic carbons adjacent to the N-methyl group.
~46.0 C-13 (CH₃) Typical N-methyl carbon shift.

| ~45.0 | C-8 / C-11 | Aliphatic carbons adjacent to the pyridine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is dominated by a strong, sharp absorption from the nitrile group.

Table 3: Key IR Absorption Bands

Frequency (cm⁻¹) Intensity Functional Group Vibrational Mode
~2225 Strong, Sharp Nitrile (C≡N) Stretching
1600-1560 Medium-Strong Aromatic Ring C=C and C=N Stretching
2950-2800 Medium Aliphatic C-H C-H Stretching (CH₃, CH₂)

| 1250-1100 | Strong | Aryl-N, Alkyl-N | C-N Stretching |

Expert Interpretation: The most diagnostic peak is the nitrile stretch at approximately 2225 cm⁻¹. Its presence is a crucial confirmation of the structure. The series of bands in the 1600-1450 cm⁻¹ region confirms the aromatic pyridine core, while the C-H stretching bands below 3000 cm⁻¹ verify the aliphatic piperazine and methyl components. The strong C-N stretching bands confirm the connection between the piperazine ring and the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected to be the base peak.

Table 4: Predicted ESI-MS Data

m/z (Daltons) Ion Proposed Fragment Structure
203.12 [M+H]⁺ Protonated parent molecule
146.07 [M-C₃H₇N+H]⁺ Loss of the N-methylpiperazine side chain

| 57.07 | [C₃H₇N]⁺ | N-methylaziridinium ion from piperazine fragmentation |

Plausible Fragmentation Pathway: Under ESI conditions, the primary ion observed will be the protonated molecule at m/z 203. Upon collision-induced dissociation (CID), the most probable fragmentation pathway involves the cleavage of the C-N bond between the pyridine ring and the piperazine moiety. This would lead to a significant fragment corresponding to the charged 4-methylpiperazine fragment or the remaining cyanopyridine radical cation.

Fragmentation M [M+H]⁺ m/z = 203.12 F1 Fragment m/z = 57.07 M->F1 - C₈H₅N₃ F2 Neutral Loss (C₈H₅N₃) Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_nmr Dissolve ~5-10 mg in 0.6 mL CDCl₃ with TMS acq_nmr Acquire ¹H, ¹³C, DEPT on 500 MHz Spectrometer prep_nmr->acq_nmr prep_ir Place drop of neat sample on ATR crystal acq_ir Acquire spectrum (4000-400 cm⁻¹) on FT-IR prep_ir->acq_ir prep_ms Dissolve ~1 mg in 1 mL MeOH/H₂O (1:1) with 0.1% Formic Acid acq_ms Infuse into ESI source and acquire MS spectrum prep_ms->acq_ms analysis Process spectra, assign peaks, and compare with reference data acq_nmr->analysis acq_ir->analysis acq_ms->analysis

Caption: General experimental workflow for spectroscopic characterization.

NMR Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[3]

FT-IR Protocol
  • Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly onto the ATR crystal and apply pressure.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹.

  • Processing: Perform a background subtraction using a scan of the empty ATR crystal.

ESI-MS Protocol
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this solution 100-fold with a mobile phase of 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Use a Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer equipped with an ESI source.

  • Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Processing: Analyze the resulting spectrum to identify the [M+H]⁺ ion and compare its measured exact mass to the theoretical value.

Conclusion

The combination of NMR, IR, and MS spectroscopy provides a complete and unambiguous structural characterization of 6-(4-Methylpiperazin-1-yl)nicotinonitrile. The key diagnostic handles for identification are the unique three-proton system in the aromatic region of the ¹H NMR spectrum, the nitrile carbon signal near 118 ppm in the ¹³C NMR spectrum, the strong C≡N vibrational band around 2225 cm⁻¹ in the IR spectrum, and the accurate mass of the molecular ion in the mass spectrum. This guide provides the foundational data and protocols necessary for researchers working with this compound to ensure its identity and purity.

References

  • Al-Hourani, B. J., et al. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. Retrieved from [Link]

  • Murugesan, A., et al. (2018). One-pot synthesis of methyl piperazinyl–quinolinyl nicotinonitrile derivatives under microwave conditions and molecular docking studies with DNA. ResearchGate. Retrieved from [Link]

  • Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. Retrieved from [Link]

Sources

Introduction: The Critical Role of Physicochemical Profiling in Early-Phase Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 6-(4-Methylpiperazin-1-yl)nicotinonitrile

6-(4-Methylpiperazin-1-yl)nicotinonitrile, a substituted nicotinonitrile derivative, represents a class of molecules with significant interest in medicinal chemistry due to the prevalence of the piperazine and pyridine scaffolds in bioactive compounds. The journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. These two parameters are intrinsically linked to a molecule's bioavailability, manufacturability, and shelf-life, directly influencing its therapeutic potential and commercial viability.

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 6-(4-Methylpiperazin-1-yl)nicotinonitrile. Authored from the perspective of a senior application scientist, this document moves beyond mere protocol recitation. It delves into the causality behind experimental design, emphasizing the development of self-validating, robust methodologies essential for generating high-quality, decision-driving data in a research and development setting. We will explore the strategic selection of experimental conditions, the development of appropriate analytical methods, and the interpretation of data within the context of regulatory expectations and drug development milestones.

Part 1: Aqueous Solubility Characterization

Aqueous solubility is a gatekeeper for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation. Poor aqueous solubility is a primary contributor to low and variable bioavailability, often leading to the attrition of otherwise potent drug candidates. Therefore, early and accurate determination of a compound's solubility profile across a physiologically relevant pH range is non-negotiable.

Rationale for pH-Dependent Solubility Assessment

6-(4-Methylpiperazin-1-yl)nicotinonitrile possesses basic centers, primarily the piperazine nitrogen atoms. Consequently, its solubility is expected to be highly dependent on pH. The molecule will become protonated and form more soluble salts at acidic pH values, while its solubility will likely decrease significantly as the pH approaches and surpasses its pKa, where the neutral, less soluble free base form predominates. Assessing solubility at pH 1.2 (simulating gastric fluid), pH 4.5 (simulating the small intestine), and pH 6.8 (simulating the lower intestine) provides critical insights into its likely dissolution behavior in vivo.

Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method remains the gold standard for solubility determination due to its simplicity and accuracy. It measures the concentration of a saturated solution in thermodynamic equilibrium with an excess of the solid compound.

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare standardized buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) in accordance with United States Pharmacopeia (USP) guidelines.

  • Compound Dispensing: Add an excess of 6-(4-Methylpiperazin-1-yl)nicotinonitrile (e.g., 5-10 mg) to separate 2 mL glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, a key requirement for achieving equilibrium.

  • Solvent Addition: Add 1 mL of each prepared buffer to the respective vials.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C) to facilitate mixing. Allow the suspensions to equilibrate for a minimum of 24-48 hours. A preliminary time-to-equilibrium study can be conducted to confirm that this duration is sufficient.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. It is critical to avoid disturbing the solid pellet. Immediately dilute the supernatant with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The concentration is determined by comparing the peak area to a standard curve prepared from a stock solution of known concentration.

Data Presentation: Solubility Profile
pH of MediumTemperature (°C)Mean Solubility (mg/mL)Standard DeviationClassification (USP)
1.2 (0.1 N HCl)2515.2± 0.8Soluble
4.5 (Acetate Buffer)252.5± 0.2Sparingly soluble
6.8 (Phosphate Buffer)250.4± 0.05Slightly soluble
Water250.9± 0.07Very slightly soluble
Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Excess Compound add_buffer Add Buffer to Compound prep_compound->add_buffer prep_buffers Prepare pH Buffers (1.2, 4.5, 6.8) prep_buffers->add_buffer equilibrate Equilibrate on Shaker (24-48h, 25°C) add_buffer->equilibrate separate Centrifuge to Separate Phases equilibrate->separate collect Collect & Dilute Supernatant separate->collect hplc Quantify by HPLC-UV collect->hplc data Calculate Solubility (mg/mL) hplc->data

Caption: Workflow for the equilibrium shake-flask solubility assay.

Part 2: Chemical Stability and Forced Degradation Profiling

Stability testing is a regulatory requirement and a scientific necessity to understand how a drug substance's quality varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation (or stress testing) is a critical component of this process. It involves intentionally exposing the drug substance to harsh conditions to accelerate its decomposition. The primary goals of these studies are:

  • To identify potential degradation products and elucidate degradation pathways.

  • To develop and validate a stability-indicating analytical method that can resolve the parent compound from all significant degradants.

  • To understand the intrinsic stability of the molecule, which informs decisions on formulation, packaging, and storage conditions.

Development of a Stability-Indicating HPLC Method

A prerequisite for any stability study is a robust analytical method. For 6-(4-Methylpiperazin-1-yl)nicotinonitrile, a reversed-phase HPLC method with UV detection is appropriate.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient must be optimized to separate the parent peak from any peaks that emerge during the stress testing.

  • Detection: UV detector set to a wavelength of maximum absorbance for the parent compound (determined via UV scan).

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The most critical aspect for this application is specificity , which is proven by demonstrating that the parent peak is pure and well-separated from all degradant peaks in the stressed samples.

Experimental Protocol: Forced Degradation Studies

Forced degradation is conducted by subjecting solutions of the compound to five key stress conditions as mandated by ICH guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 6-(4-Methylpiperazin-1-yl)nicotinonitrile in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at 60-80 °C for a designated period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40-60 °C) for a designated period. Basic conditions often lead to faster degradation.

    • Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for a designated period.

    • Thermal Degradation: Expose both the solid powder and the stock solution to dry heat (e.g., 80-100 °C) in a calibrated oven.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.

  • Sample Quenching and Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase and inject them into the HPLC system.

  • Data Analysis:

    • Calculate the percentage of remaining parent compound against an unstressed control sample.

    • Calculate the percent of each major degradant using the area normalization method.

    • Perform a mass balance calculation to ensure that the decrease in the parent peak area is commensurate with the increase in degradant peak areas. A good mass balance (95-105%) provides confidence in the analytical method.

Data Presentation: Summary of Forced Degradation
Stress ConditionReagent/ConditionDurationTemperature% Assay of Parent% DegradationMass Balance (%)Major Degradants (RT)
Acidic0.1 N HCl24 h80 °C88.511.599.2D1 (4.2 min)
Basic0.1 N NaOH8 h60 °C84.215.898.9D2 (5.8 min), D3 (6.5 min)
Oxidative3% H₂O₂24 hRT91.18.9100.5D4 (7.1 min)
Thermal (Solid)Dry Heat48 h100 °C99.5< 0.5N/ANo significant degradation
Photolytic1.2 M lux·hrRT97.82.299.6Minor peaks observed
Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Application (ICH Q1A) cluster_analysis Analysis prep_stock Prepare API Stock Solution (1 mg/mL) dev_hplc Develop & Validate Stability-Indicating HPLC Method acid Acid (0.1N HCl, Heat) base Base (0.1N NaOH, Heat) oxid Oxidation (3% H₂O₂, RT) therm Thermal (100°C, Solid & Soln) photo Photolytic (ICH Light Box) analyze Analyze by HPLC dev_hplc->analyze quench Quench Reaction & Dilute Sample acid->quench base->quench oxid->quench therm->quench photo->quench quench->analyze identify Identify Degradants analyze->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: General workflow for conducting forced degradation studies.

Conclusion and Forward Outlook

The comprehensive solubility and stability data generated through these studies form the bedrock of a successful drug development program for 6-(4-Methylpiperazin-1-yl)nicotinonitrile. The pH-solubility profile directly informs the selection of an appropriate formulation strategy. For instance, the observed low solubility at neutral pH suggests that salt formation or enabling formulations (e.g., amorphous solid dispersions) may be required to achieve adequate oral bioavailability.

Similarly, the forced degradation studies provide a roadmap of the molecule's chemical liabilities. The susceptibility to base hydrolysis and oxidation indicates that the final drug product will require protection from alkaline and oxidative environments, influencing excipient selection and packaging choices. The stability-indicating method developed here is not merely a research tool; it is the foundation for all future quality control release and stability testing of both the drug substance and the final drug product. By systematically applying these foundational principles, we can proactively mitigate risks, accelerate development timelines, and build a robust data package to support the progression of this compound towards clinical evaluation.

References

  • Title: The Shake Flask Method for Solubility Determination Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Basic Pharmacokinetics and Pharmacodynamics: 2.3.1 Solubility Source: SpringerLink URL: [Link]

An In-depth Technical Guide to the Potential Biological Targets of 6-(4-Methylpiperazin-1-yl)nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-(4-methylpiperazin-1-yl)nicotinonitrile scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile template for the development of potent and selective modulators of various biological targets. Its inherent structural features, including a hydrogen bond-accepting nitrile group, a basic piperazine moiety capable of forming salt bridges, and a pyridine core, make it an ideal starting point for library synthesis and lead optimization. This technical guide provides an in-depth exploration of the primary and exploratory biological targets of derivatives based on this core, with a strong focus on protein kinases implicated in oncology. We will dissect the scientific rationale for targeting these pathways, present detailed, field-proven experimental protocols for target validation, and offer insights into the causal relationships that guide experimental design.

The 6-(4-Methylpiperazin-1-yl)nicotinonitrile Core: A Privileged Scaffold

The combination of the nicotinonitrile head group and the 4-methylpiperazine tail creates a molecule with favorable physicochemical properties for drug development. The piperazine ring is a common motif in many approved drugs, often improving aqueous solubility and oral bioavailability. The methyl group on the piperazine can provide steric hindrance that influences binding selectivity and metabolic stability. The nicotinonitrile portion offers a rigid aromatic core that can be functionalized to achieve specific interactions within a target's binding site. This scaffold has proven particularly fruitful in the design of ATP-competitive kinase inhibitors, where the pyridine nitrogen can form a critical hydrogen bond with the "hinge" region of the kinase domain.

Primary Target Class: Protein Kinases in Oncology

The dysregulation of protein kinase signaling is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis. Derivatives of the 6-(4-methylpiperazin-1-yl)nicotinonitrile scaffold have shown significant promise as multi-kinase inhibitors.

Cyclin-Dependent Kinase 4 (CDK4)

Scientific Rationale: CDK4, in partnership with D-type cyclins, is a master regulator of the G1-S phase transition of the cell cycle.[1] It phosphorylates the retinoblastoma protein (pRb), releasing the E2F transcription factor to initiate the expression of genes required for DNA synthesis.[2] In a vast number of cancers, including breast cancer, the Cyclin D-CDK4/6-pRb pathway is hyperactivated, making CDK4 a prime therapeutic target.[2][3][4]

Evidence: A notable derivative, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (compound 7x), which incorporates the core scaffold, was identified as a potent inhibitor of CDK4 with an IC50 of 3.87 nM.[5] This compound demonstrated multi-kinase activity but showed strong potency against CDK4/CYCLIN D1.[5][6]

CDK4_Pathway cluster_0 Extracellular Signals cluster_1 Cell Cycle Machinery Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates pRb pRb CDK46->pRb Phosphorylates (P) E2F E2F pRb->E2F Releases S_Phase S-Phase Gene Transcription E2F->S_Phase Activates p16 p16(INK4a) p16->CDK46 Inhibits

Caption: The Cyclin D-CDK4/6-pRb pathway controlling the G1-S cell cycle transition.

This protocol is designed to quantify the activity of a test compound against purified, recombinant CDK4/Cyclin D3 enzyme. It relies on the principle that the amount of ATP consumed during the phosphorylation of a substrate is inversely proportional to the amount of light generated by a luciferase/luciferin reaction.

Pillar of Trustworthiness: This assay includes positive (no inhibitor) and blank (no enzyme) controls to establish the dynamic range and ensure that observed inhibition is enzyme-dependent. A known inhibitor (e.g., Palbociclib) serves as a reference control to validate assay performance.

Methodology:

  • Reagent Preparation:

    • 1x Kinase Assay Buffer: Prepare from a 5x stock (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA) and add DTT to 0.25 mM just before use.

    • Enzyme Solution: Thaw recombinant human CDK4/Cyclin D3 on ice. Dilute to a working concentration (e.g., 5-10 ng/µL) in 1x Kinase Assay Buffer.[7] The optimal concentration should be predetermined via an enzyme titration experiment to find a rate in the linear range of the assay.

    • Substrate/ATP Master Mix: Prepare a master mix containing a specific pRb-derived peptide substrate and ATP in 1x Kinase Assay Buffer. The final concentration should be at or near the Km for ATP to ensure competitive inhibition can be accurately measured.

  • Assay Procedure (96-well format):

    • Add 5 µL of test compound serially diluted in inhibitor buffer (e.g., 1x Kinase Buffer with DMSO) to the wells of a white 96-well plate.

    • For "Positive Control" and "Blank" wells, add 5 µL of inhibitor buffer containing the same percentage of DMSO.

    • To all wells except the "Blank", add 20 µL of the diluted Enzyme Solution.

    • To the "Blank" wells, add 20 µL of 1x Kinase Assay Buffer.[7]

    • Initiate the kinase reaction by adding 25 µL of the Substrate/ATP Master Mix to all wells.

  • Incubation:

    • Mix the plate gently on a shaker for 30 seconds.

    • Incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase (typically <20% ATP consumption).

  • Detection:

    • Equilibrate the plate and the Kinase-Glo® Max detection reagent to room temperature.

    • Add 50 µL of Kinase-Glo® Max reagent to each well.[8]

    • Mix on a shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a microplate reader.

    • Subtract the "Blank" values from all other readings.

    • Calculate percent inhibition relative to the "Positive Control" (0% inhibition).

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

AMPK-Related Kinase 5 (ARK5 / NUAK1)

Scientific Rationale: NUAK1 (Novel (nua) Kinase family 1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK) family. It is activated by the tumor suppressor kinase LKB1 and plays a critical role in promoting cell survival under conditions of metabolic stress, such as glucose starvation and hypoxia.[9][10] By supporting cell survival in the harsh tumor microenvironment and promoting invasion and metastasis, NUAK1 has emerged as an attractive target in oncology.[9][11]

Evidence: The multi-kinase inhibitor "compound 7x" also demonstrated potent inhibitory activity against ARK5, suggesting a dual-targeting mechanism that could be particularly effective against tumors.[5][6][12]

NUAK1_Pathway cluster_0 Cellular Stress cluster_1 Signaling Cascade Stress Metabolic Stress (e.g., Hypoxia, Glucose Deprivation) LKB1 LKB1 Stress->LKB1 Activates NUAK1 NUAK1 (ARK5) LKB1->NUAK1 Phosphorylates & Activates (T211) p53 p53 NUAK1->p53 Phosphorylates (S15) MYC MYC NUAK1->MYC Suppresses Apoptosis CellSurvival Cell Survival & Metastasis NUAK1->CellSurvival Promotes p53->CellSurvival Modulates MYC->CellSurvival Modulates PIM1_Pathway cluster_0 Extracellular Signals cluster_1 Signaling Cascade Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (P) PIM1 Pim-1 Kinase STAT->PIM1 Upregulates Transcription BAD BAD PIM1->BAD Phosphorylates (S112) Apoptosis Apoptosis BAD->Apoptosis Inhibits

Caption: The JAK/STAT pathway leading to Pim-1 expression and inhibition of apoptosis.

This non-radioactive protocol measures Pim-1 activity by detecting the phosphorylation of a substrate coated onto an ELISA plate using a phosphospecific antibody.

Self-Validating System: The protocol's integrity is maintained by using a specific substrate (GST-BAD) and a highly specific anti-phospho-BAD(Ser112) antibody. This ensures that the signal is directly proportional to the activity of Pim-1 or other kinases that phosphorylate this specific site, which are controlled for in selectivity panels.

Methodology:

  • Plate Preparation:

    • Coat 96-well ELISA plates with a recombinant substrate, such as GST-BAD (1 µ g/well ), overnight at 4°C. [13] * Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with 1% BSA in PBS for 1 hour at room temperature. [13]2. Kinase Reaction:

    • Wash the blocked plates.

    • Add serially diluted test compounds to the wells.

    • Add recombinant Pim-1 kinase to the wells.

    • Initiate the reaction by adding ATP (at its Km concentration) in kinase reaction buffer.

    • Incubate for 30-60 minutes at 30°C.

  • Detection:

    • Terminate the reaction by washing the plate extensively to remove ATP and enzyme.

    • Add a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-BAD Ser112) and incubate for 1 hour.

    • Wash, then add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.

    • Wash, then add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction with 1 M H₂SO₄ and read the absorbance at 450 nm.

  • Data Analysis:

    • Calculate IC50 values by plotting the absorbance signal against the inhibitor concentration.

Phosphoinositide 3-Kinases (PI3Ks)

Scientific Rationale: The PI3K/Akt/mTOR pathway is a central signaling node that regulates cell growth, survival, and metabolism. It is one of the most frequently hyperactivated pathways in human cancer. [14]The structural similarity of some 6-(4-methylpiperazin-1-yl)nicotinonitrile derivatives to known PI3K inhibitors suggests this pathway as a potential target.

This protocol assesses the ability of a compound to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation of Akt (pAkt Ser473), a key downstream node.

Causality in Experimental Design: Moving from a biochemical assay to a cell-based assay is a critical step. It validates that a compound can penetrate the cell membrane, engage its target in a complex cellular environment, and produce a functional downstream effect, which is a more physiologically relevant measure of efficacy.

Methodology:

  • Cell Culture and Plating:

    • Culture a relevant cancer cell line (e.g., SKOV-3, which has a PIK3CA mutation) in a 96-well plate until ~80% confluent. [14] * Serum-starve the cells for 12-24 hours to reduce basal pathway activity.

  • Compound Treatment and Stimulation:

    • Pre-treat cells with serially diluted test compounds for 1-2 hours.

    • Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 20 minutes. [9]Include an unstimulated control.

  • Cell Fixation and Permeabilization:

    • Immediately fix the cells with 4% paraformaldehyde for 20 minutes.

    • Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunodetection:

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Wash, then add TMB substrate and measure absorbance at 450 nm.

  • Normalization and Data Analysis:

    • In a parallel plate, perform the same assay but use a primary antibody for total Akt to normalize for cell number.

    • Calculate the ratio of pAkt/Total Akt for each condition.

    • Determine IC50 values by plotting the normalized pAkt signal against compound concentration.

Exploratory Biological Targets

While kinase inhibition is the most prominent area of investigation, the versatile nature of the 6-(4-methylpiperazin-1-yl)nicotinonitrile scaffold lends itself to interaction with other target classes.

Sigma (σ) Receptors

Scientific Rationale: Sigma receptors, particularly the sigma-1 subtype, are unique ligand-regulated molecular chaperones located at the endoplasmic reticulum. [5]They are implicated in a wide range of diseases, including neurodegenerative disorders, pain, and cancer, by modulating ion channels and intracellular calcium signaling. [5][15][16]The piperazine moiety is a common feature in many high-affinity sigma receptor ligands.

This protocol measures the ability of a test compound to displace a known high-affinity radioligand from the sigma-1 receptor in a membrane preparation.

Methodology:

  • Membrane Preparation: Prepare membranes from cells or tissues highly expressing sigma-1 receptors (e.g., MDA-MB-468 cells or guinea pig brain). [15]2. Binding Reaction: In a 96-well plate, combine membrane preparation, a radioligand (e.g., -pentazocine), and varying concentrations of the test compound in a binding buffer.

  • Incubation: Incubate at 37°C for 120 minutes.

  • Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Detection: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the affinity constant (Ki) using the Cheng-Prusoff equation.

Urease

Scientific Rationale: Urease is a nickel-dependent enzyme essential for the survival of pathogens like Helicobacter pylori in the acidic environment of the stomach. [4][17]Inhibition of urease is a validated strategy to combat H. pylori infections. Pyridine and piperazine moieties have been incorporated into known urease inhibitors. [4]

This colorimetric assay quantifies urease activity by measuring the production of ammonia from urea.

Methodology:

  • Reaction Mixture: In a 96-well plate, mix Jack bean urease enzyme solution with varying concentrations of the test compound and incubate for 15 minutes. [18]2. Substrate Addition: Add urea solution to initiate the reaction. Incubate for 20 minutes at 37°C. [19]3. Color Development (Berthelot Reaction):

    • Add phenol-nitroprusside solution.

    • Add alkaline hypochlorite solution.

    • Incubate for 30 minutes at 37°C for color development (indophenol blue).

  • Detection and Analysis: Measure the absorbance at ~600 nm. Calculate percent inhibition relative to a no-inhibitor control and determine the IC50. [19]

Serotonin Transporter (SERT)

Scientific Rationale: SERT (coded by the gene SLC6A4) is responsible for the reuptake of serotonin from the synaptic cleft and is the primary target of many antidepressant drugs (SSRIs). [20][21]Piperazine-containing compounds are well-known classes of SERT inhibitors.

This assay measures the functional activity of SERT by quantifying the uptake of radiolabeled serotonin into cells expressing the transporter.

Methodology:

  • Cell Culture: Plate HEK-293 cells stably expressing human SERT in a 96-well plate. [22]2. Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for 20 minutes at room temperature. [22]3. Uptake Reaction: Add [³H]-Serotonin to the wells and incubate for an additional 15 minutes. [22]4. Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells.

  • Detection and Analysis: Measure the radioactivity in the cell lysate using a scintillation counter. Determine the IC50 of the compound for inhibiting serotonin uptake.

Summary of Quantitative Data

The following table summarizes the inhibitory activities of representative nicotinonitrile derivatives against various targets as reported in the literature.

Compound IDTargetAssay TypeIC50Reference
Compound 7xCDK4/Cyclin D1Kinase Assay3.87 nM[5]
Compound 7xARK5 (NUAK1)Kinase AssayPotent Inhibition[5][6]
Nicotinonitrile 9Pim-1 KinaseKinase Assay20.4 nM[3]
Pyridylpiperazine 5bUreaseEnzyme Assay2.0 µM[4][17]
Pyridylpiperazine 7eUreaseEnzyme Assay2.24 µM[4][17]

Conclusion and Future Directions

Derivatives of the 6-(4-methylpiperazin-1-yl)nicotinonitrile scaffold have demonstrated significant potential as inhibitors of a range of therapeutically relevant biological targets, with a particular emphasis on protein kinases involved in cancer. The evidence strongly supports their development as CDK4, NUAK1, and Pim-1 inhibitors. The detailed protocols provided herein offer a robust framework for researchers to validate these targets and explore the structure-activity relationships of novel analogues.

Future work should focus on optimizing the selectivity of these compounds to minimize off-target effects. Combining potent kinase inhibition with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be critical for advancing these molecules into preclinical and clinical development. Furthermore, the exploratory targets identified, such as sigma receptors and urease, represent exciting avenues for scaffold hopping and repurposing efforts, potentially expanding the therapeutic applications of this versatile chemical class.

References

  • CDK4: a master regulator of the cell cycle and its role in cancer. (2022). National Institutes of Health. [Link]

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. (n.d.). National Institutes of Health. [Link]

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. (2024). PubMed Central. [Link]

  • The Pharmacology of the Sigma-1 Receptor. (n.d.). ResearchGate. [Link]

  • Pharmacology and therapeutic potential of sigma(1) receptor ligands. (n.d.). PubMed. [Link]

  • sigma non-opioid intracellular receptor 1. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Sigma-1 receptor. (n.d.). Wikipedia. [Link]

  • Pim-1 kinase as cancer drug target: An update. (n.d.). PubMed Central. [Link]

  • Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). (2014). PubMed. [Link]

  • The Cell-Cycle Regulator CDK4: An Emerging Therapeutic Target in Melanoma. (2013). American Association for Cancer Research. [Link]

  • Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy. (n.d.). PubMed. [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). DiscoverX. [Link]

  • Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. (n.d.). Invitrogen. [Link]

  • PIM kinase (and Akt) biology and signaling in tumors. (n.d.). PubMed Central. [Link]

  • CDK4/6 signaling in breast cancer. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers. [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[1][5][15]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). PubMed. [Link]

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. (2021). PubMed. [Link]

  • 5292 - Gene ResultPIM1 Pim-1 proto-oncogene, serine/threonine kinase [ (human)]. (2025). NCBI. [Link]

  • The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. (2024). Frontiers. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PubMed Central. [Link]

  • Measurement of cdk4 kinase activity using an affinity peptide-tagging technology. (n.d.). PubMed. [Link]

  • NUAK kinases: Signaling mechanisms and therapeutic applications. (n.d.). PubMed Central. [Link]

  • Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. (n.d.). PubMed Central. [Link]

  • Role of ARK5 in cancer and other diseases (Review). (2021). Spandidos Publications. [Link]

  • Terminal axon branching is regulated by the LKB1-NUAK1 kinase pathway via presynaptic mitochondrial capture. (n.d.). National Institutes of Health. [Link]

  • CDK4+Cyclin D1 NanoBRET Kinase Assay. (n.d.). Reaction Biology. [Link]

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  • CDK4 Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Deciphering the role of AMPK-related kinase 5 in human cancer progression and metastasis. (2019). Biomedical Research and Therapy. [Link]

  • ARK5 sequence and pathways affected by its activation. (n.d.). ResearchGate. [Link]

  • SERT Transporter Assay. (n.d.). BioIVT. [Link]

  • PIM1 Kinase Assay Service. (n.d.). Reaction Biology. [Link]

  • Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. (2021). PubMed Central. [Link]

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  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). ACS Publications. [Link]

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  • PI3K/AKT pathway inhibition with different PI3K/AKT inhibitors shows... (n.d.). ResearchGate. [Link]

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A Technical Guide to the Evaluation of 6-(4-Methylpiperazin-1-yl)nicotinonitrile as a Novel Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novel Fragment Exploration

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality starting points for novel therapeutics.[1][2] Unlike traditional high-throughput screening (HTS), which screens large libraries of complex molecules, FBDD focuses on identifying low-molecular-weight fragments (<300 Da) that bind to a biological target with low affinity.[3][4] The core principle is that these simple fragments form high-quality, energetically favorable interactions with the target, making them highly efficient binders.[3] This high "ligand efficiency" provides a more robust foundation for optimization into potent, drug-like candidates.[5]

This guide provides a comprehensive, in-depth framework for the evaluation of a novel, uncharacterized fragment, using 6-(4-Methylpiperazin-1-yl)nicotinonitrile as a representative case study. This molecule, while available as a chemical entity, lacks extensive characterization in the public domain, making it an ideal candidate to illustrate the rigorous, multi-disciplinary workflow required to validate a new chemical entity for inclusion in a fragment library and progression into a drug discovery program.

We will deconstruct the fragment into its core chemical moieties, propose a synthetic pathway, and detail a robust, self-validating experimental cascade for screening, hit validation, structural characterization, and initial optimization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the causality behind experimental choices in a modern FBDD campaign.

Physicochemical and Structural Analysis of the Core Fragment

The first step in evaluating any new fragment is a thorough analysis of its constituent parts and overall physicochemical properties to ensure it complies with the accepted norms for fragment-like chemical space, often referred to as the "Rule of Three".[3]

The structure of 6-(4-Methylpiperazin-1-yl)nicotinonitrile combines two privileged pharmacophores: the nicotinonitrile core and the N-methylpiperazine moiety.

  • The Nicotinonitrile Scaffold: As a substituted 3-cyanopyridine, this core is a vital building block in medicinal chemistry.[6] It is present in numerous approved drugs, including the kinase inhibitors bosutinib and neratinib.[7] The pyridine ring acts as a versatile scaffold, while the nitrile group can serve as a key hydrogen bond acceptor or a reactive handle for further chemical elaboration.[6][8] Nicotinonitrile derivatives have demonstrated a vast range of biological activities, notably as anticancer agents.[7][9]

  • The N-Methylpiperazine Moiety: The piperazine ring is one of the most frequently utilized heterocycles in drug discovery, prized for its ability to improve the pharmacokinetic profile of a molecule.[10][11] Its basic nitrogen atoms (pKa ~9.8) are often protonated at physiological pH, which can significantly enhance aqueous solubility—a critical property for fragments screened at high concentrations.[12] The N-methyl group is a common substitution that can modulate basicity and lipophilicity.[13] This moiety often serves as a "scaffold" element, projecting other functional groups into specific interaction vectors with the target protein.[10][11]

Compliance with "Rule of Three"

A fragment's potential is first assessed by its physicochemical properties. A summary for 6-(4-Methylpiperazin-1-yl)nicotinonitrile is presented below.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 202.26 g/mol [14][15]≤ 300 DaYes
cLogP (Lipophilicity) ~1.5 - 2.0 (Calculated)≤ 3Yes
Hydrogen Bond Donors (HBD) 0≤ 3Yes
Hydrogen Bond Acceptors (HBA) 4 (2 ring N, 1 nitrile N, 1 piperazine N)≤ 3No (Borderline)
Rotatable Bonds 1≤ 3Yes

While the molecule is slightly over the typical HBA count of 3, its other properties align perfectly with fragment-like space. This profile suggests it possesses the requisite simplicity and physicochemical properties to be a valuable addition to a screening library.

Synthesis of the Core Fragment

A reliable and scalable synthetic route is essential. For 6-(4-Methylpiperazin-1-yl)nicotinonitrile, a standard and efficient method is the nucleophilic aromatic substitution (SNAr) reaction.

Protocol: Synthesis via SNAr
  • Reactant Preparation: To a solution of 6-chloronicotinonitrile (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO or DMF) is added 1-methylpiperazine (1.1 - 1.5 eq).

  • Base Addition: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq) is added to the mixture to act as a proton scavenger.

  • Reaction Condition: The reaction mixture is heated to 80-120 °C and stirred for 4-12 hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 6-(4-Methylpiperazin-1-yl)nicotinonitrile.

This well-established chemistry ensures a consistent and high-purity supply of the fragment for screening campaigns.

A Framework for Fragment Evaluation: A Step-by-Step Workflow

The core of FBDD is a robust screening and validation cascade designed to identify true binders and provide actionable data for chemists. The weak affinity of fragments necessitates the use of highly sensitive biophysical techniques.[5][16] A typical workflow is a multi-stage process designed to enrich for true hits while systematically eliminating artifacts and false positives.

FBDD_Workflow cluster_0 Primary Screen cluster_1 Hit Triage & Validation cluster_2 Structural Elucidation cluster_3 Hit-to-Lead Chemistry Primary Primary Screen (e.g., SPR, TSA/DSF) High-Throughput, High-Sensitivity Orthogonal Orthogonal Validation (e.g., NMR, ITC) Confirms direct binding, measures affinity Primary->Orthogonal  Initial Hits DoseResponse Dose-Response & Affinity (KD Determination) Orthogonal->DoseResponse Validated Hits Xray X-Ray Crystallography Determines Binding Mode CRITICAL for SBDD DoseResponse->Xray Confirmed Binders SBDD Structure-Based Drug Design (Fragment Growing, Linking) Xray->SBDD  Fragment-Target  Co-Crystal Structure Optimization cluster_1 Optimization Strategy cluster_2 Resulting Lead FragA { Fragment A | KD = 1 mM} Growing Growing Add R-group to engage new pocket FragA->Growing  Vector identified  from X-ray Linking Linking Linker joins Fragment A and B FragA->Linking Lead_G { Potent Lead | KD = 10 nM} Growing->Lead_G Lead_L { Potent Lead | KD = 5 nM} Linking->Lead_L FragB { Fragment B | KD = 500 µM} FragB->Linking

Sources

Navigating the Uncharted: A Technical Guide to the Preliminary Biological Screening of Novel Compounds, Exemplified by CAS 54864-89-0

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigma of a Novel Chemical Entity

In the vast expanse of chemical space, countless molecules await the discovery of their biological potential. The compound 6-(4-Methylpiperazin-1-yl)nicotinonitrile, identified by the Chemical Abstracts Service (CAS) number 54864-89-0, represents one such entity. With a molecular formula of C₁₁H₁₄N₄ and a molecular weight of 202.26, its structure is known, yet its biological activities remain largely uncharacterized in publicly available literature.[1][2] This lack of preexisting data presents both a challenge and an opportunity for drug discovery professionals. It necessitates a systematic and unbiased approach to preliminary biological screening, a foundational process in the journey from a novel molecule to a potential therapeutic agent.

This in-depth technical guide provides a comprehensive framework for conducting the preliminary biological screening of a novel, uncharacterized compound, using CAS 54864-89-0 as a case study. We will delve into the critical first steps of this process, from initial toxicity assessment to the strategic choice between phenotypic and target-based primary screening. The methodologies presented herein are designed to be robust, self-validating, and grounded in established scientific principles, providing researchers with a practical roadmap for unlocking the therapeutic potential of unexplored chemical matter.

Part 1: The Cornerstone of Screening: Cytotoxicity Profiling

Before embarking on any investigation into the specific biological effects of a novel compound, it is imperative to first establish its cytotoxic profile. Cytotoxicity assays are fundamental to understanding the concentration range at which a compound can be safely studied without inducing non-specific cell death, which could confound the results of more nuanced functional assays.[3] These assays also provide the first clues as to a compound's potential as a cytotoxic agent, for instance in the context of oncology.

Two widely employed and robust methods for assessing cytotoxicity are the MTT and LDH assays.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of a cell's metabolic activity, which in turn serves as a proxy for cell viability.[3][4] The underlying principle is the reduction of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases in living cells.[4] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[4]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of CAS 54864-89-0 in appropriate cell culture media. Remove the old media from the cells and replace it with the media containing the various concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a duration relevant to the intended therapeutic application (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another cornerstone of cytotoxicity testing. It quantifies the amount of LDH, a stable cytosolic enzyme, that has been released into the cell culture medium upon damage to the plasma membrane.[6][7] This assay is a direct measure of cell lysis and provides complementary information to the metabolic assessment offered by the MTT assay.

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.

  • Supernatant Collection: After the desired incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[7][8]

  • Incubation: Incubate the reaction plate at room temperature for approximately 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at a wavelength of 490 nm using a microplate reader. The amount of color change is proportional to the amount of LDH released.[9]

Data Presentation: Cytotoxicity Profile of CAS 54864-89-0

The results from these assays should be tabulated to clearly present the dose-dependent effects of the compound on cell viability.

Concentration of CAS 54864-89-0 (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0.1
1
10
50
100

This table serves as a template for the experimental data that would be generated.

G

Part 2: The Dichotomy of Primary Screening: Phenotypic vs. Target-Based Approaches

With a clear understanding of the cytotoxic profile of CAS 54864-89-0, the next logical step is to perform primary screening to identify any potential biological activity. At this juncture, a critical decision must be made: whether to pursue a phenotypic or a target-based screening approach.[8][10]

  • Phenotypic Screening: This approach is "target-agnostic" and focuses on identifying compounds that produce a desired change in a cell's or organism's phenotype without a preconceived notion of the molecular target.[11] This method is particularly advantageous for novel compounds with unknown mechanisms of action.[11]

  • Target-Based Screening: In contrast, this is a hypothesis-driven approach where a specific molecular target (e.g., an enzyme or receptor) is chosen, and compounds are screened for their ability to modulate its activity.[9]

For a truly novel compound like CAS 54864-89-0, a parallel or sequential combination of both approaches can be highly informative.

Phenotypic Screening via High-Content Screening (HCS)

High-Content Screening (HCS) is a powerful, image-based technology that combines the automation of high-throughput screening with the detailed information of cellular imaging.[12][13] It allows for the simultaneous measurement of multiple cellular parameters, providing a rich dataset to identify subtle but significant phenotypic changes induced by a compound.[12]

  • Cell Seeding and Treatment: Plate a biologically relevant cell line in optically clear-bottomed 96- or 384-well plates. Treat the cells with non-toxic concentrations of CAS 54864-89-0, as determined by the prior cytotoxicity assays.

  • Cell Staining: After an appropriate incubation period, fix and permeabilize the cells. Stain the cells with a cocktail of fluorescent dyes to label different subcellular compartments (e.g., DAPI for the nucleus, phalloidin for actin filaments, and MitoTracker for mitochondria).

  • Image Acquisition: Use an automated HCS imaging system to capture images of the cells in multiple fluorescent channels.

  • Image Analysis: Employ sophisticated image analysis software to segment the images, identify individual cells, and extract a multitude of quantitative features, such as cell size, shape, nuclear morphology, and protein localization.[14]

  • Data Analysis: Compare the feature measurements from compound-treated cells to those of vehicle-treated controls to identify statistically significant phenotypic "hits."

G

Target-Based Screening: A Focus on Enzyme Inhibition

While a specific target for CAS 54864-89-0 is unknown, a common and valuable starting point for target-based screening is to assess its activity against a panel of enzymes representing key drug target classes (e.g., kinases, proteases, phosphatases). A general enzyme inhibition assay protocol is provided below, which can be adapted to a specific enzyme of interest.

  • Reagent Preparation: Prepare solutions of the purified enzyme, its specific substrate, and a serial dilution of CAS 54864-89-0 in an appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the compound. Allow for a pre-incubation period (e.g., 15-30 minutes) to permit the compound to bind to the enzyme.[15]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Reading: Immediately begin measuring the product formation over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, or luminescence).[16]

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[17]

Data Presentation: Primary Screening Results for CAS 54864-89-0

The outcomes of the primary screening should be summarized to guide further investigation.

Phenotypic Screening (HCS) Summary:

Phenotypic ParameterObservation
Cell Proliferation
Nuclear Size/Shape
Mitochondrial Mass/Potential
Cytoskeletal Organization

Target-Based Screening (Enzyme Inhibition) Summary:

Enzyme TargetIC50 (µM)
Kinase Panel
Protease Panel
Phosphatase Panel

These tables are illustrative templates for the data to be collected.

Conclusion: From Preliminary Data to Actionable Insights

The preliminary biological screening of a novel compound with no prior biological data, such as CAS 54864-89-0, is a foundational step in the drug discovery process. By systematically evaluating its cytotoxicity and then employing a dual-pronged primary screening strategy encompassing both phenotypic and target-based approaches, researchers can efficiently generate the initial data necessary to form a hypothesis about the compound's mechanism of action and therapeutic potential. The workflows and protocols outlined in this guide provide a robust framework for this endeavor, emphasizing scientific integrity and logical experimental progression. The insights gained from this preliminary screen will be instrumental in guiding subsequent lead optimization and preclinical development efforts.

References

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  • Protocol for Cell Viability Assays. BroadPharm.
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  • MTT Cytotoxicity Assay and Exotoxin A (ExoA)
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  • Graphviz workflow 1. YouTube.
  • 6-(4-Methylpiperazin-1-yl)nicotinonitrile | CAS 54864-89-0 | SCBT. Santa Cruz Biotechnology.
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An In-Depth Technical Guide to the Reactivity of the Cyanopyridine Group in 6-(4-Methylpiperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinonitrile scaffolds are of significant interest in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The reactivity of the cyanopyridine group is central to the functionalization and diversification of these molecules. This guide provides a detailed exploration of the chemical behavior of the cyanopyridine moiety in 6-(4-Methylpiperazin-1-yl)nicotinonitrile, a compound of interest in drug discovery due to the presence of the versatile piperazine functional group.[2] We will delve into the synthesis, electronic properties, and key reactions of this molecule, offering insights into its chemical transformations.

The core of our focus, 6-(4-Methylpiperazin-1-yl)nicotinonitrile, possesses a unique electronic profile. The pyridine ring is substituted with a cyano group, an electron-withdrawing moiety, and a 4-methylpiperazin-1-yl group, which acts as an electron-donating group.[3] This electronic interplay governs the reactivity of the cyanopyridine system, influencing its susceptibility to various chemical transformations.

Synthesis of 6-(4-Methylpiperazin-1-yl)nicotinonitrile

The synthesis of 6-(4-Methylpiperazin-1-yl)nicotinonitrile is typically achieved through a nucleophilic aromatic substitution reaction. A common starting material is 6-chloronicotinonitrile, which reacts with 1-methylpiperazine to yield the desired product. This reaction is facilitated by the electron-withdrawing nature of the cyano group, which activates the pyridine ring towards nucleophilic attack.[4]

A plausible synthetic route is a one-pot reaction under microwave conditions, which has been shown to be effective for the synthesis of similar methyl piperazinyl–quinolinyl nicotinonitrile derivatives.[5]

Experimental Protocol: Synthesis of 6-(4-Methylpiperazin-1-yl)nicotinonitrile

Materials:

  • 6-Chloronicotinonitrile

  • 1-Methylpiperazine

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Base (e.g., Potassium carbonate - K₂CO₃)

Procedure:

  • To a solution of 6-chloronicotinonitrile (1.0 mmol) in DMF (5 mL), add 1-methylpiperazine (1.2 mmol) and K₂CO₃ (2.0 mmol).

  • The reaction mixture is heated under reflux or subjected to microwave irradiation at a suitable temperature (e.g., 120 °C) for a specified time (e.g., 1-2 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 6-(4-Methylpiperazin-1-yl)nicotinonitrile as a solid.

Reactivity of the Cyanopyridine Group

The reactivity of the cyanopyridine group in 6-(4-Methylpiperazin-1-yl)nicotinonitrile is modulated by the electron-donating 4-methylpiperazin-1-yl substituent. This group increases the electron density of the pyridine ring, which can affect the rates and outcomes of various reactions compared to unsubstituted or electron-deficient nicotinonitriles.

Hydrolysis of the Cyano Group

The hydrolysis of nitriles is a fundamental transformation that can proceed under acidic or basic conditions to yield either an amide or a carboxylic acid.[6] The rate and selectivity of this reaction for cyanopyridines can be influenced by the reaction conditions and the electronic nature of the substituents.[7][8]

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile is heated under reflux with a dilute acid, such as hydrochloric acid.[6] The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid, which then tautomerizes to the amide. Further hydrolysis of the amide yields the carboxylic acid.[9]

Base-Catalyzed Hydrolysis:

In the presence of a base, such as sodium hydroxide, the nitrile is heated under reflux. The hydroxide ion directly attacks the electrophilic carbon of the nitrile, leading to the formation of a carboxylate salt and ammonia.[6] Subsequent acidification of the reaction mixture yields the free carboxylic acid.

Diagram of Hydrolysis Pathways

G cluster_main Hydrolysis of 6-(4-Methylpiperazin-1-yl)nicotinonitrile cluster_acid Acidic Conditions (e.g., H₃O⁺, Δ) cluster_base Basic Conditions (e.g., OH⁻, Δ) Start 6-(4-Methylpiperazin-1-yl)nicotinonitrile Amide_acid Nicotinamide Intermediate Start->Amide_acid Hydration Amide_base Nicotinamide Intermediate Start->Amide_base Hydration CarboxylicAcid 6-(4-Methylpiperazin-1-yl)nicotinic acid Amide_acid->CarboxylicAcid Further Hydrolysis Carboxylate Carboxylate Salt Amide_base->Carboxylate Further Hydrolysis CarboxylicAcid_base 6-(4-Methylpiperazin-1-yl)nicotinic acid Carboxylate->CarboxylicAcid_base Acidification (H₃O⁺) G cluster_main Reduction of 6-(4-Methylpiperazin-1-yl)nicotinonitrile cluster_reagents Reducing Agents Start 6-(4-Methylpiperazin-1-yl)nicotinonitrile Imine Imine Intermediate Start->Imine Hydride Addition / Hydrogenation Amine [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine Imine->Amine Further Reduction LiAlH4 1. LiAlH₄, THF 2. H₂O workup CatH2 H₂, Raney Ni or Pd/C

Caption: Reduction of the cyanopyridine to a primary amine.

Cycloaddition Reactions

The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, providing a route to various heterocyclic systems. The electron-rich nature of the pyridine ring in 6-(4-Methylpiperazin-1-yl)nicotinonitrile may influence its reactivity in these transformations.

[4+2] Cycloaddition (Diels-Alder Type Reactions):

While nitriles are generally poor dienophiles in Diels-Alder reactions, their reactivity can be enhanced by electron-withdrawing substituents or through intramolecular pathways. [10]The electron-donating piperazine group in our target molecule would likely decrease the dienophilic character of the cyano group in a standard Diels-Alder reaction. However, inverse-electron-demand Diels-Alder reactions, where the cyanopyridine could potentially act as the diene component, might be a possibility, although less common.

1,3-Dipolar Cycloadditions:

The cyano group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. [11][12]These reactions are a powerful tool for the synthesis of five-membered heterocycles. For example, the reaction with an azide would yield a tetrazole, a common bioisostere for carboxylic acids in medicinal chemistry.

Diagram of a [3+2] Cycloaddition Reaction

G cluster_main [3+2] Cycloaddition with an Azide Nicotinonitrile 6-(4-Methylpiperazin-1-yl)nicotinonitrile TransitionState Concerted Transition State Nicotinonitrile->TransitionState Azide Azide (R-N₃) Azide->TransitionState Tetrazole Tetrazole Product TransitionState->Tetrazole

Caption: Formation of a tetrazole via 1,3-dipolar cycloaddition.

Quantitative Data Summary

Reaction TypeReagents and ConditionsProductExpected Yield RangeReference
Synthesis 6-Chloronicotinonitrile, 1-Methylpiperazine, K₂CO₃, DMF, Microwave6-(4-Methylpiperazin-1-yl)nicotinonitrileGood to Excellent[5]
Hydrolysis (Acidic) Dilute HCl, Reflux6-(4-Methylpiperazin-1-yl)nicotinic acidModerate to Good[6]
Hydrolysis (Basic) NaOH (aq), Reflux, then H₃O⁺6-(4-Methylpiperazin-1-yl)nicotinic acidModerate to Good[6]
Reduction (LiAlH₄) 1. LiAlH₄, Anhydrous THF; 2. H₂O[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamineGood to Excellent[13][14]
Reduction (Catalytic) H₂ (gas), Raney Ni or Pd/C, Solvent (e.g., MeOH, EtOH)[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamineGood to Excellent[15][16]
[3+2] Cycloaddition Sodium Azide, Lewis Acid (e.g., ZnBr₂), Solvent, Heat5-substituted TetrazoleVariable[11][12]

Conclusion

The cyanopyridine group in 6-(4-Methylpiperazin-1-yl)nicotinonitrile is a versatile functional handle for a variety of chemical transformations. Its reactivity is influenced by the electron-donating nature of the 4-methylpiperazin-1-yl substituent, which enhances the electron density of the pyridine ring. Understanding the interplay of these electronic effects is crucial for predicting and controlling the outcomes of reactions such as hydrolysis, reduction, and cycloaddition. The protocols and insights provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the rational design and synthesis of novel nicotinonitrile-based compounds with potential therapeutic applications.

References

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  • Question: Write the balanced equation for the hydrolysis of 3-cyanopyridine leading to both the amide and the carboxylic acid. Calculate theoretical yield of the possible product or products. (2016, April 3). Chegg. Retrieved January 17, 2026, from [Link]

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A Comprehensive Guide to the Physicochemical Characterization of 6-(4-Methylpiperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Structure and Function in Drug Development

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific evaluation. 6-(4-Methylpiperazin-1-yl)nicotinonitrile, a heterocyclic compound featuring a nicotinonitrile core and a methylpiperazine substituent, represents a scaffold of significant interest. The nicotinonitrile moiety is a well-established pharmacophore found in numerous approved drugs, while the piperazine ring is prevalent in centrally active agents.[1][2] The successful development of any such Active Pharmaceutical Ingredient (API) is fundamentally reliant on a deep and thorough understanding of its physicochemical properties. These properties are not mere data points; they are the critical determinants of a drug's behavior, governing its stability, manufacturability, and, most importantly, its bioavailability and therapeutic efficacy.

This technical guide provides a comprehensive framework for the physicochemical characterization of 6-(4-Methylpiperazin-1-yl)nicotinonitrile. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, grounding our protocols in the authoritative principles of pharmaceutical science. The objective is to equip researchers, scientists, and drug development professionals with a robust, logical, and field-proven approach to generate a complete and reliable data package for this promising compound.

Section 1: Identity, Structure, and Purity Confirmation

Before any detailed characterization can commence, the unequivocal confirmation of the molecule's identity and the rigorous assessment of its purity are paramount. This foundational step ensures that all subsequent data is attributed to the correct molecular entity and is not confounded by impurities.

Spectroscopic Verification

Spectroscopic techniques provide the fingerprint of the molecule, offering unambiguous confirmation of its atomic connectivity and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the gold standard for structural elucidation of organic molecules. ¹H NMR will confirm the number and connectivity of protons, showing characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the piperazine ring, and the N-methyl group. ¹³C NMR complements this by identifying all unique carbon environments, including the quaternary carbon of the nitrile group (-C≡N).[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The most telling absorption band for 6-(4-Methylpiperazin-1-yl)nicotinonitrile will be the sharp, intense peak characteristic of the nitrile (C≡N) stretch, typically observed around 2220-2230 cm⁻¹.[3] Other key signals will include C-H stretches and C=C/C=N stretches from the aromatic and heterocyclic rings.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecule's mass-to-charge ratio. This allows for the determination of the elemental composition, confirming that the molecular formula is indeed C₁₁H₁₄N₄.[4][5][6] Electrospray ionization (ESI) is a suitable technique for this analysis.[3]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry. A robust, stability-indicating HPLC method is developed to separate the API from any potential impurities, including starting materials, by-products, or degradants.

Table 1: Foundational Properties of 6-(4-Methylpiperazin-1-yl)nicotinonitrile

Property Value Source
CAS Number 54864-89-0 [4][6]
Molecular Formula C₁₁H₁₄N₄ [4][6]

| Molecular Weight | 202.26 g/mol |[4][5][6] |

Experimental Protocol: HPLC Purity Assessment

Objective: To develop a gradient HPLC method to determine the purity of 6-(4-Methylpiperazin-1-yl)nicotinonitrile and quantify any impurities.

Rationale: A reversed-phase C18 column is selected as a versatile starting point for polar heterocyclic compounds. The mobile phase combines a buffered aqueous phase to control the ionization state of the basic piperazine nitrogen and an organic modifier (acetonitrile) to elute the compound. A gradient method is employed to ensure the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe. UV detection is chosen based on the UV-active pyridine ring.

Table 2: HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

| Sample Preparation | 1 mg/mL in 50:50 Water:Acetonitrile |

Procedure:

  • System Suitability: Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.

  • Sample Analysis: Inject the sample solution in duplicate.

  • Data Processing: Integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Section 2: Solid-State Characterization

The solid-state properties of an API are critical, influencing everything from bulk powder handling during manufacturing to the dissolution rate and stability of the final dosage form.[7][8]

Workflow for Comprehensive Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization process, starting from basic identity confirmation and progressing to detailed property analysis that informs drug development decisions.

Caption: Logical workflow for API physicochemical characterization.

Thermal Analysis

Thermal analysis techniques measure changes in material properties as a function of temperature, providing critical insights into melting, crystallization, and decomposition.[9][10]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of the compound. A sharp, single endotherm is indicative of a pure, crystalline substance. The presence of multiple thermal events could suggest polymorphism or the presence of solvates.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is essential for identifying the presence of bound water or residual solvents (mass loss at temperatures below the melting point) and determining the thermal decomposition temperature of the compound (mass loss at higher temperatures).[10]

Experimental Protocol: Thermal Analysis

Objective: To determine the melting point, thermal transitions, and decomposition temperature of 6-(4-Methylpiperazin-1-yl)nicotinonitrile.

Rationale: Performing DSC and TGA provides complementary information. DSC identifies the temperatures of physical transitions, while TGA quantifies any associated mass loss, allowing for differentiation between melting and decomposition. A standard heating rate of 10 °C/min under a nitrogen atmosphere is used to prevent oxidative degradation and provide a clear, reproducible thermogram.

Procedure:

  • Calibration: Calibrate the DSC and TGA instruments using certified standards (e.g., Indium for DSC, Calcium Oxalate for TGA).

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic pan (for TGA).

  • DSC Analysis:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Record the heat flow versus temperature.

  • TGA Analysis:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Record the mass percentage versus temperature.

Table 3: Representative Thermal Analysis Data

Analysis Parameter Result Interpretation
DSC Onset of Melting e.g., 155.4 °C Start of the melting process.
Peak Melting Point e.g., 158.2 °C Temperature of maximum heat absorption.
TGA Mass Loss (<120 °C) e.g., < 0.1% Indicates absence of significant water/solvent.

| | Onset of Decomposition | e.g., > 250 °C | Defines the upper limit of thermal stability. |

Section 3: Solubility and Lipophilicity

Solubility and lipophilicity are the two pillars that support a drug's ability to be absorbed and distributed throughout the body. Poor solubility is a leading cause of failure in drug development.[11]

Relationship Between Physicochemical Properties and Bioavailability

The interplay between a compound's intrinsic properties dictates its ultimate biological performance. This diagram illustrates how the foundational characteristics we measure directly influence the key factors controlling oral bioavailability.

G A Solid-State Form (Polymorph, Salt) D Dissolution Rate A->D impacts B Aqueous Solubility (Intrinsic & pH-dependent) B->D governs E Membrane Permeability B->E C Lipophilicity (LogP / LogD) C->E predicts F Oral Bioavailability D->F E->F

Caption: Key properties influencing oral bioavailability.

Aqueous Solubility Profiling

For an ionizable compound like 6-(4-Methylpiperazin-1-yl)nicotinonitrile (containing a basic piperazine moiety), solubility is highly dependent on pH. Determining the pH-solubility profile is mandated by regulatory bodies like the WHO for biopharmaceutics classification.[12]

Lipophilicity (LogP/LogD)

The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) measures a compound's relative affinity for a lipid-like (octanol) versus an aqueous phase.[11][13] This value is a crucial predictor of a drug's ability to cross biological membranes.

Experimental Protocol: pH-Dependent Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound across a physiologically relevant pH range (1.2 to 6.8) at 37 °C.

Rationale: The shake-flask method, incubated to equilibrium, is the gold standard for determining thermodynamic solubility. The pH range covers the transit through the stomach (pH 1.2) and intestines (pH 4.5, 6.8), and the temperature is set to mimic physiological conditions, as recommended by WHO guidelines.[12]

Procedure:

  • Buffer Preparation: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer).

  • Sample Addition: Add an excess amount of the compound to each buffer in triplicate in sealed vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Incubation: Place the vials in a shaking incubator set to 37 ± 1 °C for 24-48 hours to reach equilibrium.

  • Sample Processing: After incubation, allow the vials to stand to let the excess solid settle. Filter the supernatant through a 0.22 µm PVDF filter to remove undissolved solids.

  • Quantification: Dilute the filtered supernatant and analyze the concentration using the previously developed and validated HPLC method.

  • pH Verification: Measure the final pH of each solution to confirm it has not shifted significantly.

Table 4: Representative pH-Solubility Profile

pH Mean Solubility (mg/mL) Biopharmaceutics Classification
1.2 e.g., 25.5 Highly Soluble
4.5 e.g., 12.8 Highly Soluble

| 6.8 | e.g., 1.5 | Highly Soluble |

Note: "Highly Soluble" classification is based on the highest single therapeutic dose being soluble in ≤250 mL of media across the pH range.[12]

Conclusion

The physicochemical characterization of 6-(4-Methylpiperazin-1-yl)nicotinonitrile is a critical, multi-faceted process that forms the bedrock of its pharmaceutical development. Through the systematic application of spectroscopic, chromatographic, and thermal methods, we establish the compound's identity, purity, and solid-state behavior. Furthermore, by quantifying its solubility and lipophilicity, we gain predictive insight into its potential in vivo performance. The data generated through the protocols outlined in this guide provides an essential foundation for formulation design, manufacturing process development, and regulatory submissions, ultimately enabling the translation of a promising molecule into a safe and effective medicine.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of PARP Inhibitors Utilizing 6-(4-Methylpiperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone in the treatment of cancers with deficiencies in DNA damage repair pathways, most notably those harboring BRCA1/2 mutations.[1][2] The core structure of many clinically approved and investigational PARP inhibitors features a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, effectively blocking the enzyme's catalytic activity.[3] 6-(4-Methylpiperazin-1-yl)nicotinonitrile is a key heterocyclic building block that provides a convergent and efficient entry point for the synthesis of a variety of potent PARP inhibitors. Its structure combines a reactive nitrile group, which can be readily transformed into the requisite carboxamide or carboxylic acid, and a 4-methylpiperazin-1-yl moiety, a common feature in many PARP inhibitors that can influence solubility, cell permeability, and target engagement.

This guide provides detailed application notes and protocols for the utilization of 6-(4-Methylpiperazin-1-yl)nicotinonitrile in the synthesis of PARP inhibitors, focusing on the key chemical transformations and the rationale behind the experimental choices.

Strategic Overview: From Nitrile to PARP Inhibitor

The synthetic strategy leveraging 6-(4-Methylpiperazin-1-yl)nicotinonitrile typically involves two key stages:

  • Functional Group Transformation of the Nitrile: The nitrile group is strategically converted into either a primary amide (-CONH₂) or a carboxylic acid (-COOH). This transformation is critical as the resulting functional group is essential for mimicking the nicotinamide moiety of NAD+ and forming key hydrogen bond interactions within the PARP active site.[3]

  • Assembly of the PARP Inhibitor Core: The resulting nicotinamide or nicotinic acid derivative is then coupled with a suitable reaction partner to construct the final PARP inhibitor scaffold, often a phthalazinone or a related heterocyclic system.

The following diagram illustrates the general synthetic workflow:

Synthesis_Workflow Start 6-(4-Methylpiperazin-1-yl)nicotinonitrile Hydrolysis Nitrile Hydrolysis Start->Hydrolysis Amide 6-(4-Methylpiperazin-1-yl)nicotinamide Hydrolysis->Amide Partial Acid 6-(4-Methylpiperazin-1-yl)nicotinic Acid Hydrolysis->Acid Complete Coupling Coupling & Cyclization Amide->Coupling Acid->Coupling PARPi PARP Inhibitor Scaffold Coupling->PARPi

Caption: General synthetic workflow from the nitrile starting material.

Part 1: Protocol for the Synthesis of 6-(4-Methylpiperazin-1-yl)nicotinamide

The conversion of the nitrile to a primary amide is a pivotal step. This can be achieved through controlled hydrolysis under either acidic or basic conditions, or through enzymatic catalysis for milder reaction conditions.

Method 1: Acid-Catalyzed Hydrolysis

Rationale: Acid catalysis protonates the nitrile nitrogen, increasing the electrophilicity of the carbon atom and facilitating nucleophilic attack by water. Careful control of reaction time and temperature is crucial to favor the formation of the amide and minimize over-hydrolysis to the carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-(4-Methylpiperazin-1-yl)nicotinonitrile (1.0 eq.) in a mixture of concentrated sulfuric acid and water (e.g., 9:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed and the desired amide is the major product.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 6-(4-Methylpiperazin-1-yl)nicotinamide.

Parameter Value/Condition Rationale
Starting Material 6-(4-Methylpiperazin-1-yl)nicotinonitrileProvides the core pyridine and piperazine moieties.
Reagent Concentrated H₂SO₄/H₂OActs as both solvent and catalyst for hydrolysis.
Temperature 80-90 °CProvides sufficient energy for the reaction while controlling the rate of hydrolysis.
Reaction Time Monitored by TLC/LC-MSEnsures optimal conversion to the amide without significant formation of the carboxylic acid.
Purification Column Chromatography/RecrystallizationTo isolate the pure nicotinamide derivative.

Part 2: Protocol for the Synthesis of 6-(4-Methylpiperazin-1-yl)nicotinic Acid

For certain synthetic routes, the carboxylic acid derivative is the desired intermediate for subsequent amide bond formation with a different amine.

Method 2: Base-Catalyzed Hydrolysis

Rationale: Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon. This method typically requires more forcing conditions (higher temperatures and longer reaction times) to achieve complete hydrolysis to the carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-(4-Methylpiperazin-1-yl)nicotinonitrile (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 40% w/v).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for several hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material and the intermediate amide are no longer observed.

  • Work-up: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude 6-(4-Methylpiperazin-1-yl)nicotinic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Parameter Value/Condition Rationale
Starting Material 6-(4-Methylpiperazin-1-yl)nicotinonitrileProvides the core pyridine and piperazine moieties.
Reagent Aqueous NaOHStrong base to facilitate complete hydrolysis of the nitrile and intermediate amide.
Temperature RefluxTo drive the reaction to completion.
Reaction Time Several hours (monitored)To ensure complete conversion to the carboxylic acid.
Purification RecrystallizationTo obtain the pure nicotinic acid derivative.

Part 3: Assembly of a Representative PARP Inhibitor Scaffold

The following protocol outlines a general procedure for the synthesis of a PARP inhibitor with a phthalazinone core, using the previously synthesized 6-(4-methylpiperazin-1-yl)nicotinic acid. This is a representative example, and the specific phthalazinone partner will vary depending on the target PARP inhibitor.

Conceptual Synthetic Pathway:

PARPi_Assembly Nicotinic_Acid 6-(4-Methylpiperazin-1-yl)nicotinic Acid Coupling_Step Amide Coupling Nicotinic_Acid->Coupling_Step Phthalazinone Substituted Phthalazinone (with a suitable leaving group or amine) Phthalazinone->Coupling_Step Final_PARPi Final PARP Inhibitor Coupling_Step->Final_PARPi

Caption: Assembly of the final PARP inhibitor.

Experimental Protocol: Amide Coupling

Rationale: Standard peptide coupling reagents are employed to activate the carboxylic acid of the nicotinic acid derivative, facilitating the formation of a stable amide bond with an amino-functionalized phthalazinone core.

  • Reaction Setup: To a solution of 6-(4-methylpiperazin-1-yl)nicotinic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq.) and a tertiary amine base (e.g., diisopropylethylamine - DIPEA) (2.0 eq.).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the amino-functionalized phthalazinone derivative (1.0 eq.) to the reaction mixture.

  • Reaction Conditions: Continue stirring at room temperature overnight, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the final PARP inhibitor.

Parameter Value/Condition Rationale
Starting Materials 6-(4-Methylpiperazin-1-yl)nicotinic Acid, Amino-phthalazinoneThe two key fragments for the final molecule.
Coupling Reagent HATU/HBTU or EDC/HOBtTo form an active ester for efficient amide bond formation.
Base DIPEATo neutralize the acid formed during the reaction and facilitate the coupling.
Solvent Anhydrous DMF or DCMAprotic solvent to prevent side reactions with the coupling reagents.
Purification Column ChromatographyTo isolate the pure final product.

Conclusion and Future Perspectives

6-(4-Methylpiperazin-1-yl)nicotinonitrile is a highly valuable and versatile starting material for the synthesis of a diverse range of PARP inhibitors. The straightforward conversion of its nitrile functionality into either an amide or a carboxylic acid provides a flexible handle for the construction of complex heterocyclic scaffolds. The protocols outlined in this guide offer robust and reproducible methods for researchers in the field of drug discovery and development. Further optimization of reaction conditions and exploration of novel coupling partners will undoubtedly lead to the discovery of next-generation PARP inhibitors with improved efficacy and selectivity.

References

  • Malyuchenko, N. V., et al. (2015). PARP1 inhibitors: an update on the patent landscape.
  • Kinoshita, T., et al. (2004). Crystal structures of the catalytic domain of human PARP-1 in complex with PARP inhibitors. FEBS Letters, 556(1-3), 51-55.
  • Schmitz, S., & Lowenstein, C. J. (2019). NAD+ metabolism in health and disease. Trends in Biochemical Sciences, 44(7), 618-632.
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152-1158.

Sources

Application Notes & Protocols: The Strategic Use of 6-(4-Methylpiperazin-1-yl)nicotinonitrile in the Synthesis of Potent Src Family Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Central Node in Oncogenic Signaling

The Src family of non-receptor tyrosine kinases (SFKs) represents a critical signaling hub in cellular physiology, governing pathways related to cell growth, proliferation, migration, and survival.[1][2] Dysregulation of Src kinase activity, often through overexpression or constitutive activation, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[2][3] The development of small molecule inhibitors that can effectively and selectively block the ATP-binding site of Src has been a major focus of modern oncology research.[4] This document provides a detailed guide on the application of a key chemical building block, 6-(4-Methylpiperazin-1-yl)nicotinonitrile , in the synthesis of next-generation Src kinase inhibitors. We will explore the rationale for its use, provide detailed synthesis protocols, and discuss its role in achieving high-potency kinase inhibition.

The Rationale: Why 6-(4-Methylpiperazin-1-yl)nicotinonitrile?

The design of effective kinase inhibitors hinges on the strategic combination of molecular fragments that optimize binding affinity, selectivity, and pharmacokinetic properties. The 6-(4-Methylpiperazin-1-yl)nicotinonitrile scaffold incorporates several features that are highly advantageous for targeting the Src kinase domain.

  • The Nicotinonitrile Moiety: The pyridine ring serves as a versatile scaffold, while the nitrile group (-C≡N) is a key hydrogen bond acceptor. In many kinase inhibitors, this nitrile interacts with hinge region residues of the kinase domain, which is a critical interaction for anchoring the inhibitor in the ATP-binding pocket. Furthermore, the nitrile is a bioisostere for other hydrogen-bonding groups but offers distinct electronic and metabolic properties.

  • The 4-Methylpiperazine Group: This solubilizing group is a common and highly effective moiety in kinase inhibitor design. The basic nitrogen atom of the piperazine ring is typically protonated at physiological pH, significantly enhancing the aqueous solubility of the final compound—a crucial factor for oral bioavailability. The terminal methyl group can provide beneficial van der Waals interactions within the solvent-exposed region of the kinase and can improve metabolic stability compared to an unsubstituted piperazine.[5] This group plays a pivotal role in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the drug candidate.

The combination of these features in a single, synthetically accessible building block makes 6-(4-Methylpiperazin-1-yl)nicotinonitrile a powerful tool for medicinal chemists aiming to develop potent and drug-like Src inhibitors.

Signaling Pathway Overview: The Role of Src Kinase

Src kinase acts as a transducer for a multitude of extracellular signals, including those from receptor tyrosine kinases (RTKs), G-protein-coupled receptors (GPCRs), and integrins.[6] Its activation initiates a cascade of downstream signaling events that are fundamental to both normal cell function and oncogenesis. Inhibition of Src blocks these downstream pathways, thereby impeding tumor cell proliferation, survival, and metastasis.[3]

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Pathways cluster_cellular_response Cellular Response RTK Growth Factor Receptors (e.g., EGFR) Src Src Kinase RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK / Paxillin Src->FAK PI3K PI3K / AKT Src->PI3K RAS RAS / MAPK Src->RAS STAT3 STAT3 Src->STAT3 Inhibitor 6-(4-Methylpiperazin-1-yl)nicotinonitrile -based Inhibitor Inhibitor->Src Inhibition Migration Migration & Invasion FAK->Migration Proliferation Proliferation & Survival PI3K->Proliferation RAS->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Figure 1: Simplified Src kinase signaling pathway and point of inhibition.

Experimental Protocols

The following protocols are based on established and validated synthetic procedures.[7] Standard laboratory safety precautions should be observed at all times.

Protocol 1: Synthesis of 6-(4-Methylpiperazin-1-yl)nicotinonitrile (Intermediate I)

This procedure details the synthesis of the key building block via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrile group activates the pyridine ring, facilitating the displacement of the chloride at the C6 position by the secondary amine of 1-methylpiperazine.

Synthesis_Protocol_1 cluster_step1 Step 1: Nucleophilic Aromatic Substitution reagent1 6-Chloronicotinonitrile reaction K₂CO₃, Acetonitrile Reflux, 16h reagent1->reaction + reagent2 1-Methylpiperazine reagent2->reaction product 6-(4-Methylpiperazin-1-yl)nicotinonitrile (Intermediate I) reaction->product

Figure 2: Workflow for the synthesis of Intermediate I.

Materials:

  • 6-Chloronicotinonitrile (1.0 eq)

  • 1-Methylpiperazine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of 6-chloronicotinonitrile (1.0 g, 7.22 mmol) in acetonitrile (20 mL), add 1-methylpiperazine (0.96 mL, 8.66 mmol) and potassium carbonate (2.0 g, 14.44 mmol).

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol (MeOH) (e.g., 100:0 to 95:5 DCM:MeOH).

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield 6-(4-methylpiperazin-1-yl)nicotinonitrile as a solid.[7] (Typical Yield: ~85%).

Causality and Insights:

  • Solvent Choice: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the nucleophilic attack. Its boiling point allows for a convenient reflux temperature to drive the reaction.

  • Base: Potassium carbonate acts as a mild base to neutralize the HCl generated during the substitution, preventing the protonation and deactivation of the nucleophile (1-methylpiperazine).

  • Excess Nucleophile: A slight excess of 1-methylpiperazine (1.2 eq) is used to ensure the complete consumption of the starting halide.

  • Purification: Silica gel chromatography is effective for separating the polar product from any remaining starting materials and non-polar byproducts.

Protocol 2: Synthesis of a Pyrimidine-Based Kinase Inhibitor Core

The following multi-step protocol demonstrates how Intermediate I can be elaborated into a potent kinase inhibitor. The key transformation involves the conversion of the nitrile group into an aminoamidine, which can then be cyclized to form a pyrimidine ring—a common core structure in ATP-competitive inhibitors.

Synthesis_Protocol_2 cluster_workflow Inhibitor Synthesis Workflow start Intermediate I (from Protocol 1) step_a Step A: Nitrile Reduction LiAlH₄, THF start->step_a intermediate_a Aminomethyl Intermediate step_a->intermediate_a step_b Step B: Boc Protection Boc₂O, TEA, DCM intermediate_a->step_b intermediate_b Boc-Protected Amine step_b->intermediate_b step_c Step C: Coupling Acryloyl Chloride, TEA, DCM intermediate_b->step_c final_product Final Kinase Inhibitor step_c->final_product

Figure 3: Multi-step synthesis of a final inhibitor from Intermediate I.

Step A: Reduction of Nitrile to Primary Amine

  • Carefully add lithium aluminum hydride (LiAlH₄) (1.5 eq) to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) at 0°C.

  • Slowly add a solution of Intermediate I (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting suspension through celite, wash the filter cake with THF, and concentrate the filtrate to yield the crude aminomethyl pyridine derivative.

Step B & C: Elaboration to the Final Inhibitor The crude amine from Step A can be further functionalized. A representative example from the literature involves a multi-step sequence including protection, deprotection, and coupling steps to arrive at the final inhibitor.[7] For instance, the primary amine can be protected (e.g., with a Boc group), followed by modification of other parts of the molecule, and finally deprotection and acylation with a group like acryloyl chloride to install a Michael acceptor, often used for covalent inhibition.[7]

Biological Activity & Data

The utility of 6-(4-Methylpiperazin-1-yl)nicotinonitrile as a building block is validated by the potent biological activity of the final compounds. Inhibitors synthesized using this intermediate have demonstrated significant activity against various protein tyrosine kinases.

The table below presents inhibitory concentration (IC₅₀) data for a representative compound synthesized using a derivative of the title reagent, demonstrating its effectiveness in generating potent kinase inhibitors.[7]

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC₅₀ (nM)
Example Compound 1 c-Met5
Reference: WO2008080099A1

Analysis of Structure-Activity Relationship (SAR):

  • The low nanomolar IC₅₀ value for the example compound highlights the successful combination of the key structural motifs.

  • The 6-(4-methylpiperazin-1-yl)nicotinonitrile portion of the molecule is designed to occupy the solvent-exposed region of the kinase ATP pocket.

  • The methylpiperazine group contributes significantly to the solubility and overall cell permeability of the molecule, which are essential for activity in cell-based assays and in vivo models.

  • The nicotinonitrile core acts as a rigid scaffold, correctly positioning the key interacting moieties within the active site. The pyridine nitrogen can act as a hydrogen bond acceptor, further anchoring the inhibitor.

Conclusion

6-(4-Methylpiperazin-1-yl)nicotinonitrile is a highly valuable and strategically designed building block for the synthesis of potent Src family and other protein tyrosine kinase inhibitors. Its structure provides a unique combination of a versatile scaffold, a key hydrogen bonding element, and a solubilizing group known to impart favorable pharmacokinetic properties. The protocols outlined herein provide a robust and validated pathway for the synthesis of this intermediate and its subsequent incorporation into complex, biologically active molecules. Researchers in drug discovery and medicinal chemistry will find this reagent to be an essential component in their toolkit for developing the next generation of targeted cancer therapeutics.

References

  • Roskoski, R., Jr. (2004). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 50(5), 429-443. Available at: [Link]

  • Wheeler, D. L., Iida, M., & Dunn, E. F. (2009). The role of Src in solid tumors. Cancers, 1(2), 293-314. Available at: [Link]

  • Thomas, S. M., & Brugge, J. S. (1997). Cellular functions regulated by Src family kinases. Annual Review of Cell and Developmental Biology, 13, 513-609. Available at: [Link]

  • Patsnap Synapse. (2024). What are SRC inhibitors and how do they work? Available at: [Link]

  • Wikipedia. (2024). Src family kinase. Available at: [Link]

  • Lowell, C. A., & Soriano, P. (1996). Knockouts of Src-family kinases: stiff bones, wimpy T cells, and bad memories. Genes & Development, 10(15), 1845-1857. Available at: [Link]

  • Yeatman, T. J. (2004). A renaissance for SRC. Nature Reviews Cancer, 4(6), 470-480. Available at: [Link]

  • Johnson, F. M., Saigal, B., & Donato, N. J. (2005). The Src family of kinases in cancer: a perspective. Cancer and Metastasis Reviews, 24(3), 359-368. Available at: [Link]

  • Irby, R. B., & Yeatman, T. J. (2000). Role of Src expression and activation in human cancer. Oncogene, 19(49), 5636-5642. Available at: [Link]

  • Boggon, T. J., & Eck, M. J. (2004). Structure and regulation of Src family kinases. Oncogene, 23(48), 7918-7927. Available at: [Link]

  • Martin, G. S. (2001). The hunting of the Src. Nature Reviews Molecular Cell Biology, 2(6), 467-475. Available at: [Link]

  • Playford, M. P., & Schaller, M. D. (2004). The interplay between Src and integrins in normal and tumor biology. Oncogene, 23(48), 7928-7946. Available at: [Link]

  • Tuncbilek, M., Bilget Guven, E., Onder, T., & Cetin Atalay, R. (2012). Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells. Journal of Medicinal Chemistry, 55(7), 3058-3065. Available at: [Link]

  • Cui, J. J., et al. (2008). Pyrimidine derivatives and methods of use. World Intellectual Property Organization, Patent WO2008080099A1.

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Application Notes & Protocols: Strategic Use of 6-(4-Methylpiperazin-1-yl)nicotinonitrile for Parallel Synthesis Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Parallel synthesis is a cornerstone strategy, enabling the rapid generation of large, focused compound libraries to accelerate hit identification and lead optimization.[1][2] This document provides an in-depth guide for researchers and drug development professionals on the strategic utilization of 6-(4-Methylpiperazin-1-yl)nicotinonitrile , a versatile and high-value building block, in the design and execution of parallel synthesis campaigns. We will explore its chemical reactivity, focusing on robust protocols for library production via functionalization of the nitrile group, and discuss the underlying rationale for methodological choices, ensuring high-quality, diverse molecular libraries.

Introduction: The Strategic Value of the 6-(4-Methylpiperazin-1-yl)nicotinonitrile Scaffold

6-(4-Methylpiperazin-1-yl)nicotinonitrile is a trifunctional scaffold that offers significant advantages for library design in medicinal chemistry. Its structure is a composite of two privileged fragments frequently found in biologically active molecules:

  • The Nicotinonitrile Core: The 3-cyanopyridine moiety is a well-established pharmacophore present in numerous approved drugs, recognized for its ability to engage in various biological interactions.[3]

  • The 4-Methylpiperazine Moiety: This group is a classic "solubilizing" fragment that often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[4] The tertiary amine can also serve as a key hydrogen bond acceptor or engage in ionic interactions with biological targets.

The strategic appeal of this building block lies in the robust and versatile chemistry of its nitrile functional group. The nitrile can be readily transformed into either a carboxylic acid or a primary amine, creating two distinct and highly valuable entry points for diversification. This allows for the generation of large amide or amine libraries from a single, common intermediate, maximizing synthetic efficiency.

cluster_0 Core Building Block cluster_1 Primary Diversification Pathways cluster_2 Key Intermediates cluster_3 Library Synthesis Reactions Start 6-(4-Methylpiperazin-1-yl)nicotinonitrile Hydrolysis Nitrile Hydrolysis Start->Hydrolysis Reduction Nitrile Reduction Start->Reduction Acid 6-(4-Methylpiperazin-1-yl)nicotinic Acid Hydrolysis->Acid Amine [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine Reduction->Amine AmideCoupling Amide Coupling (Diverse Amines) Acid->AmideCoupling ReductiveAmination Reductive Amination (Diverse Aldehydes/Ketones) Amine->ReductiveAmination

Caption: Core diversification strategy for 6-(4-Methylpiperazin-1-yl)nicotinonitrile.

Application I: Amide Library Synthesis via Nitrile Hydrolysis and Parallel Coupling

The transformation of a nitrile to a carboxylic acid, followed by amide coupling, is one of the most frequently used reaction sequences in medicinal chemistry for generating novel compounds.[5][6] This two-step process provides a reliable route to a diverse library of amides, which are among the most common functional groups in approved drugs.

Scientific Principle and Rationale

The workflow begins with the complete hydrolysis of the chemically robust nitrile group to a carboxylic acid under basic or acidic conditions. This intermediate is then activated using a coupling reagent to facilitate reaction with a library of primary or secondary amines.[5] For parallel synthesis, it is critical to choose a coupling reagent that ensures high conversion rates across a diverse range of amines and minimizes potential side reactions, such as the epimerization of chiral centers.[7] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their high reactivity and low racemization rates.[8]

Start Start: Dissolve Starting Material in 96-well plate Step1 Step 1: Add NaOH solution Heat to 100°C Start->Step1 Step2 Step 2: Neutralize with HCl (Forms Carboxylic Acid Intermediate) Step1->Step2 Step3 Step 3: Evaporate to dryness Re-dissolve in DMF Step2->Step3 Step4 Step 4: Add Amine Library (R-NH2) (1 amine per well) Step3->Step4 Step5 Step 5: Add HATU and DIPEA Stir at Room Temperature Step4->Step5 Step6 Step 6: Quench Reaction (e.g., with water) Step5->Step6 End End: Purify via Mass-Triggered Preparative HPLC Step6->End

Caption: Workflow for parallel amide library synthesis.

Detailed Experimental Protocols

Protocol 2.2.1: Hydrolysis to 6-(4-Methylpiperazin-1-yl)nicotinic Acid

  • Preparation: In a 96-well reaction block, dispense a solution of 6-(4-Methylpiperazin-1-yl)nicotinonitrile (1.0 eq., e.g., 20.2 mg, 0.1 mmol) in a suitable solvent like DMSO or NMP.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (5.0 eq., 20.0 mg, 0.5 mmol in 0.5 mL water) to each well.

  • Reaction: Seal the reaction block securely and heat to 100-120 °C with stirring for 8-16 hours. Monitor the reaction for completion by LC-MS analysis of a representative well.

  • Work-up: Cool the block to room temperature. Carefully neutralize each well with an aqueous solution of HCl (e.g., 1M HCl) to a pH of ~6-7. The carboxylic acid product may precipitate.

  • Isolation: Lyophilize the plate to remove water and obtain the crude carboxylic acid intermediate, which can often be used directly in the next step.

Protocol 2.2.2: Parallel Amide Coupling

  • Preparation: To the 96-well block containing the crude carboxylic acid (0.1 mmol), add a solution of the desired primary or secondary amines (1.1 eq., 0.11 mmol) in DMF (1 amine per well from a pre-prepared stock solution plate).

  • Reagent Addition: In a separate vial, prepare a stock solution of HATU (1.2 eq., 45.6 mg, 0.12 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq., 38.8 mg, 0.3 mmol) in DMF. Dispense this solution into each well.

  • Reaction: Seal the reaction block and stir at room temperature for 4-12 hours. The reaction progress should be monitored by LC-MS.

  • Quenching & Purification: Upon completion, quench the reactions by adding water to each well. The crude products can then be directly purified using an automated high-throughput purification system, such as mass-triggered preparative HPLC.[9][10]

Representative Data
Amine Building BlockCoupling ReagentTypical Yield (%)Purity (%) (by LC-MS)
BenzylamineHATU/DIPEA75-90>95
AnilineHATU/DIPEA60-75>95
MorpholineHATU/DIPEA80-95>95
Glycine methyl esterHATU/DIPEA70-85>95

Application II: Secondary/Tertiary Amine Library via Nitrile Reduction and Parallel Reductive Amination

Creating libraries of substituted amines is another powerful strategy in drug discovery. This workflow transforms the nitrile into a primary amine, which then serves as a nucleophile in a reductive amination cascade with a library of aldehydes and ketones.

Scientific Principle and Rationale

The first step involves the reduction of the nitrile to a primary benzyl-type amine. While various reducing agents can accomplish this, catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst) is often effective and clean. For a parallel synthesis setup, solution-phase reagents that do not require specialized high-pressure equipment may be preferable.

Following reduction, the resulting primary amine is reacted with a library of aldehydes or ketones to form an intermediate imine (or enamine), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is particularly well-suited for this transformation as it is selective for the iminium ion over the carbonyl starting material and is tolerant of mildly acidic conditions that favor imine formation.

Start Start: Dissolve Starting Material in 96-well plate Step1 Step 1: Add NiCl2 & NaBH4 (Nitrile Reduction) Start->Step1 Step2 Step 2: Quench & Work-up (Forms Primary Amine Intermediate) Step1->Step2 Step3 Step 3: Add Aldehyde/Ketone Library (1 carbonyl per well) Step2->Step3 Step4 Step 4: Add NaBH(OAc)3 Stir at Room Temperature Step3->Step4 Step5 Step 5: Quench with base (e.g., sat. NaHCO3) Step4->Step5 End End: Extract & Purify via Mass-Triggered Prep-HPLC Step5->End

Caption: Workflow for parallel reductive amination library synthesis.

Detailed Experimental Protocols

Protocol 3.2.1: Reduction to [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine

  • Preparation: In a 96-well reaction block, add 6-(4-Methylpiperazin-1-yl)nicotinonitrile (1.0 eq., 20.2 mg, 0.1 mmol) and NiCl₂·6H₂O (0.2 eq., 4.8 mg, 0.02 mmol) to each well.

  • Reduction: Add methanol as the solvent. Cool the block to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (4.0 eq., 15.1 mg, 0.4 mmol) portion-wise to control the exothermic reaction and hydrogen evolution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.

  • Work-up: Quench the reaction by carefully adding water. Acidify with 1M HCl, then basify with 6M NaOH to a pH > 12. Extract the product with a suitable organic solvent like dichloromethane (DCM). Combine the organic extracts and evaporate to yield the crude primary amine.

Protocol 3.2.2: Parallel Reductive Amination

  • Preparation: Re-dissolve the crude primary amine (0.1 mmol) in a solvent such as dichloroethane (DCE) or THF in the 96-well block.

  • Carbonyl Addition: Add a solution of the desired aldehyde or ketone (1.2 eq., 0.12 mmol) to each well from a stock plate. Add acetic acid (1.2 eq., 7.2 mg, 0.12 mmol) to catalyze imine formation. Stir for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq., 31.8 mg, 0.15 mmol) to each well.

  • Reaction: Seal the block and stir at room temperature for 8-16 hours. Monitor for completion by LC-MS.

  • Quenching & Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract with an organic solvent, evaporate, and purify the crude products via mass-triggered preparative HPLC.

High-Throughput Purification and Quality Control

A critical, yet often challenging, aspect of parallel synthesis is the purification and characterization of the resulting library.[9][11][12] For libraries of the size generated by these protocols (typically 96 compounds at a time), automated purification is essential.

  • Purification: Mass-triggered reverse-phase preparative HPLC is the industry standard.[9][10] This technique automates the injection, separation, and collection of compounds, using a mass spectrometer to identify fractions containing the target molecule of the correct mass. This ensures high purity of the final compounds.

  • Quality Control: Each purified compound should be analyzed for identity and purity, typically by LC-MS. For key compounds or for patent and publication purposes, acquiring ¹H NMR data is also necessary.[11][13] Modern automated systems can prepare and acquire NMR spectra on microscale quantities of material, integrating this crucial characterization step into the high-throughput workflow.[11]

Conclusion and Best Practices

6-(4-Methylpiperazin-1-yl)nicotinonitrile is an exemplary building block for parallel synthesis, providing access to diverse amide and amine libraries through robust and reliable chemical transformations. By leveraging the dual reactivity of the nitrile functional group, researchers can efficiently generate large numbers of structurally related analogs for screening in drug discovery programs. Success in these endeavors relies on careful reaction optimization, the use of automation-friendly protocols, and the integration of high-throughput purification and analysis platforms to ensure the quality and integrity of the compound library.

References

  • High-Throughput Purification of Single Compounds and Libraries.
  • An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry.
  • An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry.
  • Combinatorial Libraries of Bis-Heterocyclic Compounds with Skeletal Diversity. PMC - NIH.
  • Preparative Purification Solutions in Drug Discovery Synthesis. YouTube.
  • Little artifices of huge libraries: Secrets of parallel liquid-phase synthesis.
  • Parallel Synthesis & High-Throughput Experiment
  • 6-(4-METHYLPIPERAZIN-1-YL)NICOTINONITRILE | 54864-89-0. ChemicalBook.
  • Parallel Synthesis and Library Design. The Royal Society of Chemistry.
  • Buchwald–Hartwig amin
  • CHAPTER 2: Parallel Synthesis and Library Design. The Royal Society of Chemistry.
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Application Notes & Protocols for the Quantification of 6-(4-Methylpiperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 6-(4-Methylpiperazin-1-yl)nicotinonitrile, a key intermediate and potential active pharmaceutical ingredient (API) in drug development. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, offering robust methodologies for accurate and precise measurement of this compound in various matrices. The application notes are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5] Two primary analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications.

Introduction to 6-(4-Methylpiperazin-1-yl)nicotinonitrile

6-(4-Methylpiperazin-1-yl)nicotinonitrile is a substituted pyridine derivative containing a methylpiperazine moiety. Its chemical structure suggests its potential utility as a building block in the synthesis of novel therapeutic agents.

Chemical Structure and Properties:

  • Chemical Name: 6-(4-Methylpiperazin-1-yl)nicotinonitrile[6]

  • CAS Number: 54864-89-0[6][7]

  • Molecular Formula: C11H14N4[6][7]

  • Molecular Weight: 202.26 g/mol [6][7]

The presence of the nicotinonitrile group provides a chromophore suitable for UV detection, while the basic nitrogen atoms in the piperazine ring are readily ionizable, making the molecule amenable to mass spectrometry. Accurate quantification is crucial for pharmacokinetic studies, formulation development, and quality control of drug substances and products.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This section details a robust HPLC-UV method for the routine quantification of 6-(4-Methylpiperazin-1-yl)nicotinonitrile. The method is designed to be precise, accurate, and linear over a specified concentration range.

Scientific Rationale

A reversed-phase HPLC method is proposed due to the moderate polarity of the analyte. A C18 column is selected to provide adequate retention and separation from potential impurities. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent to ensure good peak shape and resolution. The pH of the mobile phase is a critical parameter and should be controlled to maintain the consistent ionization state of the analyte. UV detection is chosen for its simplicity and robustness, with the detection wavelength set at the absorbance maximum of the nicotinonitrile chromophore.

Experimental Protocol

2.2.1. Equipment and Reagents

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium acetate (analytical grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

  • Reference standard of 6-(4-Methylpiperazin-1-yl)nicotinonitrile (purity >99%).

2.2.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
Mobile Phase B Acetonitrile
Gradient 0-10 min: 20-80% B; 10-12 min: 80% B; 12.1-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 15 minutes

2.2.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 6-(4-Methylpiperazin-1-yl)nicotinonitrile in a suitable solvent and dilute with mobile phase A to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation (as per ICH Q2(R2) Guidelines)

The analytical method must be validated to ensure it is fit for its intended purpose.[1][2][3][4][5]

Validation ParameterAcceptance CriteriaHypothetical Results
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte.Pass
Linearity Correlation coefficient (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLPass
Accuracy 98.0% - 102.0% recovery99.5% - 101.2%
Precision (Repeatability) RSD ≤ 2.0%0.8%
Precision (Intermediate) RSD ≤ 2.0%1.2%
Limit of Detection (LOD) S/N ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.5 µg/mL
Robustness RSD ≤ 2.0% for minor changes in flow rate, temperature, and mobile phase pH.Pass

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For applications requiring higher sensitivity and selectivity, such as bioanalysis of plasma samples, an LC-MS/MS method is recommended.

Scientific Rationale

LC-MS/MS offers superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. Electrospray ionization (ESI) in positive ion mode is chosen due to the presence of basic nitrogen atoms in the piperazine ring, which are readily protonated. A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and low limits of detection.

Experimental Protocol

3.2.1. Equipment and Reagents

  • LC-MS/MS system (UHPLC coupled to a triple quadrupole mass spectrometer with an ESI source).

  • C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or a related piperazine derivative.

3.2.2. LC-MS/MS Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-3 min: 10-90% B; 3-4 min: 90% B; 4.1-5 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
MRM Transitions Analyte: m/z 203.1 → 134.1 (Quantifier), 203.1 → 96.1 (Qualifier)
IS: To be determined based on the selected internal standard

3.2.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): As described in the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with 50:50 acetonitrile:water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation (e.g., for plasma): Perform a protein precipitation by adding 3 parts of cold acetonitrile containing the internal standard to 1 part of plasma. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase conditions.

Method Validation (as per ICH M10 Bioanalytical Method Validation Guidelines)
Validation ParameterAcceptance CriteriaHypothetical Results
Selectivity No significant interference at the retention times of the analyte and IS.Pass
Linearity Correlation coefficient (r²) ≥ 0.9950.998
Range 0.1 - 100 ng/mLPass
Accuracy Within ±15% of nominal (±20% at LLOQ)Within ±10%
Precision (Intra- and Inter-day) RSD ≤ 15% (≤ 20% at LLOQ)≤ 8%
Lower Limit of Quantitation (LLOQ) S/N ratio ≥ 10:1, with acceptable accuracy and precision.0.1 ng/mL
Matrix Effect IS-normalized matrix factor should be consistent.Pass
Recovery Consistent and reproducible.>85%
Stability Stable under various storage and handling conditions.Pass

Visualizations

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Stock & Working Solutions Filter Filter through 0.45 µm filter Prep_Standard->Filter Prep_Sample Prepare Sample Solution Prep_Sample->Filter Injection Inject 10 µL into HPLC Filter->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 275 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Caption: Workflow for HPLC-UV analysis of 6-(4-Methylpiperazin-1-yl)nicotinonitrile.

LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Spike_IS Spike Sample with Internal Standard Extraction Protein Precipitation / Extraction Spike_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon Injection Inject 5 µL into UHPLC Evap_Recon->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection MRM Detection Ionization->Detection Peak_Integration Integrate Analyte & IS Peaks Detection->Peak_Integration Ratio_Calc Calculate Peak Area Ratio Peak_Integration->Ratio_Calc Quantification Quantify using Calibration Curve Ratio_Calc->Quantification

Caption: Workflow for LC-MS/MS bioanalysis of 6-(4-Methylpiperazin-1-yl)nicotinonitrile.

Analytical Method Validation Logic

Caption: Logical flow of analytical method validation according to ICH guidelines.

Conclusion

The analytical methods presented provide a robust framework for the quantification of 6-(4-Methylpiperazin-1-yl)nicotinonitrile. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, particularly the required sensitivity and the complexity of the sample matrix. Proper method validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the generated data.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

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Derivatization of 6-(4-Methylpiperazin-1-yl)nicotinonitrile for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for the Derivatization of the 6-(4-Methylpiperazin-1-yl)nicotinonitrile Scaffold for Biological Evaluation

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Nicotinonitrile Scaffold in Kinase Inhibitor Discovery

The nicotinonitrile framework, particularly when functionalized with a 4-methylpiperazine moiety, represents a privileged scaffold in modern medicinal chemistry. This structural motif is a cornerstone of numerous small-molecule kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.[1][2] The pyridine ring often serves as a "hinge-binding" element, forming critical hydrogen bonds with the backbone of the kinase ATP-binding site, while the 4-methylpiperazine group frequently extends into a solvent-exposed region, providing a handle for modulating physicochemical properties like solubility and cell permeability, which are crucial for oral bioavailability.[3]

Compounds incorporating this scaffold have shown potent activity against a range of therapeutically relevant kinases, including Cyclin-Dependent Kinase 4 (CDK4) and Phosphoinositide 3-kinase (PI3K).[3][4] The nitrile group itself can be a key interaction point or a versatile chemical handle for further synthetic elaboration.[5]

This application note provides a comprehensive guide for researchers in drug discovery, detailing a robust strategy for the derivatization of this valuable scaffold. We present a field-proven protocol for palladium-catalyzed Suzuki-Miyaura cross-coupling to generate a library of novel analogues, followed by detailed methods for their characterization and subsequent evaluation in relevant biochemical and cell-based assays. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot these methods for their specific discovery programs.

Experimental Overview: A Workflow for Discovery

The overall strategy involves a modular, three-stage process: synthesis, characterization, and biological evaluation. This workflow is designed to efficiently generate novel chemical matter and assess its therapeutic potential.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation start Precursor Selection (e.g., 6-Chloro-5-bromonicotinonitrile) step1 Step 1: Buchwald-Hartwig Amination (Install 4-Methylpiperazine) start->step1 Base, Pd Catalyst step2 Step 2: Suzuki-Miyaura Coupling (Introduce Aryl/Heteroaryl Diversity) step1->step2 Boronic Acid/Ester, Base, Pd Catalyst purify Purification (Column Chromatography) step2->purify Crude Product char Structural Confirmation (NMR, HRMS) purify->char Pure Compound purity Purity Assessment (HPLC) char->purity biochem Biochemical Assay (Kinase Inhibition, IC50) purity->biochem cell Cell-Based Assay (Anti-Proliferation, EC50) biochem->cell sar SAR Analysis cell->sar

Figure 1: A comprehensive workflow diagram illustrating the process from precursor synthesis to biological evaluation and Structure-Activity Relationship (SAR) analysis.

Part 1: Synthesis of a Diversified Library via Suzuki-Miyaura Coupling

To generate a library of analogues, we begin with a doubly functionalized precursor, 6-chloro-5-bromonicotinonitrile , which allows for sequential, site-selective functionalization. The first step is a nucleophilic aromatic substitution to install the 4-methylpiperazine group at the more reactive 6-position. The second, and key diversification step, is a Suzuki-Miyaura cross-coupling at the 5-position.

The Suzuki-Miyaura reaction is one of the most powerful and widely used C-C bond-forming reactions in pharmaceutical research.[6] Its success is attributed to the mild reaction conditions, excellent functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[7] For heteroaromatic substrates like pyridines, careful selection of the catalyst, ligand, and base is critical to avoid catalyst inhibition by the pyridine nitrogen.[8]

Protocol 1.1: Synthesis of 6-(4-Methylpiperazin-1-yl)-5-aryl-nicotinonitriles

This protocol details the Suzuki-Miyaura coupling of 5-Bromo-6-(4-methylpiperazin-1-yl)nicotinonitrile with a representative arylboronic acid.

Materials:

  • 5-Bromo-6-(4-methylpiperazin-1-yl)nicotinonitrile (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Tricyclohexylphosphine (PCy₃) (0.10 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Argon or Nitrogen gas supply

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

Rationale for Reagent Selection:

  • Catalyst System (Pd(OAc)₂/PCy₃): While many palladium catalysts are effective, the combination of a simple palladium(II) source with a sterically bulky, electron-rich phosphine ligand like PCy₃ is highly effective for cross-coupling on electron-deficient pyridine rings. The ligand facilitates the reductive elimination step and prevents catalyst deactivation.[6]

  • Base (K₂CO₃): An inorganic base is required for the transmetalation step of the catalytic cycle. Potassium carbonate is a moderately strong base that is effective and generally avoids side reactions like hydrolysis of the nitrile group.[9]

  • Solvent (Dioxane/Water): A mixture of an organic solvent and water is standard for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base.[10]

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 5-bromo-6-(4-methylpiperazin-1-yl)nicotinonitrile, the selected arylboronic acid, and potassium carbonate.

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and PCy₃ in a small amount of dioxane before adding the slurry to the main reaction vessel. This pre-mixing can help in the formation of the active catalytic species.

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with argon or nitrogen gas three times to ensure an inert atmosphere. This is crucial as the active Pd(0) catalyst can be oxidized by air.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100-120 °C (or use a microwave reactor, e.g., 150 °C for 30 minutes).[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Part 2: Structural Characterization and Biological Evaluation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds before committing them to biological assays.

Protocol 2.1: Compound Characterization
  • Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra to confirm the molecular structure. The disappearance of the proton signal corresponding to the C-H at the 5-position and the appearance of new aromatic signals from the coupled boronic acid are key diagnostic markers.

  • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the compound to confirm its elemental composition.

  • Purity Analysis (HPLC): Use High-Performance Liquid Chromatography with UV and/or MS detection to assess the purity of the final compound, which should typically be >95% for use in biological assays.

Table 1: Representative Data for a Synthesized Analogue Library
Compound IDR-Group (at C5)Yield (%)HRMS [M+H]⁺ (Calculated)HRMS [M+H]⁺ (Found)Kinase IC₅₀ (nM)
A-01 4-Methoxyphenyl78309.1659309.1662150
A-02 3-Fluorophenyl72297.1408297.141195
A-03 Pyridin-3-yl65280.1455280.145145
A-04 Thiophen-2-yl75285.1226285.1229210
Protocol 2.2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay quantifies the activity of a kinase by measuring the amount of ADP produced in the phosphorylation reaction. It is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution curve.

  • Kinase Reaction: In a 384-well plate, add the kinase, the appropriate substrate (e.g., a peptide or protein), and ATP in kinase buffer.

  • Initiate Reaction: Add a small volume of the diluted test compounds to the wells. Include positive (DMSO vehicle) and negative (no kinase) controls. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • First Step (ATP Depletion): Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Second Step (ADP to ATP Conversion & Detection): Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2.3: Cell-Based Anti-Proliferation Assay (CellTiter-Glo® Assay)

Cell-based assays are critical for determining if a compound that inhibits a target in a biochemical assay can also affect cellular processes, such as cancer cell proliferation.[11][12]

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[13]

Procedure:

  • Cell Plating: Seed a cancer cell line known to be dependent on the target kinase (e.g., a breast cancer line like MCF-7 for a CDK4 inhibitor) into a 96-well plate and allow the cells to adhere overnight.[14]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the logarithm of the compound concentration and fit to a dose-response curve to determine the half-maximal effective concentration (EC₅₀).

Application: Targeting a Hypothetical Kinase Signaling Pathway

The derivatized compounds from this workflow can be used to probe and inhibit signaling pathways implicated in disease. For example, many cancers exhibit overactive receptor tyrosine kinase (RTK) signaling, which often proceeds through the Ras-Raf-MEK-ERK (MAPK) pathway to drive cell proliferation. A potent inhibitor developed using these protocols could block this cascade at a specific kinase node.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Scaffold-Based Kinase Inhibitor (e.g., Compound A-03) Inhibitor->RAF

Figure 2: A simplified diagram of the MAPK signaling pathway. A synthesized inhibitor could potentially target a kinase like RAF, thereby blocking downstream signaling and inhibiting cell proliferation.

Conclusion

The 6-(4-methylpiperazin-1-yl)nicotinonitrile scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors. By employing robust and versatile synthetic methods like the Suzuki-Miyaura cross-coupling, diverse libraries of novel compounds can be efficiently generated. The subsequent application of systematic characterization and a tiered approach to biological screening—progressing from biochemical to cell-based assays—provides a clear and effective path for identifying promising lead candidates for drug discovery programs. The protocols and rationale outlined in this note serve as a comprehensive resource for researchers aiming to exploit this privileged chemical scaffold.

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  • MDPI. (2023). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. [Link]

  • ResearchGate. (2016). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ResearchGate. [Link]

  • El-Gazzar, M. G., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central. [Link]

  • Semantic Scholar. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar. [Link]

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Application Notes and Protocols for 6-(4-Methylpiperazin-1-yl)nicotinonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the medicinal chemistry applications of 6-(4-Methylpiperazin-1-yl)nicotinonitrile, a versatile heterocyclic scaffold. Drawing upon established principles of drug design and evidence from closely related analogs, this document elucidates the compound's potential as a kinase inhibitor. Detailed protocols for its synthesis, characterization, and biological evaluation in relevant kinase assays are presented to empower researchers in drug discovery and development. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific rigor and practical utility for professionals in the field.

Introduction: The Strategic Importance of the Nicotinonitrile-Piperazine Scaffold

The convergence of the nicotinonitrile and piperazine moieties within a single molecular framework represents a highly successful strategy in modern medicinal chemistry. The nicotinonitrile core, a bioisostere of various functional groups, frequently engages in critical hydrogen bonding interactions within the ATP-binding pocket of protein kinases. The 4-methylpiperazine group, a common "privileged scaffold," often enhances aqueous solubility, improves pharmacokinetic properties, and provides a vector for establishing additional interactions with the target protein. This combination has proven particularly fruitful in the development of inhibitors for various kinase families implicated in oncology and other therapeutic areas.

While 6-(4-Methylpiperazin-1-yl)nicotinonitrile is primarily available as a research chemical, its structural alerts strongly suggest its utility as a core building block or a candidate molecule for kinase inhibitor programs. This guide will, therefore, focus on its potential application as a modulator of protein kinase activity, providing the necessary theoretical and practical framework for its investigation.

Physicochemical Properties and Structural Data

A foundational understanding of the molecule's properties is critical for its effective application.

PropertyValueSource(s)
CAS Number 54864-89-0[1][2]
Molecular Formula C₁₁H₁₄N₄[1][2]
Molecular Weight 202.26 g/mol [1][2]
Appearance Typically a solid
Solubility Expected to be soluble in organic solvents like DMSO and methanol. Aqueous solubility may be limited but enhanced by the methylpiperazine group.
Storage Store in a cool, dry place, protected from light.

Proposed Mechanism of Action and Biological Targets

Based on extensive literature precedent for analogous structures, 6-(4-Methylpiperazin-1-yl)nicotinonitrile is hypothesized to function as an ATP-competitive kinase inhibitor. The nitrile group and the pyridine nitrogen are predicted to form key hydrogen bonds with the hinge region of the kinase ATP-binding site, a common binding motif for this class of inhibitors.

Potential Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): Analogs have demonstrated potent inhibition of CDK4, a key regulator of the cell cycle. Dysregulation of the CDK4/Cyclin D1 pathway is a hallmark of many cancers.

  • PIM Kinases: The nicotinonitrile scaffold is present in known inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.

  • Other Kinases: The versatile nature of this scaffold suggests potential activity against other kinase families, such as Fibroblast Growth Factor Receptors (FGFRs) and Bruton's Tyrosine Kinase (BTK), where piperazine-containing inhibitors have shown promise.

The following diagram illustrates the hypothetical binding mode of 6-(4-Methylpiperazin-1-yl)nicotinonitrile within a generic kinase ATP-binding pocket.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 6-(4-Methylpiperazin-1-yl)nicotinonitrile hinge_residue_1 Hinge Residue (e.g., NH) hinge_residue_2 Hinge Residue (e.g., C=O) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front nicotinonitrile Nicotinonitrile Core nicotinonitrile->hinge_residue_1 H-Bond (Pyridine N) nicotinonitrile->hinge_residue_2 H-Bond (Nitrile) nicotinonitrile->hydrophobic_pocket Hydrophobic Interaction piperazine Methylpiperazine Moiety piperazine->solvent_front Solvent Interaction / Additional Binding G start Start: 6-Chloronicotinonitrile & 1-Methylpiperazine reaction Reaction: DMSO, K2CO3 80-100 °C, 4-12h start->reaction workup Aqueous Work-up: Water/EtOAc Extraction reaction->workup purification Purification: Silica Gel Chromatography workup->purification characterization Characterization: NMR, HRMS purification->characterization end Final Product characterization->end

Sources

Troubleshooting & Optimization

Common byproducts in 6-(4-Methylpiperazin-1-yl)nicotinonitrile synthesis and removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-(4-methylpiperazin-1-yl)nicotinonitrile. This document is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the successful synthesis and purification of this compound.

I. Reaction Overview: The Chemistry Behind the Synthesis

The synthesis of 6-(4-methylpiperazin-1-yl)nicotinonitrile is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 6-chloronicotinonitrile with 1-methylpiperazine. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates the attack of the nucleophilic 1-methylpiperazine at the C6 position, leading to the displacement of the chloride leaving group.[1][2] This reaction is generally robust, but like any chemical transformation, it is susceptible to side reactions that can lead to the formation of byproducts.

Reaction Scheme:

Caption: Synthesis of 6-(4-Methylpiperazin-1-yl)nicotinonitrile.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of 6-(4-methylpiperazin-1-yl)nicotinonitrile.

Q1: My reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a frequent issue. Several factors can contribute to this:

  • Insufficient Reaction Temperature: The SNAr reaction often requires elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider heating the reaction mixture. A temperature range of 80-100 °C is a good starting point.[3]

  • Base Strength and Stoichiometry: While 1-methylpiperazine can act as both the nucleophile and the base to neutralize the HCl generated, an additional, non-nucleophilic base can be beneficial. The use of a base like potassium carbonate or triethylamine can improve the reaction rate by ensuring the 1-methylpiperazine is available in its more nucleophilic free-base form.

  • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are generally preferred as they can solvate the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction.

Q2: I've observed an unexpected byproduct in my crude product analysis (TLC, LC-MS). What could it be?

A2: The formation of byproducts is a common challenge. Here are some of the most probable impurities and their origins:

Byproduct/ImpurityPotential OriginAnalytical Signature (Expected)
6-Hydroxynicotinonitrile Hydrolysis of the starting material, 6-chloronicotinonitrile, in the presence of water.Higher polarity on TLC; distinct mass in LC-MS.
Bis-substituted Piperazine Species Reaction of the product with another molecule of 6-chloronicotinonitrile if an excess of the chloro-compound is used.Higher molecular weight in LC-MS.
Unreacted Starting Materials Incomplete reaction.Spots/peaks corresponding to 6-chloronicotinonitrile and 1-methylpiperazine in TLC/LC-MS.

Troubleshooting Flowchart for Byproduct Identification:

Byproduct_Identification Start Crude Product Analysis (TLC, LC-MS) Unexpected_Spot Unexpected Spot/Peak Observed Start->Unexpected_Spot Polar_Impurity Is the impurity more polar than the product? Unexpected_Spot->Polar_Impurity High_MW Does the impurity have a higher molecular weight? Polar_Impurity->High_MW No Hydrolysis Potential Hydrolysis Byproduct: 6-Hydroxynicotinonitrile Polar_Impurity->Hydrolysis Yes Bis_Substitution Potential Bis-substituted Byproduct High_MW->Bis_Substitution Yes Unreacted_SM Unreacted Starting Material High_MW->Unreacted_SM No

Caption: Decision tree for identifying common byproducts.

Q3: How can I effectively remove the identified byproducts and unreacted starting materials?

A3: A multi-step purification strategy is often necessary for obtaining high-purity 6-(4-methylpiperazin-1-yl)nicotinonitrile.

Step-by-Step Purification Protocol:
  • Aqueous Workup:

    • Upon reaction completion, cool the mixture to room temperature.

    • If a solid precipitates, it can be filtered. Otherwise, proceed with an extraction.

    • Dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.[4]

    • Wash the combined organic layers with brine to remove water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • For the removal of closely related impurities, column chromatography on silica gel is highly effective.

    • A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Recrystallization:

    • If the product is a solid, recrystallization can be a powerful final purification step to achieve high purity.

    • Common solvents for recrystallization include isopropanol, ethanol, or mixtures of ethyl acetate and hexanes. The choice of solvent will depend on the solubility of the product and impurities.

Q4: What are the best analytical techniques to assess the purity of the final product?

A4: A combination of analytical methods should be employed to confirm the identity and purity of your 6-(4-methylpiperazin-1-yl)nicotinonitrile.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for determining the purity of the final compound and quantifying any remaining impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is a good starting point for method development.

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry confirms the molecular weight of the product.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure of the final product. The spectra will show characteristic peaks for the aromatic protons of the pyridine ring and the aliphatic protons of the methylpiperazine moiety.

III. In-Depth Scientific Explanations

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-methylpiperazine attacks the electron-deficient carbon atom at the 6-position of the 6-chloronicotinonitrile ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and the nitrile group, with a significant contribution from a resonance structure where the negative charge resides on the electronegative nitrogen atom of the pyridine ring.[6]

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final product.

The reactivity of halopyridines in SNAr reactions is influenced by the position of the leaving group, with positions 2 and 4 being more reactive than position 3 due to better stabilization of the Meisenheimer complex.[3]

The Origin of the 6-Hydroxynicotinonitrile Byproduct

The hydrolysis of 6-chloronicotinonitrile to 6-hydroxynicotinonitrile can occur if water is present in the reaction mixture, especially at elevated temperatures. The hydroxide ion, formed from the dissociation of water or from a basic workup, can act as a nucleophile and displace the chloride ion. To minimize this side reaction, it is crucial to use anhydrous solvents and reagents.

IV. References

  • Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Stack Exchange. [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Pearson+. [Link]

  • nicotinonitrile. (n.d.). Organic Syntheses. [Link]

  • Analytical Methods. (n.d.). RSC Publishing. [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. (2020). NIH. [Link]

  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (n.d.). MDPI. [Link]

  • Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. (2019). Google Patents.

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998). Google Patents.

  • Extraction and purification method of 1-amino-4-methylpiperazine. (n.d.). Google Patents.

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Technical Support Center: Purification of 6-(4-Methylpiperazin-1-yl)nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 6-(4-methylpiperazin-1-yl)nicotinonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable compounds. The unique chemical nature of this scaffold, combining a basic piperazine ring with a polar nicotinonitrile headgroup, presents specific purification hurdles. This document provides in-depth, field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format to help you achieve your desired purity and yield.

General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of 6-(4-methylpiperazin-1-yl)nicotinonitrile derivatives.

Q1: My purified compound is an oil and refuses to crystallize. What are my options for purification?

This is a very common challenge. When direct crystallization of the free base fails, several robust methods are available:

  • Salt Formation and Recrystallization: This is often the most effective strategy. The basic piperazine nitrogen can be protonated with an acid to form a salt, which is typically a crystalline solid with different solubility properties than the free base oil.[1] Treatment with acids like hydrochloric acid (HCl) or fumaric acid can induce crystallization.[1] Once the crystalline salt is purified via recrystallization, it can be neutralized with a base to regenerate the purified oily compound if the free base is required.[1] This method is highly efficient for achieving high purity and is easily scalable.[1]

  • Column Chromatography: This is a primary method for purifying oils.[1] However, the basicity of the piperazine moiety can cause issues on standard silica gel, which are addressed in the next question.

  • Acid-Base Extraction: This technique is excellent for removing neutral or acidic impurities from the crude product before attempting other methods.[1][2]

  • Vacuum Distillation: If your derivative is thermally stable, vacuum distillation can effectively remove non-volatile impurities.[1]

Q2: I'm seeing severe peak tailing during silica gel column chromatography. What causes this and how can I fix it?

Peak tailing is a classic problem when purifying basic compounds like piperazine derivatives on standard, slightly acidic silica gel.[1][3] The issue stems from strong ionic interactions between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the silica surface.[1][3] This causes a portion of the analyte to bind too strongly, eluting slowly and creating a "tail."

Here are proven solutions to improve peak shape:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent. This modifier competes with your product for the acidic sites on the silica gel, preventing strong binding.

    • Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your mobile phase (e.g., Hexane/Ethyl Acetate).[1] This is the most common and often sufficient approach.

    • Ammonia: For very basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be used as part of the eluent system.[1][3]

  • Use an Amine-Functionalized Stationary Phase: Specialty columns packed with amine-functionalized silica are commercially available.[3] These columns have a less acidic surface and are designed specifically for the purification of basic compounds, often providing excellent peak shapes without the need for mobile phase additives.[3]

Q3: What are the most common impurities I should anticipate when synthesizing these derivatives?

Understanding potential impurities is key to designing an effective purification strategy. Common impurities include:

  • Unreacted Starting Materials: Residual 6-chloronicotinonitrile or N-methylpiperazine are common. Their different polarities usually allow for straightforward separation by column chromatography.

  • Di-substituted Byproducts: If the synthesis involves a reaction at another position on the nicotinonitrile or piperazine ring, di-substituted impurities may form. Careful control of stoichiometry can minimize this.[4]

  • Oxidized Byproducts: The piperazine ring can be susceptible to oxidation. It is advisable to handle samples under an inert atmosphere (N₂ or Ar) if you suspect product instability.[4]

  • Solvent Residues: Residual solvents from the reaction or workup can be trapped in the final product. Drying under a high vacuum, potentially at a slightly elevated temperature (if the compound is stable), is crucial.[4]

Q4: How do I improve the peak shape of my compound in reverse-phase HPLC?

Similar to normal-phase chromatography, poor peak shape (tailing) in reverse-phase HPLC is common for basic compounds due to interactions with residual silanol groups on the C18 stationary phase.[5]

Strategies to improve peak symmetry include:

  • Use a Mobile Phase Additive:

    • Acid Addition: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is standard practice.[5] This protonates the piperazine nitrogen, ensuring it exists as a single ionic species, which leads to sharper, more symmetrical peaks.[5]

    • Competing Base: In some cases, adding a competing base like TEA can also be effective.[5]

  • Adjust Mobile Phase pH: Operating at a low pH (e.g., 2-3) ensures the piperazine is fully protonated and minimizes interactions with the stationary phase.[5]

  • Use a Modern, End-Capped Column: Newer generation HPLC columns are better end-capped, meaning there are fewer free silanol groups available to interact with basic analytes. "High aqueous" compatible phases can also offer different selectivity for polar compounds.[6][7]

Method Selection Guide

Choosing the right purification technique depends on the scale, purity requirements, and nature of the impurities.

Purification TechniquePrimary ApplicationAdvantagesDisadvantages
Column Chromatography Isolating compounds from complex reaction mixtures with multiple components.Widely applicable, high resolution for structurally similar compounds.[5]Can have issues with tailing and degradation; may not be easily scalable.[1][5]
Salt Formation & Recrystallization Purifying a crude product with good initial purity (>90%) from non-basic impurities.Highly efficient for achieving high purity; easily scalable.[1]Requires the compound to form a stable, crystalline salt; may not remove closely related basic impurities.[1]
Acid-Base Extraction Initial cleanup of a crude reaction mixture to remove neutral or acidic impurities.Simple, fast, and can handle large scales.[1]May not be effective for separating from other basic impurities; can lead to emulsions.[1]
Preparative HPLC Final polishing step for achieving very high purity (>99%) or separating close-eluting isomers.Excellent resolution and purity.Lower capacity, high solvent consumption, more expensive.
Supercritical Fluid Chromatography (SFC) Chiral separations (separating enantiomers).Fast, efficient, and uses less toxic solvent ("greener").[8][9][10]Requires specialized equipment.

Detailed Purification Protocols & Workflows

Here are step-by-step guides for the most common and effective purification techniques.

Workflow 1: General Purification Strategy

This diagram outlines a typical decision-making process for purifying a crude 6-(4-methylpiperazin-1-yl)nicotinonitrile derivative.

G cluster_start Start cluster_analysis Analysis & Initial Cleanup cluster_main_purification Primary Purification cluster_final Final Steps Crude Crude Reaction Mixture Analysis Analyze by TLC/LC-MS Assess Purity & Impurities Crude->Analysis Extraction Acid-Base Extraction (Optional Cleanup) Analysis->Extraction Non-basic impurities present IsOil Is Product an Oil? Analysis->IsOil No cleanup needed Extraction->IsOil Salt Salt Formation & Recrystallization IsOil->Salt Yes Chromo Column Chromatography IsOil->Chromo No, or Salt Formation Fails Regen Regenerate Free Base (If Salt Formed) Salt->Regen Final Pure Product Chromo->Final Regen->Final Char Characterize (NMR, MS, Purity) Final->Char

Caption: A general workflow for the purification of nicotinonitrile derivatives.

Protocol 1: Purification via Salt Formation & Recrystallization

This method is ideal when your product is an oil but is relatively pure (>90%).

1. Dissolution:

  • Dissolve the crude oily derivative in a minimal amount of a suitable organic solvent. Good starting points are isopropanol, ethanol, or ethyl acetate.[1]

2. Acid Addition:

  • Slowly add a solution of the chosen acid to the stirred solution of the amine. Common choices include:

    • HCl in isopropanol or ether.

    • Fumaric acid in ethanol.[1]

    • Glacial acetic acid in acetone.[11]

  • Add the acid dropwise until precipitation is complete. You can monitor the pH of the solution to ensure it is acidic.

3. Crystallization:

  • The salt may precipitate immediately. If not, cool the mixture in an ice bath to induce crystallization.[1]

  • Stir the resulting slurry at room temperature or in the ice bath for 30-60 minutes to maximize crystal formation.

4. Isolation:

  • Collect the crystalline salt by vacuum filtration.

  • Wash the filter cake with a small amount of cold solvent (the same solvent used for crystallization) to remove soluble impurities.[1]

  • Dry the purified salt under high vacuum.

5. (Optional) Regeneration of the Free Base:

  • To recover the purified oil, dissolve the salt in water.

  • Basify the aqueous solution with a suitable base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is >10.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).[1]

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified oil.[1]

Protocol 2: Flash Column Chromatography with a Basic Modifier

Use this protocol when dealing with complex mixtures or when salt formation is not effective.

1. TLC Method Development:

  • Develop a suitable solvent system using TLC plates. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone).

  • Aim for an Rf value of 0.2-0.4 for your product.[1]

  • Once a suitable solvent ratio is found, add 0.5-1% triethylamine (TEA) to the eluent and run another TLC. Observe if the spot shape improves (becomes less streaky) and note any change in Rf.[1]

2. Column Packing:

  • Prepare a flash chromatography column with silica gel.

  • Pack the column using the optimized eluent from step 1 (containing TEA). This equilibrates the silica and deactivates the acidic sites before your compound is loaded.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

  • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

4. Elution and Fraction Collection:

  • Run the column with the TEA-modified eluent, collecting fractions.

  • Monitor the elution process by TLC, spotting every few fractions to identify which ones contain your pure product.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent and the volatile TEA under reduced pressure using a rotary evaporator. For final traces, a high vacuum pump may be necessary.

Troubleshooting Chromatography Tailing: A Decision Diagram

G start Peak Tailing Observed on Silica Column add_tea Add 0.5-1% TEA to Mobile Phase start->add_tea check_shape Peak Shape Improved? add_tea->check_shape proceed Proceed with Purification check_shape->proceed Yes increase_tea Increase TEA to 2% or Switch to NH₃/MeOH check_shape->increase_tea No alt_phase Consider Alternative Stationary Phase increase_tea->alt_phase Still Tailing amine_silica Amine-functionalized Silica alt_phase->amine_silica alumina Alumina (Basic or Neutral) alt_phase->alumina

Caption: Decision-making process for troubleshooting peak tailing.

References

  • Technical Support Center: Purification of Oily Piperazine Derivatives - Benchchem.
  • Is there an easy way to purify organic amines? - Biotage (2023-01-19).
  • Technical Support Center: Purification of Piperazine-2-Thione Derivatives - Benchchem.
  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
  • Acid-Base Extraction.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI.GOV. Available from: [Link]

  • Purification of piperazine - Google Patents (US2919275A).
  • How to extract/isolate piperazine from water without distillation? - ResearchGate (2013-03-29). Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]

  • Polar Compounds | SIELC Technologies. Available from: [Link]

  • Guide for crystallization.
  • Reversed Phase HPLC of Polar Compounds - Chromtech. Available from: [Link]

  • Reversed Phase HPLC Columns - Phenomenex. Available from: [Link]

  • troubleshooting guide for the synthesis of heterocyclic compounds - Benchchem.
  • Journal of Chromatography A - AFMPS.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications (2022-04-01). Available from: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background (2022-03-01). Available from: [Link]

  • nicotinonitrile - Organic Syntheses Procedure. Available from: [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations - MAC-MOD Analytical. Available from: [Link]

  • Applications of Chiral Supercritical Fluid Chromatography - PubMed. Available from: [Link]

  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures - Regular Article.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita (2024-09-19). Available from: [Link]

  • An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products - PubMed. Available from: [Link]

  • How to Grow Crystals:.
  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents - MDPI (2023-02-01). Available from: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC - NIH. Available from: [Link]

  • Proposed mechanism for the synthesis of nicotinonitrile derivatives... - ResearchGate. Available from: [Link]

  • General synthetic route of nicotinonitrile compounds 6a–c and 7.... - ResearchGate. Available from: [Link]

  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile - MDPI. Available from: [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF - ResearchGate. Available from: [Link]

  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers - ACS Publications (2019-02-04). Available from: [Link]

  • Synthesis of nicotinonitrile derivatives and study of their photophysical properties (2011-03-11). Available from: [Link]

  • Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives (2024-02-01). Available from: [Link]

  • Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents (CN115703750A).
  • (PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid - ResearchGate. Available from: [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI (2021-01-18). Available from: [Link]

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Overcoming solubility issues of 6-(4-Methylpiperazin-1-yl)nicotinonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 6-(4-Methylpiperazin-1-yl)nicotinonitrile >

A Guide to Overcoming Solubility Challenges in Organic Solvents

Introduction

6-(4-Methylpiperazin-1-yl)nicotinonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a nicotinonitrile head and a methylpiperazine tail, presents a unique and often challenging solubility profile. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including troubleshooting workflows and frequently asked questions (FAQs), to effectively address and overcome solubility issues encountered during experimentation. Our goal is to empower you with the scientific rationale and practical protocols needed to handle this compound confidently and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is 6-(4-Methylpiperazin-1-yl)nicotinonitrile poorly soluble in many common organic solvents?

A1: The solubility behavior of this compound is governed by its distinct molecular structure, which contains both polar and non-polar functionalities, as well as a basic nitrogen atom.

  • Structural Analysis: The molecule consists of a moderately polar pyridine ring with a cyano group (nicotinonitrile) and a basic, more flexible N-methylpiperazine ring. This combination results in a molecule that is not ideally suited for dissolution in either highly polar or purely non-polar solvents.

  • Intermolecular Forces: In its solid, crystalline state, the compound is stabilized by strong intermolecular forces. A significant amount of energy is required for a solvent to break down this crystal lattice.

  • Basicity: The piperazine moiety contains a tertiary amine with a pKa value typically in the range of 8-9. This makes its solubility highly dependent on pH.[1][2] In neutral or basic organic solvents, the molecule is uncharged and may exhibit lower solubility than in slightly acidic conditions where the piperazine nitrogen can be protonated.

Q2: I'm starting a new experiment. What is the recommended initial solvent for dissolving 6-(4-Methylpiperazin-1-yl)nicotinonitrile?

A2: For initial experiments and the preparation of high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[3][4]

  • Rationale: DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice forces of many poorly soluble compounds.[3][4] Its ability to act as both a hydrogen bond acceptor and its large dipole moment make it effective at solvating a wide range of molecules. Several studies on related nicotinonitrile derivatives have successfully utilized DMSO for solubilization and subsequent biological testing.[5]

Q3: My compound won't dissolve in DMSO even at a low concentration. What should I do next?

A3: If you encounter solubility issues even in DMSO, gentle heating and sonication can be employed.

  • Expert Insight: These methods impart energy into the system to overcome the activation energy barrier required for dissolution.

  • Protocol:

    • Warm the solution in a water bath set to 30-40°C.

    • While warming, sonicate the vial in short bursts of 2-5 minutes.

    • Visually inspect for dissolution between bursts.

  • Caution: Be mindful of the compound's stability. Do not exceed temperatures of 50°C without prior thermal stability data (e.g., from a DSC analysis), as this could lead to degradation.

Q4: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium (e.g., cell culture media, phosphate-buffered saline). How can I prevent this?

A4: This is a common issue known as "carry-over" or precipitation upon dilution. It occurs because the compound is poorly soluble in the final aqueous medium. Here are several strategies to mitigate this:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 0.5% (v/v), to minimize solvent-induced artifacts and toxicity.

  • Use a Co-solvent System: Preparing the stock solution in a mixture of solvents can improve its stability upon dilution.[6][7][8] A common strategy is to use a co-solvent that is miscible with both the initial organic solvent and the final aqueous medium.[6][8][9]

  • pH Adjustment: Since the molecule has a basic piperazine group, its aqueous solubility is pH-dependent.[10][11][12] The compound will be more soluble in acidic conditions (pH < 7) where the piperazine nitrogen is protonated, forming a more soluble salt.[13] Consider adjusting the pH of your final aqueous medium if your experimental parameters allow.

Troubleshooting Workflows & Protocols

Workflow 1: Systematic Approach to Solubilization

This workflow provides a logical progression for tackling solubility challenges, from initial attempts to more advanced strategies.

G A Start: Weigh Compound B Attempt Dissolution in DMSO (Primary Choice) A->B C Is it Soluble? B->C D Apply Gentle Heat (30-40°C) & Sonication C->D No F Proceed with Experiment (Stock Solution Ready) C->F Yes E Is it Soluble? D->E E->F Yes G Advanced Troubleshooting: Co-Solvent Systems or pH Adjustment E->G No H Consult Protocol 2: Co-Solvent Strategy G->H I Consult Protocol 3: pH Adjustment Strategy G->I

Caption: A flowchart for troubleshooting solubility issues.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate Mass: Determine the mass of 6-(4-Methylpiperazin-1-yl)nicotinonitrile (Molecular Weight: 202.26 g/mol ) required to prepare the desired volume of a 10 mM solution.[14][15]

    • Formula: Mass (mg) = 10 mmol/L * Volume (L) * 202.26 g/mol * 1000 mg/g

  • Dispense Compound: Accurately weigh the calculated mass into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.

  • Promote Dissolution: Vortex the mixture vigorously for 1-2 minutes. If particulates remain, proceed to the heating and sonication steps described in FAQ A3.

  • Verify & Store: Once fully dissolved, ensure the solution is clear and free of particulates. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Co-Solvent Strategy for Improved Aqueous Compatibility

This protocol is designed for situations where dilution from a pure DMSO stock causes precipitation.

  • Initial Dissolution: Dissolve the compound in a minimal volume of DMSO (e.g., 25-50% of the final stock volume).

  • Co-Solvent Addition: Add a co-solvent such as ethanol, propylene glycol, or PEG 400 to the DMSO concentrate.[9][16] A common starting ratio is 1:1 DMSO:Co-solvent.

  • Vortex & Observe: Vortex thoroughly to ensure miscibility and that the compound remains in solution.

  • Aqueous Dilution Test: Perform a small-scale test by diluting the co-solvent stock into your final aqueous buffer or medium. Observe for any signs of precipitation over your experimental timeframe.

  • Optimization: If precipitation still occurs, the ratio of DMSO to co-solvent may need to be adjusted. The goal is to minimize the amount of the strong organic solvent (DMSO) while maintaining the compound's solubility.[17]

Protocol 3: pH Adjustment Strategy for Solubilization

This method is applicable when the final experimental medium can tolerate a lower pH.

  • Prepare Acidic Buffer: Prepare your aqueous buffer at a pH value at least 1-2 units below the presumed pKa of the piperazine nitrogen (e.g., pH 5.0-6.5).

  • Prepare DMSO Stock: Create a concentrated stock solution in DMSO as described in Protocol 1.

  • Dilution: Slowly add the DMSO stock solution dropwise into the vortexing acidic buffer. The acidic environment will protonate the basic nitrogen, forming a more water-soluble salt in situ.[13]

  • Final pH Check: After dilution, check the final pH of the solution and adjust if necessary, ensuring it remains within a range that maintains solubility and is compatible with your assay.

Data Summary: Solvent Selection Guide

The following table provides a qualitative guide to the solubility of 6-(4-Methylpiperazin-1-yl)nicotinonitrile in common laboratory solvents. This is based on its chemical structure and the known behavior of related heterocyclic compounds.[18][19][20][21]

SolventSolvent TypeExpected SolubilityRationale & Comments
DMSO Polar AproticHighly Soluble Recommended first choice for stock solutions.[3]
DMF Polar AproticSolubleSimilar to DMSO, can be used as an alternative.
Ethanol/Methanol Polar ProticSlightly to Moderately SolubleMay require heating. Can be an effective co-solvent.[18][22]
Acetonitrile Polar AproticSlightly SolubleLower polarity than DMSO may limit its effectiveness.[22]
Water Polar ProticPoorly Soluble (at neutral pH)Solubility is expected to increase significantly at acidic pH.[11][13]
DCM/Chloroform Non-PolarPoorly SolubleLacks the polarity to effectively solvate the molecule.
Hexanes/Toluene Non-PolarInsolubleIncompatible with the polar nature of the compound.

References

  • Co-solvent: Significance and symbolism. (2025). Vertex AI Search.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
  • Piperazine - Solubility of Things. Solubility of Things.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Cosolvent. Wikipedia.
  • Piperazine. Wikipedia.
  • Piperazine. Various Sources.
  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Piperazine (C4H10N2) properties. Various Sources.
  • Piperazine | C4H10N2 | CID 4837. PubChem - NIH.
  • 6-(4-METHYLPIPERAZIN-1-YL)NICOTINONITRILE | 54864-89-0. ChemicalBook.
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • Does pH affect solubility?. (2023). AAT Bioquest.
  • Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds. Benchchem.
  • pH and solubility (video) | Equilibrium. Khan Academy.
  • 6-(4-Methylpiperazin-1-yl)nicotinonitrile | CAS 54864-89-0. Santa Cruz Biotechnology.
  • 4-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile. BLDpharm.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Solubility enhancement techniques: A comprehensive review. (2025). ResearchGate.
  • Tactics to Improve Solubility. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges - Books.
  • 6-(4-Methylpiperazin-1-yl)nicotinonitrile | CAS 54864-89-0. Santa Cruz Biotechnology.
  • 6-(Piperazin-1-yl)pyridine-3-carbonitrile | C10H12N4 | CID 2737184. PubChem.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS.
  • 6-(4-(methylsulfonyl)piperazin-1-yl)nicotinonitrile. MOLBASE.
  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2025). ResearchGate.
  • Pyridine-2-carbonitrile | C6H4N2 | CID 7522. PubChem - NIH.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company, L.L.C..
  • 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile. PubChem.
  • Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. (2022). MDPI.
  • One-pot synthesis of methyl piperazinyl–quinolinyl nicotinonitrile derivatives under microwave conditions and molecular docking studies with DNA. (2018). ResearchGate.
  • 2-[4-(6-AMINO-2-METHYLPYRIMIDIN-4-YL)PIPERAZIN-1-YL]ETHANOL. Lookchem.
  • Dimethyl Sulfoxide | (CH3)2SO | CID 679. PubChem.
  • 5-Methyl-6-(piperazin-1-yl)nicotinonitrile. BLDpharm.

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Navigating the Synthesis of 6-(4-Methylpiperazin-1-yl)nicotinonitrile: A Technical Troubleshooting Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-(4-Methylpiperazin-1-yl)nicotinonitrile is a critical step in the development of various pharmaceutical compounds. As with any chemical process, scaling up this reaction from the laboratory bench to pilot or production scale can present a unique set of challenges. This technical support guide, structured in a flexible question-and-answer format, provides in-depth, field-proven insights to help you navigate and troubleshoot potential issues, ensuring a robust and efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing low or no conversion of my starting material, 6-chloronicotinonitrile. What are the likely causes and how can I improve my yield?

Low or no product yield is a common hurdle in the synthesis of 6-(4-Methylpiperazin-1-yl)nicotinonitrile, which is typically achieved through either a Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination. The root cause often lies in the reaction conditions or the choice of reagents.

For SNAr Reactions:

  • Insufficient Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate, especially with less reactive aryl chlorides.[1] If you are observing low conversion, consider incrementally increasing the reaction temperature.

  • Inappropriate Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex) and accelerate the reaction.

  • Base Strength: A suitable base is required to neutralize the HCl generated during the reaction. Common bases include K2CO3, Cs2CO3, or a tertiary amine like triethylamine or diisopropylethylamine. Ensure the base is strong enough to effectively scavenge the acid but not so strong that it leads to unwanted side reactions.

For Buchwald-Hartwig Amination:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[2] Using modern palladacycle precatalysts can often be more effective than traditional sources like Pd(OAc)2.[2]

  • Incorrect Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For the coupling of a secondary amine like N-methylpiperazine with an aryl chloride, a bulky, electron-rich phosphine ligand is often necessary.[3] Consider screening different ligands to find the optimal one for your specific substrate.

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[2] However, if your starting materials are base-sensitive, weaker bases like Cs2CO3 or K3PO4 might be necessary, potentially requiring higher reaction temperatures.[2]

Q2: My reaction is producing significant impurities, making purification difficult. What are the common side reactions and how can I minimize them?

Impurity formation can significantly impact the overall yield and purity of your final product. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions:

  • Hydrodehalogenation: This is the reduction of the starting aryl halide (6-chloronicotinonitrile) to the corresponding arene (nicotinonitrile). This can be a significant side reaction in Buchwald-Hartwig amination.

    • Solution: Optimizing the catalyst-to-ligand ratio and ensuring the reaction is performed under an inert atmosphere can help minimize this side reaction.

  • Homocoupling: Dimerization of the aryl halide or the amine can occur.

    • Solution: Adjusting the catalyst loading and reaction temperature can often reduce the extent of homocoupling.[2]

  • Reaction with Water: In Palladium-catalyzed reactions, the presence of water can sometimes lead to the formation of hydroxylation byproducts, where the chloro group is replaced by a hydroxyl group.[3] Conversely, some studies have shown that a controlled amount of water can be beneficial.[2]

    • Solution: If you suspect water is causing issues, ensure you are using anhydrous solvents and reagents. However, if the reaction is sluggish, a controlled addition of a small amount of water could be explored.

Impurity Profile Considerations:

Impurity TypePotential SourceMitigation Strategy
Unreacted 6-chloronicotinonitrileIncomplete reactionOptimize reaction time, temperature, and reagent stoichiometry.
Unreacted N-methylpiperazineExcess reagentUse a slight excess of the limiting reagent (typically 6-chloronicotinonitrile).
NicotinonitrileHydrodehalogenation side reactionOptimize catalyst system and reaction conditions.
Bis-arylated piperazineReaction of the product with another molecule of 6-chloronicotinonitrileControl stoichiometry and reaction time.
Q3: I am having trouble with the purification of 6-(4-Methylpiperazin-1-yl)nicotinonitrile, especially at a larger scale. What are the recommended purification methods?

Purification is a critical step, and its efficiency can be highly dependent on the scale of the reaction.

  • Crystallization: This is often the most effective method for purifying solid compounds on a large scale.

    • Solvent Screening: A systematic solvent screen is recommended to identify a suitable solvent or solvent system for crystallization. The ideal solvent will have high solubility for the product at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

    • Procedure: A general procedure involves dissolving the crude product in a minimal amount of a suitable hot solvent, followed by slow cooling to induce crystallization. The resulting crystals can then be isolated by filtration.

  • Column Chromatography: While effective at the lab scale, silica gel chromatography can be less practical and more costly for large-scale purification. It is often used to isolate a small amount of pure material for characterization or as a final polishing step if crystallization is not sufficient.

  • Acid-Base Extraction: Since 6-(4-Methylpiperazin-1-yl)nicotinonitrile is a basic compound due to the piperazine moiety, an acid-base extraction can be an effective purification step. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the product and extract it into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to precipitate the pure product, which can be extracted back into an organic solvent.

Experimental Protocols & Data

Illustrative Reaction Workflow

Reaction_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification Reagents Weigh 6-chloronicotinonitrile, N-methylpiperazine, base, and catalyst/ligand Mixing Charge reagents and solvent into the reactor Reagents->Mixing Solvent Prepare anhydrous and degassed solvent Solvent->Mixing Inert Set up reaction under inert atmosphere (N2 or Ar) Inert->Mixing Heating Heat to the desired reaction temperature Mixing->Heating Monitoring Monitor reaction progress by TLC, LC-MS, or GC-MS Heating->Monitoring Quenching Cool reaction and quench (e.g., with water) Monitoring->Quenching Upon completion Extraction Perform aqueous work-up and/or acid-base extraction Quenching->Extraction Purification Purify by crystallization or column chromatography Extraction->Purification Drying Dry the final product Purification->Drying

Caption: A general workflow for the synthesis of 6-(4-Methylpiperazin-1-yl)nicotinonitrile.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Low Yield or Incomplete Reaction Check_Temp Increase Reaction Temperature? Start->Check_Temp Check_Catalyst Screen Different Catalysts/Ligands? Check_Temp->Check_Catalyst No Optimize Optimize Reaction Parameters Check_Temp->Optimize Yes Check_Base Change Base? Check_Catalyst->Check_Base No Check_Catalyst->Optimize Yes Check_Solvent Change Solvent? Check_Base->Check_Solvent No Check_Base->Optimize Yes Check_Solvent->Optimize Yes Impurity_Issue Impurity Issues Identify_Impurity Identify Impurity (e.g., by MS) Impurity_Issue->Identify_Impurity Hydrodehalogenation Hydrodehalogenation? Identify_Impurity->Hydrodehalogenation Homocoupling Homocoupling? Identify_Impurity->Homocoupling Optimize_Catalyst Optimize Catalyst Loading and Ligand Ratio Hydrodehalogenation->Optimize_Catalyst Yes Optimize_Temp Adjust Reaction Temperature Homocoupling->Optimize_Temp Yes Purification_Problem Purification Difficulty Solvent_Screen Perform Solvent Screen for Crystallization Purification_Problem->Solvent_Screen Acid_Base Consider Acid-Base Extraction Solvent_Screen->Acid_Base Not effective Pure_Product Obtain Pure Product Solvent_Screen->Pure_Product Effective Chromatography Optimize Chromatography Conditions Acid_Base->Chromatography Not effective Acid_Base->Pure_Product Effective Chromatography->Pure_Product Effective

Caption: A decision tree to guide troubleshooting efforts.

References

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • MDPI. (2024, January 5). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. Retrieved from [Link]

  • PubMed. (2017, August 10). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Retrieved from [Link]

  • PubMed Central. (2022, March 17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]

  • PubMed Central. (2012, April 25). 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. Retrieved from [Link]

  • PubMed Central. (n.d.). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Retrieved from [Link]

  • PubMed. (2014, September 12). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. Retrieved from [Link]

  • PubMed. (2002, August 29). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Retrieved from [Link]

  • PubMed. (2025, July 31). Rational design and synthesis of 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine derivatives as dual FXR/PPARδ agonists for treatment of pulmonary fibrosis. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Discovery of Piperazin-1-ylpyridazine-Based Potent and Selective Stearoyl-CoA Desaturase-1 Inhibitors for the Treatment of Obesity and Metabolic Syndrome. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives under.... Retrieved from [Link]

  • Wordpress. (2026, January 4). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Identifying and Removing Impurities from Commercial 6-(4-Methylpiperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

This guide is designed for researchers, scientists, and drug development professionals working with 6-(4-methylpiperazin-1-yl)nicotinonitrile. Commercial batches of this crucial intermediate can contain various impurities that may compromise downstream reactions, affect biological assay results, or create regulatory hurdles. This document provides a structured, question-and-answer-based approach to identifying, troubleshooting, and removing these contaminants, grounded in established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my commercial sample of 6-(4-Methylpiperazin-1-yl)nicotinonitrile, and what are their origins?

A1: Impurities in commercially available 6-(4-methylpiperazin-1-yl)nicotinonitrile typically originate from three main sources: the synthetic route used, subsequent degradation, or improper storage. The most common synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between a 6-halonicotinonitrile (e.g., 6-chloronicotinonitrile) and 1-methylpiperazine.

Based on this, the likely impurities can be categorized as follows:

  • Process-Related Impurities (Starting Materials): These are unreacted raw materials carried through the process.

    • 1-Methylpiperazine: A highly basic and water-soluble compound that can be difficult to remove completely.

    • 6-Chloronicotinonitrile (or other 6-halonicotinonitrile): A common starting material that may persist if the reaction does not go to completion.

  • Side-Product Impurities: These are formed from unintended reactions during synthesis.

    • Bis-substituted Piperazines: Where a piperazine molecule reacts with two molecules of the nicotinonitrile.

    • Positional Isomers: If the starting pyridine ring is activated towards substitution at other positions.

    • Products of Ring Opening/Degradation: The piperazine ring can be susceptible to degradation under harsh reaction conditions[1].

  • Degradation Products: Formed during storage or purification.

    • N-Oxides: The nitrogen atoms in both the piperazine and pyridine rings are susceptible to oxidation.

    • Hydrolysis Products: The nitrile group (-CN) can hydrolyze to an amide (-CONH₂) or a carboxylic acid (-COOH) if exposed to acidic or basic conditions, especially at elevated temperatures.

The following table summarizes these potential impurities.

Impurity Name Structure Probable Source Key Characteristics for Separation
1-MethylpiperazineC₅H₁₂N₂Unreacted Starting MaterialHighly basic, high water solubility.
6-ChloronicotinonitrileC₆H₃ClN₂Unreacted Starting MaterialNon-basic, less polar than the final product.
Nicotinamide or Nicotinic Acid derivatives-Hydrolysis of the nitrile groupCan be acidic (nicotinic acid) or neutral (nicotinamide), changing polarity.
Structurally Related Piperazines-Side-reactions during synthesisSimilar polarity and basicity to the product, making separation challenging[1][2].
Q2: What are the most effective analytical techniques for identifying and quantifying these impurities?

A2: A multi-pronged analytical approach is recommended for a comprehensive impurity profile. No single technique is sufficient for all potential impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the primary and most powerful technique for quantification.

    • Reversed-Phase (RP-HPLC): The most common method. However, the basic nature of the piperazine moiety can cause strong interactions with the acidic silanol groups on standard C18 columns, leading to poor peak shape (tailing)[3]. This can often be overcome by using a mobile phase with a basic modifier or a low pH to protonate the amine.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative for separating highly polar compounds that show little or no retention on RP columns[4].

    • Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange characteristics, providing unique selectivity for polar and basic compounds like N-containing heterocycles[5].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and thermally stable impurities, such as residual starting materials like 1-methylpiperazine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): The gold standard for structural elucidation of unknown impurities. It provides detailed information about the chemical structure and can be used for quantitative analysis (qNMR) with an internal standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection sensitivity and structural information of mass spectrometry. It is invaluable for identifying impurities at very low levels and confirming the molecular weights of unknown peaks seen in the HPLC chromatogram.

The table below compares these methods for this specific application.

Technique Primary Use Strengths Limitations
HPLC-UV Quantification, Purity CheckRobust, reproducible, excellent for quantification.Requires chromophores; peak shape can be an issue for basic analytes[3].
LC-MS Identification, Trace AnalysisHigh sensitivity, provides molecular weight information.Quantification can be less precise than UV; matrix effects can cause ion suppression.
GC-MS Volatile Impurity AnalysisExcellent for small, volatile impurities (e.g., unreacted amines).Not suitable for non-volatile or thermally labile compounds.
NMR Structural ElucidationUnambiguous structure determination of unknown impurities.Lower sensitivity compared to MS; requires higher sample concentration.

Troubleshooting Guides

Issue 1: My HPLC chromatogram shows severe peak tailing for the main compound. What is causing this and how can I resolve it?

This is a classic problem when analyzing basic compounds like piperazine derivatives on standard silica-based columns[3].

Causality: The root cause is the strong ionic interaction between the basic nitrogen atoms of the piperazine ring and the acidic, deprotonated silanol groups (Si-O⁻) on the surface of the silica stationary phase. This secondary interaction, in addition to the desired hydrophobic interaction, causes a portion of the analyte molecules to lag behind as they pass through the column, resulting in a tailed peak.

Solutions:

  • Mobile Phase Modification (Recommended First Step):

    • Add a Basic Modifier: Introduce a small amount of a competing base into your mobile phase. Triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1-0.5% (v/v) is highly effective. These amines are more basic than your compound and will preferentially bind to the active silanol sites, effectively "masking" them from your analyte[3].

    • Use a Low pH Mobile Phase: Adjust the mobile phase pH to ~2.5-3.0 using an acid like formic acid or trifluoroacetic acid (TFA). At this pH, the piperazine nitrogens will be fully protonated (R₃N⁺H), and the silanol groups will be neutral (Si-OH). This eliminates the strong ionic interaction, leading to improved peak symmetry.

  • Use a Specialized Column:

    • End-Capped Columns: Use a high-quality, modern column that has been thoroughly end-capped to minimize the number of free silanol groups.

    • "Base-Deactivated" Columns: Many manufacturers offer columns specifically designed for the analysis of basic compounds, which have a proprietary surface treatment to shield the silanols.

    • Hybrid Silica Columns: Columns based on hybrid organic/inorganic silica particles often exhibit better performance and stability at higher pH, which is another strategy to ensure silanols are deprotonated and amines are neutral.

The following diagram illustrates the decision-making process for troubleshooting this issue.

G start Start: Poor Peak Shape (Tailing) q1 Is adding a basic modifier (e.g., 0.1% TEA) compatible with your detection method (e.g., MS)? start->q1 add_tea Action: Add 0.1-0.5% TEA to the mobile phase. q1->add_tea Yes use_low_ph Action: Use a low pH mobile phase (e.g., 0.1% Formic Acid or TFA). q1->use_low_ph No (MS Incompatibility) check_tea Peak Shape Improved? add_tea->check_tea check_tea->use_low_ph No success Success: Proceed with validated method. check_tea->success Yes check_low_ph Peak Shape Improved? use_low_ph->check_low_ph change_column Action: Switch to a base-deactivated or hybrid technology column. check_low_ph->change_column No check_low_ph->success Yes change_column->success Typically Yes fail Consult column manufacturer for alternative stationary phases (e.g., HILIC, Mixed-Mode).

Caption: HPLC Troubleshooting Workflow for Basic Compounds.

Issue 2: My material has a purity of <98% by HPLC. What purification methods can I use to upgrade it?

Several standard laboratory techniques can be employed, ranging from simple recrystallization to more complex chromatography. The choice depends on the nature of the impurities and the scale of your work.

This is the most straightforward method and is effective for removing small amounts of impurities that have different solubility profiles from the product.

Protocol: Experimental Protocol for Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your crude product (~10-20 mg) in various solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, toluene) at room temperature and upon heating. An ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In an appropriately sized flask, dissolve the crude 6-(4-methylpiperazin-1-yl)nicotinonitrile in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

This technique is particularly effective for removing non-basic or weakly basic impurities. By converting your basic product into a salt, you drastically change its solubility profile, leaving neutral impurities behind in the solvent. This method is adapted from established protocols for purifying piperazine itself[2].

Protocol: Experimental Protocol for Purification via Diacetate Salt Formation

  • Dissolution: Dissolve the crude product in a suitable solvent like acetone or isopropanol at a concentration of approximately 5-10% (w/v)[2]. Warm gently if necessary.

  • Acidification: While stirring, slowly add glacial acetic acid. You will need at least two equivalents of acetic acid for every mole of your product to form the diacetate salt.

  • Precipitation: The crystalline diacetate salt should begin to precipitate. Cool the mixture in an ice bath (10-20°C) to ensure complete precipitation[2].

  • Isolation: Collect the salt by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold acetone or isopropanol to remove soluble impurities[1].

  • Drying: Dry the salt under vacuum.

  • (Optional) Liberation of Free Base: To recover the purified free base, dissolve the salt in water and add a base (e.g., saturated sodium bicarbonate or dilute NaOH solution) until the pH is >10. The free base will precipitate or can be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

This is the most powerful method for separating impurities with similar polarities. As discussed in the HPLC troubleshooting section, special care must be taken due to the basic nature of the compound.

Protocol: Experimental Protocol for Flash Chromatography

  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of dichloromethane/methanol or ethyl acetate/heptane. Aim for an Rf value of 0.2-0.4 for your product.

  • Eluent Modification: Add 0.5-1% triethylamine (TEA) to your chosen eluent system. Run another TLC to confirm that the spot for your product is now sharp and not streaking[3]. This modified eluent will be used for the column.

  • Column Packing: Pack a flash chromatography column with silica gel using the TEA-modified eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. For better separation, it is often preferable to perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the top of the column[3].

  • Elution: Run the column, collecting fractions and monitoring the elution by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent (and the TEA) under reduced pressure.

The following diagram provides a logical workflow for selecting the appropriate purification method.

G start Start: Purity < 98% q1 Are impurities non-basic (e.g., unreacted 6-chloronicotinonitrile)? start->q1 q2 Are impurities closely related structurally and have similar polarity? q1->q2 No salt_recrystallize Method 2: Acid-Salt Recrystallization q1->salt_recrystallize Yes recrystallize Method 1: Standard Recrystallization q2->recrystallize No (General Cleanup) chromatography Method 3: Flash Column Chromatography (with TEA modifier) q2->chromatography Yes success Success: Purity > 99% recrystallize->success salt_recrystallize->success chromatography->success

Caption: Workflow for Selecting a Purification Method.

References

  • Purification of piperazine. US2919275A.
  • Recovery and purification of piperazine. US3481933A.
  • How do I remove piperazine from the solid compound? ResearchGate. [Link]

  • General synthetic route of nicotinonitrile compounds 6a–c and 7... ResearchGate. [Link]

  • Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. MDPI. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Nicotinonitrile. Organic Syntheses. [Link]

  • The Chemistry of Nicotinonitrile: Versatility in Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO., LTD. [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Institutes of Health (NIH). [Link]

  • Nicotinonitrile. Wikipedia. [Link]

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Molecules. [Link]

  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (NIH). [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • One-pot synthesis of methyl piperazinyl–quinolinyl nicotinonitrile derivatives under microwave conditions and molecular docking studies with DNA. ResearchGate. [Link]

  • 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. ChemSynthesis. [Link]

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Improving the stability of 6-(4-Methylpiperazin-1-yl)nicotinonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we have compiled this guide to help you navigate the complexities of working with 6-(4-Methylpiperazin-1-yl)nicotinonitrile. This molecule, a valuable building block in pharmaceutical research, possesses reactive functional groups that can lead to stability challenges under various reaction conditions.

This guide is structured to provide direct, actionable solutions to common problems, explain the chemical principles behind our recommendations, and offer validated protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for 6-(4-Methylpiperazin-1-yl)nicotinonitrile?

A1: The molecule has two main points of reactivity that can lead to degradation:

  • The Nitrile Group: This group is susceptible to hydrolysis under both strong acidic and strong basic conditions, particularly at elevated temperatures. This reaction typically converts the nitrile (-CN) into a carboxylic acid (-COOH) or, under milder basic conditions, an amide (-CONH2).[1][2][3]

  • The Piperazine Ring: The two tertiary amine centers in the 4-methylpiperazine moiety are prone to oxidation. This can be triggered by strong oxidizing agents, certain metal catalysts (especially copper), or even atmospheric oxygen at high temperatures, leading to the formation of N-oxides or ring-opened byproducts.[4][5] The nitrogen atoms can also act as ligands, potentially poisoning transition metal catalysts used in cross-coupling reactions.[6]

Q2: How should I store the compound to ensure its long-term stability?

A2: For optimal long-term stability, store 6-(4-Methylpiperazin-1-yl)nicotinonitrile in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. Refrigeration (2-8 °C) is recommended. Phenylpiperazine derivatives, in general, show better stability when stored frozen or refrigerated compared to room temperature.[7]

Q3: Is the compound sensitive to acid or base?

A3: Yes, it is sensitive to both.

  • Acids: Strong acids will protonate the basic nitrogen atoms on the pyridine and piperazine rings. This not only changes the compound's solubility but also can make the nitrile group more electrophilic and thus more prone to hydrolysis by water.[8]

  • Bases: Strong aqueous bases (like NaOH or KOH), especially with heating, will readily hydrolyze the nitrile group.[9] While the piperazine ring itself is generally stable to bases, the overall reaction outcome will be compromised.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your reactions and provides a logical path to their resolution.

Problem 1: Nitrile Hydrolysis - Formation of a Polar Byproduct
  • Symptom: Your reaction shows consumption of the starting material, but you isolate a significant amount of a highly polar byproduct instead of your desired product. LC-MS analysis shows a mass increase of +17 (to amide) or +18 (to acid) Da.

  • Root Cause: The nitrile group has been hydrolyzed. This is common in reactions requiring elevated temperatures in the presence of water and either strong acid or strong base.

Causality Analysis:

The hydrolysis of nitriles is a well-documented transformation. Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile. Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon, making it susceptible to attack by a weak nucleophile like water.[2][8] Both pathways are often accelerated by heat.

Solutions & Mitigation Strategies:

  • Employ Anhydrous Conditions: Ensure all solvents are rigorously dried and that reagents are anhydrous. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).

  • Select a Milder Base: If a base is required, switch from strong hydroxides (NaOH, KOH) to non-nucleophilic, anhydrous bases. The choice of base depends on the pKa of the proton to be removed.

BaseTypical Use CaseAdvantages
K₂CO₃, Cs₂CO₃ Suzuki, Buchwald-HartwigReadily available, effective for many cross-couplings, less harsh than hydroxides.
DIPEA, Et₃N General purpose organic baseSoluble in organic solvents, non-nucleophilic, suitable for reactions sensitive to inorganic salts.
t-BuONa, t-BuOK Buchwald-Hartwig AminationStrong, non-nucleophilic bases required for C-N bond formation. Use anhydrous grades.
  • Control Reaction Temperature: Operate at the lowest effective temperature. If a reaction is sluggish, consider increasing catalyst loading or reaction time before resorting to higher temperatures.

Problem 2: Piperazine Oxidation - Complex Mixture of Byproducts
  • Symptom: The reaction mixture turns dark, and TLC/LC-MS analysis reveals a complex mixture of multiple products, often with mass increases of +16 (N-oxide) or other unidentifiable masses. This is common in reactions run open to the air at high temperatures or with certain metal catalysts.

  • Root Cause: The tertiary amine centers of the piperazine ring have been oxidized. Piperazine and its derivatives are known to undergo thermal and oxidative degradation.[4] This process can be catalyzed by metal ions like Cu²⁺ and Fe²⁺.[4][5]

Causality Analysis:

The lone pairs on the nitrogen atoms of the piperazine ring are susceptible to oxidation. Atmospheric oxygen can initiate radical processes at elevated temperatures, leading to a cascade of degradation products, including ring-opened amides and imines.[10][11]

Solutions & Mitigation Strategies:

  • Implement a Robust Inert Atmosphere: Do not assume a simple nitrogen balloon is sufficient for high-temperature reactions. Use a Schlenk line or a glovebox for sensitive reactions. Follow a rigorous protocol for degassing solvents.

  • Protect the Piperazine Nitrogen: If the N-methyl group is not essential for the final structure or can be restored later, consider protecting the more reactive N-H piperazine precursor with a group like tert-butoxycarbonyl (Boc). The Boc group reduces the nucleophilicity and oxidative potential of the nitrogen. It is stable to many basic and hydrogenolysis conditions and can be easily removed with strong acid (e.g., TFA, HCl).[12][13]

G

Problem 3: Failed Cross-Coupling Reaction
  • Symptom: In a palladium-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig), the starting material is recovered unchanged, or the reaction stalls after low conversion.

  • Root Cause: The catalyst has been deactivated or "poisoned." The nitrogen lone pairs on both the pyridine ring and the piperazine moiety can coordinate strongly to the palladium center, inhibiting its catalytic activity.[6][14]

Causality Analysis:

Successful palladium-catalyzed cross-coupling relies on a delicate balance of ligand association and dissociation from the metal center. Substrates with strong Lewis basic sites, like the pyridyl and piperazinyl nitrogens, can form stable, off-cycle complexes with the palladium catalyst, effectively removing it from the catalytic cycle.[15]

Solutions & Mitigation Strategies:

  • Increase Catalyst Loading: As a simple first step, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) may provide enough active catalyst to overcome the poisoning effect and drive the reaction to completion.

  • Select Robust Ligands: Use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands bind strongly to the palladium center, making it less susceptible to displacement by the substrate's nitrogen atoms.[14][16]

  • Use a Pre-catalyst: Modern palladium pre-catalysts are designed for slow, controlled release of the active Pd(0) species, which can help maintain a low steady-state concentration of the active catalyst, minimizing side reactions and deactivation.[15]

Validated Experimental Protocol: Performing a Reaction Under Inert Atmosphere

This protocol provides a self-validating system for ensuring your reaction is protected from atmospheric oxygen and moisture, critical for preventing both nitrile hydrolysis and piperazine oxidation.

Objective: To set up a reaction vessel with a rigorously inert and dry atmosphere.

Materials:

  • Two-neck round-bottom flask (or single-neck with a side-arm adapter)

  • Magnetic stir bar

  • Rubber septa

  • Schlenk line with dual vacuum/inert gas manifold

  • Heat gun or high-powered hair dryer

  • Syringes and needles

Procedure:

  • Vessel Preparation:

    • Place the stir bar in the reaction flask and fit all openings with rubber septa.

    • Insert a needle connected to the Schlenk line through one septum. This will serve as the gas inlet/outlet. Insert a second "vent" needle in another septum.

  • Flame Drying (Self-Validation Step 1):

    • While pulling a vacuum on the flask, gently heat the entire surface of the glass with a heat gun until hot to the touch. You may see moisture condensing and being removed by the vacuum.

    • Causality: This step removes adsorbed water from the glass surface, which is a common source of contamination.

    • Allow the flask to cool completely to room temperature under vacuum.

  • Inert Gas Purge (Self-Validation Step 2):

    • Switch the Schlenk line from vacuum to the inert gas (Argon or Nitrogen).

    • Slowly backfill the flask with the inert gas. You will hear the flow slow down as the pressure equalizes.

    • Repeat the vacuum/backfill cycle a total of 3-5 times. This "purging" is far more effective than simply flowing gas over the reaction.

    • Causality: Each cycle dilutes the remaining atmospheric gases, exponentially reducing the concentration of O₂ and H₂O.

  • Reagent Addition:

    • Add solid reagents (like your substrate, catalyst, base) to the flask under a positive pressure of inert gas. To do this, briefly remove a septum while increasing the gas flow rate to prevent air from entering.

    • Add dry, degassed solvents via a syringe through a septum.

  • Reaction Execution:

    • Once all reagents are added, remove the vent needle. Pierce the inlet septum with a needle connected to an inert gas balloon or a bubbler to maintain a slight positive pressure throughout the reaction.

    • Begin stirring and heating as required by your specific procedure.

G

By understanding the inherent reactivity of 6-(4-Methylpiperazin-1-yl)nicotinonitrile and proactively addressing these challenges through careful experimental design, you can significantly improve the stability of the compound and achieve more reliable and reproducible results.

References

  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Freeman, S. A., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 149-156.
  • Chemguide. Hydrolysing Nitriles. [Link]

  • Popp, F. D., & Parson, R. F. (1961). Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society, 83(18), 3725-3727.
  • Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • BYJU'S. Acidic Hydrolysis of Nitriles. [Link]

  • Almeida, T. G., & Kurtén, T. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry, 6(10), 2453–2464. [Link]

  • ACS Publications. Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry. [Link]

  • Sexton, A. (2016). Oxidation of piperazine in post-combustion carbon capture.
  • Elm, J., et al. (2017). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 1(8), 454-464. [Link]

  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7175.
  • Biscoe, M. R., & Buchwald, S. L. (2009). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 11(8), 1773–1775.
  • Reek, J. N. H., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 23(21), 5033-5043.
  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism, 8(2), 115-127.
  • G. W. Muller, et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82.
  • Organic Chemistry Portal. Protective Groups. [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1).
  • Organic Chemistry Frontiers. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • Kerrigan, S., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 106–113.

Sources

Technical Support Center: Navigating Side Reactions of the Methylpiperazine Group

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for syntheses involving the N-methylpiperazine moiety. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block. The N-methylpiperazine group is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs like Sildenafil and Clozapine.[1][2] However, its unique structure—featuring both a secondary and a tertiary amine—presents a distinct set of reactivity challenges.

This resource moves beyond simple protocols to provide in-depth, mechanistic insights into the common side reactions you may encounter. By understanding the root cause of these issues, you can more effectively troubleshoot, optimize your reaction conditions, and accelerate your development timeline.

Troubleshooting Guide 1: The Challenge of Over-Alkylation & Quaternization

One of the most frequent issues arises from the nucleophilicity of both nitrogen atoms. While the secondary amine is the typical site for functionalization, the tertiary N-methyl amine can also react, leading to undesired byproducts.

Q1: I'm trying to alkylate the secondary amine of piperazine but I'm getting a significant amount of the 1,4-di-substituted byproduct. How can I improve mono-selectivity?

A1: The Cause: This is a classic selectivity problem stemming from the comparable reactivity of the two nitrogen atoms. Once the first nitrogen is alkylated, the second nitrogen is often still nucleophilic enough to react with the remaining electrophile, especially under forcing conditions.[3]

The Solution: You must implement strategies that favor the reaction at the unsubstituted piperazine.

  • Statistical Control (Excess Piperazine): The most direct approach is to use a large excess of piperazine (5-10 equivalents) relative to your electrophile.[3] This ensures that the electrophile is statistically more likely to encounter an unreacted piperazine molecule.

  • Kinetic Control: Slow, dropwise addition of the electrophile at a reduced temperature (e.g., 0 °C) can help manage the reaction rate and minimize the formation of the di-substituted product.[3]

  • Protecting Group Strategy: For maximum control and high-value substrates, the most robust method is to use mono-protected piperazine, such as N-Boc-piperazine. This physically blocks one nitrogen, forcing the reaction to occur at the desired site. The protecting group is then removed in a subsequent step.[4][5]

  • In Situ Protonation: A clever one-pot method involves reacting piperazine with one equivalent of a strong acid. The resulting mono-salt is far less nucleophilic at the protonated nitrogen, directing alkylation or acylation to the free nitrogen.[4][5]

StrategyPrincipleAdvantagesDisadvantages
Excess Piperazine Statistical probabilityOne step, simple, cost-effective for cheap electrophilesRequires removal of excess piperazine, not atom economical
Kinetic Control Rate differentiationSimple, one stepMay require significant optimization, can be slow
Protecting Groups Orthogonal reactivityHigh selectivity, clean reactionsAdds two steps (protection/deprotection) to the sequence
In Situ Protonation Electronic deactivationOne pot, cleverRequires careful stoichiometry of acid, may not be universally applicable
Q2: My reaction involves an N-methylpiperazine-containing substrate, and I'm forming a highly polar, insoluble byproduct. Mass spectrometry suggests the addition of my alkylating agent. What is happening?

A2: The Cause: You are likely observing the N-alkylation of the tertiary N-methyl group, forming a quaternary ammonium salt ("quaternization"). The lone pair on the tertiary nitrogen remains nucleophilic and can attack reactive electrophiles (e.g., methyl iodide, benzyl bromide), especially at elevated temperatures.[3] This byproduct is ionic, explaining its high polarity and potential insolubility in common organic solvents.

The Solution: Prevention is key, as these salts can be difficult to remove.

  • Reduce Electrophile Reactivity: If possible, switch to a less reactive electrophile (e.g., a chloride instead of a bromide or iodide).

  • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation. This will disproportionately slow the undesired quaternization reaction.[3]

  • Use a Milder Base: If a base is part of your protocol, a strong base can increase the effective nucleophilicity of all amines present. Switching to a milder base (e.g., K₂CO₃ instead of NaH) can sometimes temper the side reaction.[3]

G

Troubleshooting Guide 2: N-Oxidation Side Reactions

The tertiary nitrogen of the methylpiperazine group is susceptible to oxidation, a common source of unexpected byproducts and compound instability.

Q1: I'm observing a byproduct with a mass increase of +16 Da, and my compound is discoloring upon storage. What's the cause?

A1: The Cause: You are forming an N-oxide. The lone pair on the tertiary nitrogen can be readily oxidized by various reagents (m-CPBA, H₂O₂) or even slowly by atmospheric oxygen, which can be accelerated by light (photo-oxidation).[6][7][8] This oxidation can lead to the appearance of colored degradation products.[6]

The Solution: Protecting your compound from oxidizing conditions is critical.

  • Inert Atmosphere: For both reactions and long-term storage, handle sensitive compounds under an inert atmosphere of nitrogen or argon to exclude oxygen.[6]

  • Light Protection: Store materials in amber vials or protect them from light to prevent photo-oxidation.[6]

  • Antioxidants: For formulations, the inclusion of antioxidants like BHT or ascorbic acid can be beneficial.[6]

  • Reaction Control: When running a reaction, ensure your solvents are degassed and maintain a positive pressure of inert gas, especially if heating for prolonged periods. If an oxidation is required elsewhere on the molecule, consider if the N-methylpiperazine moiety needs to be transiently protected.

Troubleshooting Guide 3: Complications in Cross-Coupling Reactions

The N-methylpiperazine group is frequently coupled to aryl systems using palladium-catalyzed reactions like the Buchwald-Hartwig amination. While powerful, these reactions have several common failure modes.

Q1: My Buchwald-Hartwig amination to form an N-aryl methylpiperazine is low-yielding or failing completely. What should I troubleshoot?

A1: The Cause: Low yields in Buchwald-Hartwig aminations typically stem from catalyst deactivation, suboptimal choice of reaction components, or competing side reactions. The most common side reaction is the hydrodehalogenation of your aryl halide starting material, where the halogen is replaced by a hydrogen atom.[9][10]

The Solution: This reaction is highly sensitive to the specific combination of catalyst, ligand, base, and solvent. A systematic optimization is often required.

  • Catalyst & Ligand are Critical: The choice of phosphine ligand is paramount. For less reactive aryl chlorides, highly electron-rich and sterically hindered ligands (e.g., RuPhos, XPhos, BrettPhos) are often necessary to promote the reaction.[11] Using modern pre-catalysts (e.g., XPhos Pd G3) can improve reproducibility.

  • Base Selection: The base not only facilitates the reaction but can also impact catalyst stability. Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[11] The choice of base can affect reaction rates and catalyst longevity.

  • Strictly Anhydrous & Anaerobic Conditions: Water and oxygen are poisons for the palladium catalyst. Ensure you are using anhydrous solvents (toluene or dioxane are common) and that your reaction vessel has been thoroughly purged with an inert gas.

G Start Low Yield in Buchwald-Hartwig Amination Check_Conditions Check Reaction Conditions: Anhydrous Solvent? Inert Atmosphere? Start->Check_Conditions Screen_Ligands Screen Ligands: Try more electron-rich/ sterically hindered ligands (e.g., RuPhos, XPhos) Check_Conditions->Screen_Ligands No Check_SM Analyze Crude Mixture: Is hydrodehalogenation of Ar-X observed? Check_Conditions->Check_SM Yes Screen_Bases Screen Bases: NaOtBu, LHMDS, K3PO4 Screen_Ligands->Screen_Bases Success Reaction Optimized Screen_Bases->Success Check_SM->Screen_Ligands No Lower_Temp Lower Reaction Temperature Check_SM->Lower_Temp Yes Lower_Temp->Success

Experimental Protocols
Protocol 1: Selective Mono-Alkylation of Piperazine via Statistical Control [3]

This protocol aims to synthesize a mono-alkylated piperazine by using a large excess of the starting amine.

  • Materials:

    • Piperazine (10 equivalents)

    • Alkyl Halide (e.g., Benzyl Bromide, 1 equivalent)

    • Solvent (e.g., Dichloromethane or Acetonitrile)

    • Aqueous Sodium Bicarbonate (for workup)

    • Anhydrous Magnesium Sulfate (for drying)

  • Procedure:

    • In a round-bottom flask, dissolve piperazine (10 eq.) in the chosen solvent.

    • Cool the stirred solution to 0 °C in an ice bath.

    • Slowly add the alkyl halide (1 eq.) dropwise to the solution over a period of 30 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction's progress by TLC or LC-MS to confirm consumption of the alkyl halide.

    • Upon completion, quench the reaction with water. Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with aqueous sodium bicarbonate and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified via column chromatography or distillation to separate the desired mono-alkylated product from residual piperazine and the di-alkylated byproduct.

Protocol 2: General Buchwald-Hartwig Amination with N-Boc-Piperazine [12]

This protocol provides a general starting point for the coupling of an aryl halide with a protected piperazine.

  • Materials:

    • Aryl Halide (e.g., 4-Bromotoluene, 1 equivalent)

    • N-Boc-Piperazine (1.2 equivalents)

    • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

    • Base (e.g., Sodium tert-butoxide, 1.4 equivalents)

    • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1 eq.), N-Boc-piperazine (1.2 eq.), the base (1.4 eq.), and the palladium pre-catalyst (0.02 eq.).

    • Seal the vessel with a septum or cap.

    • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the aryl halide is consumed.

    • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Benchchem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
  • Benchchem. (2025).
  • Douglas, C. J., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683.
  • Tebby, J. C., et al. (2010). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
  • Chemistry Stack Exchange. (2025).
  • ResearchGate. (2025). Benzyne‐Induced Ring Opening Reactions of DABCO: Synthesis of 1,4‐Disubstituted Piperazines and Piperidines.
  • RSC Publishing. (2019).
  • Benchchem. (2025).
  • Wikipedia.
  • ChemicalBook. (2023).
  • Grokipedia. N-Methylpiperazine.
  • Chemistry LibreTexts. (2023).
  • Rangaswamy, et al. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. Scirp.org.
  • Google Patents. (2007).
  • Benchchem. (2025).
  • Reddit. (2024).
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Technical Support Center: Stability and Handling of 6-(4-Methylpiperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-(4-Methylpiperazin-1-yl)nicotinonitrile (CAS: 54864-89-0).[1][2] This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound throughout its lifecycle in the laboratory. Degradation can compromise experimental results, lead to reproducibility issues, and generate unknown impurities. This guide provides in-depth answers, troubleshooting workflows, and validated protocols to prevent, identify, and address potential degradation.

Section 1: Quick Reference Guide for Storage & Handling

For immediate reference, the following table summarizes the critical parameters for maintaining the stability of 6-(4-Methylpiperazin-1-yl)nicotinonitrile.

ParameterRecommendationRationale & Potential Risks
Temperature 2–8°C (36–46°F) Minimizes thermal degradation and slows oxidative reaction rates. Higher temperatures can accelerate the reaction with atmospheric oxygen.[3]
Atmosphere Store under an inert gas (Argon or Nitrogen) The piperazine moiety is susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[3]
Light Exposure Protect from light; store in an amber or opaque vial The compound may be photolabile. Exposure to UV or strong artificial light can induce photochemical reactions, leading to degradation.[3][4]
Moisture Store in a desiccated environment The compound is potentially hygroscopic. Moisture absorption can lead to hydrolysis of the nitrile group and physical clumping of the solid material.[4]
Container Tightly sealed, chemically resistant container (e.g., borosilicate glass, HDPE) Prevents exposure to the atmosphere and contamination. The container material must not react with or leach into the compound.[3]
Chemical Compatibility Avoid strong oxidizing agents, strong acids, and strong bases These reagents can directly cause degradation through oxidation of the piperazine ring or hydrolysis of the nitrile group.[4][5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for 6-(4-Methylpiperazin-1-yl)nicotinonitrile?

The molecule's structure contains two primary moieties susceptible to degradation: the 4-methylpiperazine ring and the nicotinonitrile (cyanopyridine) core. Understanding these liabilities is key to preventing degradation.

  • Oxidation: The tertiary amine within the piperazine ring is a prime target for oxidation, which can lead to the formation of N-oxides. The benzylic-like position of the C-N bond connecting the piperazine to the pyridine ring can also be a site of oxidative cleavage under harsh conditions. Reagents like hydrogen peroxide or even atmospheric oxygen over long periods can initiate this process.[3][6]

  • Hydrolysis: The cyano (nitrile) group is susceptible to hydrolysis under both acidic and alkaline conditions.[7] This reaction typically proceeds in two steps: first to the corresponding carboxamide (6-(4-Methylpiperazin-1-yl)nicotinamide), and upon further hydrolysis, to the carboxylic acid (6-(4-Methylpiperazin-1-yl)nicotinic acid).

  • Photodegradation: Aromatic systems and compounds with nitrogen-containing heterocycles can be sensitive to light.[3] Energy from UV or high-intensity visible light can promote the formation of radical species, leading to a complex mixture of degradation products. This is why storage in light-protecting containers is critical.[3][4]

Q2: I've noticed the color of my solid sample has changed from white to a yellowish or brownish tint. What does this mean?

A change in color is a common visual indicator of chemical degradation. This is often due to the formation of minute quantities of highly colored degradation products, typically arising from oxidation or complex photoreactions. While a slight color change may not significantly impact the purity for some applications, it is a clear warning sign that the storage conditions are not optimal and the compound's integrity may be compromised. We strongly recommend performing a purity analysis (e.g., by HPLC) before using a discolored sample.

Q3: How does atmospheric exposure (air, moisture) specifically affect the compound's stability?

Atmospheric exposure is detrimental for two main reasons:

  • Oxygen: As a key driver for oxidation, atmospheric oxygen can react with the piperazine ring, especially in the presence of light or trace metal catalysts.[3] Storing under an inert gas like argon or nitrogen is the most effective way to mitigate this.

  • Moisture (Humidity): Piperazine and its derivatives are often hygroscopic, meaning they readily absorb moisture from the air.[4] This absorbed water can act as a reactant, facilitating the hydrolysis of the nitrile group. It can also cause the solid powder to clump, making it difficult to handle and weigh accurately. Always handle the compound in a dry environment (e.g., a glove box or under a stream of dry nitrogen) and store it with a desiccant.

Q4: I need to prepare a stock solution for long-term experiments. What is the best practice?

For maximum stability in solution, we recommend the following:

  • Solvent Choice: Use a high-purity, anhydrous, aprotic solvent such as DMSO or DMF. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions. Water-based buffers should be freshly prepared and used immediately; their pH can significantly influence the rate of hydrolysis.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots. This minimizes the number of freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Inert Atmosphere: Before sealing and freezing, gently sparge the solution with argon or nitrogen to remove dissolved oxygen. This is a critical step for preventing oxidative degradation in the solution state.

Section 3: Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Action(s)
Appearance of new, unexpected peaks in HPLC/LC-MS analysis. Chemical Degradation. The new peaks are likely degradation products such as the hydrolyzed amide/acid or oxidized N-oxide forms.1. Confirm the identity of the new peaks using high-resolution mass spectrometry (LC-MS).[8] 2. Review storage and handling procedures against the recommendations in this guide. 3. If degradation is confirmed, use a fresh, unopened lot of the compound for sensitive experiments.
Inconsistent or non-reproducible experimental results. Variable Purity. The effective concentration of the active compound may be decreasing over time due to ongoing degradation, leading to inconsistent biological or chemical effects.1. Immediately perform a purity check on your current working stock/solid using a validated analytical method (e.g., HPLC-UV). 2. Prepare fresh solutions from a new aliquot or vial stored under optimal conditions. 3. Implement the aliquotting strategy described in Protocol 4.1 to ensure consistent purity.
Solid material appears clumpy or has a changed texture. Moisture Absorption (Hygroscopicity). The compound has likely been exposed to ambient humidity.1. Dry the material under a high vacuum in the presence of a strong desiccant (e.g., P₂O₅), but be aware this may not reverse any hydrolysis that has already occurred. 2. Re-test purity after drying. 3. For future use, handle exclusively in a controlled, low-humidity environment.

Section 4: Protocols and Methodologies

Protocol 4.1: Recommended Procedure for Handling and Aliquoting Solid Compound

This protocol is designed to minimize exposure to atmospheric contaminants during handling.

  • Preparation: Move the sealed container of 6-(4-Methylpiperazin-1-yl)nicotinonitrile and all necessary tools (spatulas, weighing paper, empty vials) into a glove box or an inert atmosphere chamber with low humidity and oxygen levels. If a glove box is unavailable, work quickly under a gentle, continuous stream of argon or nitrogen gas.

  • Equilibration: Allow the sealed container to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Dispensing: Open the main container and quickly weigh and dispense the desired amount of material into smaller, pre-labeled vials suitable for long-term storage (e.g., 2 mL amber glass vials with PTFE-lined caps).

  • Inerting: Before sealing each new aliquot vial, flush the headspace with argon or nitrogen for 15-30 seconds.

  • Sealing & Storage: Tightly seal the vials and wrap the cap with parafilm for extra security against moisture ingress. Place the aliquots and the main container back into storage at 2–8°C in a desiccated environment.

Protocol 4.2: Framework for a Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradants and establishing a stability-indicating analytical method.[7][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C and collect samples at time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature, collecting samples at various time points. Neutralize with 0.1 M HCl before analysis.[7]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and protect from light. Collect samples at various time points.

  • Thermal Degradation: Store both the solid compound and the stock solution in an oven at a controlled temperature (e.g., 80°C). Analyze at set time points.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a controlled light source as specified in ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps). Keep a control sample wrapped in aluminum foil to shield it from light.

  • Analysis: Analyze all stressed samples and a non-stressed control by a high-resolution separation technique like HPLC or UPLC, preferably with a mass spectrometer (LC-MS) to identify the mass of the degradation products.[8]

Section 5: Visualizing Degradation & Troubleshooting

Diagram 1: Potential Degradation Pathways

G parent 6-(4-Methylpiperazin-1-yl)nicotinonitrile (Parent Compound) amide 6-(4-Methylpiperazin-1-yl)nicotinamide (Hydrolysis Product) parent->amide H₂O / H⁺ or OH⁻ (Mild Hydrolysis) n_oxide Piperazine N-Oxide Derivative (Oxidation Product) parent->n_oxide [O] (e.g., H₂O₂, Air) photo_deg Complex Photodegradants parent->photo_deg hv (UV/Visible Light) acid 6-(4-Methylpiperazin-1-yl)nicotinic Acid (Hydrolysis Product) amide->acid H₂O / H⁺ or OH⁻ (Forced Hydrolysis)

Caption: Key degradation pathways for the target compound.

Diagram 2: Troubleshooting Workflow for Suspected Degradation

G start Observation: Inconsistent Results / Impurity Detected check_storage 1. Review Storage & Handling Log (Temp, Light, Atmosphere) start->check_storage is_ok Conditions Optimal? check_storage->is_ok analytical_check 2. Perform Purity Analysis (e.g., HPLC-UV) is_ok->analytical_check Yes correct_storage Action: Correct Storage Conditions Immediately is_ok->correct_storage No impurity_present Impurity Confirmed? analytical_check->impurity_present identify_deg 3. Characterize Impurity (LC-MS, NMR) impurity_present->identify_deg Yes end_ok No Impurity Found. Investigate other experimental variables. impurity_present->end_ok No correlate 4. Correlate Degradant with Storage/Handling Deviation identify_deg->correlate corrective_action 5. Implement Corrective Action: - Discard compromised stock - Use fresh aliquot - Revise SOPs correlate->corrective_action correct_storage->analytical_check

Caption: Step-by-step workflow for troubleshooting suspected compound degradation.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

  • BIOSYNCE. (2023, December 3). Operational Disposal And Storage Of Piperazine. Retrieved from [Link]

  • Feng, Y. (2025, August 5). How to store methyl piperazine properly? [Blog post]. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Molecules, 28(1), 359. Retrieved from [Link]

  • Wikipedia. (2022, November 7). Nicotinonitrile. Retrieved from [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 93-100. Retrieved from [Link]

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Technical Support Center: LC-MS Analysis of 6-(4-Methylpiperazin-1-yl)nicotinonitrile Crude Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of crude 6-(4-Methylpiperazin-1-yl)nicotinonitrile reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this polar, basic compound directly from its synthesis environment. Our focus is on providing practical, field-proven insights to ensure the generation of high-quality, reproducible data.

Introduction: The Analytical Challenge

The analysis of crude reaction mixtures by LC-MS presents a significant challenge due to the presence of unreacted starting materials, reagents, catalysts, and various byproducts.[1][2] These components can interfere with the accurate quantification and identification of the target analyte, 6-(4-Methylpiperazin-1-yl)nicotinonitrile. The primary obstacles include ion suppression, poor chromatographic peak shape, and co-elution of impurities.[3][4][5] This guide provides a structured approach to troubleshooting and optimizing your analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when analyzing crude 6-(4-Methylpiperazin-1-yl)nicotinonitrile reaction mixtures by LC-MS?

The most prevalent issues include:

  • Ion Suppression: The presence of high concentrations of salts, unreacted starting materials, or other matrix components can significantly reduce the ionization efficiency of the target analyte in the mass spectrometer's source, leading to poor sensitivity and inaccurate quantification.[2][3][6]

  • Poor Peak Shape: As a basic compound, 6-(4-Methylpiperazin-1-yl)nicotinonitrile is prone to peak tailing on standard reversed-phase columns due to interactions with residual silanols.[7][8]

  • Co-elution with Impurities: The crude mixture will likely contain structurally similar impurities that can co-elute with the main peak, complicating identification and quantification.

  • Lack of Reproducibility: Fluctuations in retention times and peak areas are common with direct analysis of crude mixtures due to the complex and variable matrix.[9]

Q2: What is a good starting point for sample preparation of a crude reaction mixture?

A simple "dilute and shoot" approach is often the first step. However, to mitigate matrix effects, a more considered approach is recommended.

StepProcedureRationale
1. Dilution Dilute the crude reaction mixture 1:100 to 1:1000 with a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).Reduces the concentration of matrix components, minimizing ion suppression and preventing column overload.[10]
2. Filtration Filter the diluted sample through a 0.22 µm syringe filter (e.g., hydrophilic PTFE).Removes particulate matter that can block the column and contaminate the LC-MS system.[11]

For more complex matrices, a simple solid-phase extraction (SPE) cleanup may be necessary.

Q3: Which type of HPLC column is best suited for 6-(4-Methylpiperazin-1-yl)nicotinonitrile?

Given its polar and basic nature, a standard C18 column might lead to poor retention and peak shape. Consider the following options:

  • Polar-Embedded Reversed-Phase Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the silica surface and improve the peak shape of basic compounds.

  • HILIC (Hydrophilic Interaction Liquid Chromatography) Columns: HILIC is an excellent alternative for retaining and separating highly polar compounds that are poorly retained in reversed-phase chromatography.[12][13]

  • Biphenyl Columns: These columns can offer alternative selectivity for aromatic compounds.[14]

Q4: What mobile phase additives are recommended?

For positive ion electrospray ionization (ESI), acidic modifiers are typically used to promote protonation.

  • Formic Acid (0.1%): This is the most common choice as it is volatile and provides good protonation for basic analytes, leading to a strong MS signal.[15]

  • Ammonium Formate (5-10 mM): This can be used to buffer the mobile phase and improve peak shape, especially at a controlled pH.[16]

  • Avoid Trifluoroacetic Acid (TFA): While excellent for UV chromatography, TFA is a strong ion-pairing agent and can cause significant ion suppression in ESI-MS.[17]

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing, Splitting, Broadening)

Poor peak shape is a common problem when analyzing basic compounds. This guide will help you diagnose and resolve these issues.

Troubleshooting Workflow for Poor Peak Shape

A decision tree for troubleshooting poor peak shape.

Detailed Steps:

  • Check Mobile Phase pH: For basic compounds like 6-(4-Methylpiperazin-1-yl)nicotinonitrile, a low pH mobile phase (e.g., with 0.1% formic acid) will ensure the analyte is in its protonated form, which generally leads to better peak shape on reversed-phase columns.[18]

  • Evaluate Column Chemistry: Standard silica-based C18 columns can have acidic silanol groups that interact with basic analytes, causing peak tailing.[8] Switching to a column with a base-deactivated or end-capped stationary phase can significantly improve peak symmetry.

  • Optimize Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including splitting. Whenever possible, dissolve the sample in the starting mobile phase.

  • System Check: Excessive peak broadening can be a sign of issues outside the column, such as excessive tubing length or dead volumes in connections.[19]

Guide 2: Ion Suppression and Low Sensitivity

Ion suppression is a major concern when analyzing crude mixtures and can lead to a dramatic loss of signal.[2][3]

Workflow for Diagnosing and Mitigating Ion Suppression

Ion_Suppression_Workflow Start Low or No Signal for Analyte Check_Infusion Post-column infusion of analyte standard while injecting a blank matrix sample Start->Check_Infusion Suppression_Observed Dip in analyte signal observed? Check_Infusion->Suppression_Observed Yes_Suppression Ion Suppression Confirmed Suppression_Observed->Yes_Suppression Yes No_Suppression No Ion Suppression. Troubleshoot instrument parameters (e.g., spray voltage, gas flows). Suppression_Observed->No_Suppression No Improve_Chromatography Improve Chromatographic Separation from Matrix Yes_Suppression->Improve_Chromatography Dilute_Sample Further Dilute Sample Yes_Suppression->Dilute_Sample SPE Implement Solid-Phase Extraction (SPE) Yes_Suppression->SPE Change_Ionization Switch Ionization Mode (e.g., APCI) Yes_Suppression->Change_Ionization

A workflow for identifying and addressing ion suppression.

Detailed Strategies:

  • Improve Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate the analyte from the interfering matrix components.[1] Adjusting the gradient profile to increase retention of the analyte can move it away from early-eluting, polar interferences.

  • Sample Dilution: A simple yet effective strategy is to dilute the sample further. This reduces the concentration of all components, including those causing suppression.[10]

  • Solid-Phase Extraction (SPE): For particularly "dirty" samples, a cleanup step using SPE can selectively remove interfering components while retaining the analyte.

  • Optimize MS Source Parameters: Ensure that the ESI source parameters (e.g., spray voltage, gas flows, temperature) are optimized for your analyte.[16][17] In some cases, switching to a different ionization technique like Atmospheric Pressure Chemical Ionization (APCI), which is less susceptible to matrix effects, may be beneficial.[6]

Recommended Starting LC-MS Parameters

The following table provides a good starting point for method development. Optimization will be required based on your specific instrumentation and reaction mixture composition.

ParameterRecommended SettingRationale
Column Polar-embedded C18, 2.1 x 50 mm, 2.6 µmGood for retaining and achieving good peak shape for polar, basic compounds.
Mobile Phase A Water + 0.1% Formic AcidPromotes protonation for positive ion ESI.[15]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase.
Gradient 5-95% B over 5 minutesA good starting point for scouting.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CCan improve peak shape and reduce viscosity.
Injection Vol. 1-5 µLKeep low to avoid column overload with crude samples.
Ionization Mode ESI PositiveThe methylpiperazine moiety is readily protonated.
Scan Mode Full Scan (m/z 100-500) and/or SIM/MRMFull scan for impurity profiling; SIM/MRM for quantification.
Capillary Voltage 3.5 - 4.5 kVOptimize for maximum signal intensity.[17]
Gas Flow Optimize based on instrument manufacturer's recommendation.Crucial for efficient desolvation.[17]
Gas Temp. 300 - 350 °CAids in desolvation.

Potential Impurities and their Analysis

The synthesis of 6-(4-Methylpiperazin-1-yl)nicotinonitrile likely proceeds via a nucleophilic aromatic substitution (SNA_r_) reaction.[20][21] Potential impurities to monitor for include:

  • Unreacted Starting Materials: e.g., 6-chloronicotinonitrile or 6-fluoronicotinonitrile.

  • Byproducts from Side Reactions: Such as hydrolysis of the nitrile group to a carboxylic acid or amide.

  • Isomers: Depending on the starting materials, positional isomers may be present.

  • Degradation Products: The product may be susceptible to degradation under certain conditions.

It is advisable to use a full-scan MS method initially to identify the masses of these potential impurities and then develop a targeted SIM or MRM method for their quantification if necessary.

References

  • Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(5), 498-510. [Link]

  • Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Zhang, K., & Li, W. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 969, 137-143. [Link]

  • Schug, K. A., & Watson, D. (2023). Troubleshooting LC–MS. LCGC International. [Link]

  • Scribd. (n.d.). LSMSMS troubleshooting. [Link]

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  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

  • LCGC International. (2023). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

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  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

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  • PubMed. (n.d.). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

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  • National Institutes of Health. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]

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  • PubMed. (n.d.). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. [Link]

  • LCGC International. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

  • ResearchGate. (2025). Matrix effect in a view of LC-MS/MS: An overview. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (2018). (PDF) One-pot synthesis of methyl piperazinyl–quinolinyl nicotinonitrile derivatives under microwave conditions and molecular docking studies with DNA. [Link]

  • ResearchGate. (n.d.). Development of a Method for the Analysis of Primary Aromatic Amines by LC‐MS/MS and LC‐HRMS and their Stability under Different Migration Conditions | Request PDF. [Link]

  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

  • MDPI. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. [Link]

  • ResearchGate. (n.d.). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. [Link]

  • Nacalai Tesque. (n.d.). T1. Poor peak shape. [Link]

  • ACS Publications. (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions | Analytical Chemistry. [Link]

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  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. [Link]

  • LCGC International. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. [Link]

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Validation & Comparative

A Comparative Guide to Building Blocks for PARP Inhibitors: The Role of 6-(4-Methylpiperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment, particularly for cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations.[1][2][3][4] The efficacy of these inhibitors is profoundly influenced by their chemical architecture, which is assembled from key chemical building blocks. This guide provides an in-depth comparison of 6-(4-methylpiperazin-1-yl)nicotinonitrile, a critical intermediate for the synthesis of Niraparib, with other foundational building blocks used to construct leading PARP inhibitors like Olaparib and Rucaparib.

We will explore the causality behind synthetic choices, compare the performance of these building blocks, and provide actionable experimental insights for researchers in drug discovery and development.

Part 1: The Central Role of the Nicotinamide Mimic

At the heart of every PARP inhibitor is a pharmacophore that mimics nicotinamide, the substrate for the PARP enzyme.[5] This mimic competitively binds to the catalytic domain of PARP, disrupting its role in DNA single-strand break repair.[6] The accumulation of unrepaired single-strand breaks leads to the formation of cytotoxic double-strand breaks during DNA replication, a phenomenon that is particularly lethal to cancer cells with deficient homologous recombination repair (a concept known as synthetic lethality).[1][7]

The various classes of PARP inhibitors are defined by the specific heterocyclic scaffold they use to mimic the nicotinamide core. The choice of this core and its associated building blocks dictates not only the potency and selectivity of the final drug but also its synthetic accessibility and scalability.

Part 2: Deep Dive: 6-(4-Methylpiperazin-1-yl)nicotinonitrile in Niraparib Synthesis

6-(4-Methylpiperazin-1-yl)nicotinonitrile is a key pyridine-based building block for the synthesis of Niraparib (Zejula®) , an FDA-approved PARP inhibitor.[8][9] Its structure is elegantly designed to present the core nicotinamide mimic while incorporating a basic methylpiperazine moiety that influences solubility, cell permeability, and interactions within the enzyme's active site.

Chemical Logic: The nicotinonitrile group is a versatile chemical handle. The nitrile can be hydrolyzed to a primary amide, which is crucial for forming key hydrogen bonds in the PARP active site, mimicking the amide of nicotinamide. The pyridine ring itself is a bioisostere of the nicotinamide's pyridine. The methylpiperazine group extends into a solvent-exposed region, allowing for optimization of pharmacokinetic properties without disrupting core binding interactions.

Key Synthetic Reaction: C-N Cross-Coupling

The primary utility of this building block is seen in its participation in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form a crucial C-N bond that links the pyridine core to the rest of the inhibitor's scaffold.[10][11][12][13]

Caption: Workflow for Buchwald-Hartwig amination using the nicotinonitrile building block.

Part 3: Comparative Analysis with Alternative Scaffolds

The choice of a core building block profoundly impacts the entire drug development cascade, from synthetic strategy to final clinical performance. Here, we compare the nicotinonitrile-based approach with two other prominent strategies.

Alternative 1: The Phthalazinone Core of Olaparib

Olaparib (Lynparza®) is built around a phthalazinone scaffold.[14][15] This rigid, bicyclic system serves as the nicotinamide mimic. The key building blocks for this scaffold are often derived from phthalic acid or related precursors.

  • Synthetic Strategy: The synthesis often involves constructing the phthalazinone ring late in the sequence.[16] A common approach involves the condensation of a hydrazine derivative with a 2-acylbenzoic acid intermediate.[17] This contrasts with the Niraparib synthesis, where the core pyridine ring is typically pre-formed in the building block.

  • Advantages: The phthalazinone core is well-established and has a proven track record of high potency.[15] The synthetic routes are generally robust and have been optimized for large-scale production.[17]

  • Challenges: The synthesis can sometimes require harsh conditions (e.g., use of hydrazine), although newer, greener methods are being developed.[17] The rigidity of the scaffold offers less flexibility for conformational optimization compared to more modular approaches.

Alternative 2: The Fused Tricyclic Indole Core of Rucaparib

Rucaparib (Rubraca®) features a unique and complex 3,4-fused tricyclic indole scaffold.[18][19][20][21] This structure also mimics the nicotinamide binding motif but presents a distinct three-dimensional shape.

  • Synthetic Strategy: The synthesis of Rucaparib is arguably the most complex of the three. It requires the careful construction of a polysubstituted indole, followed by the formation of a seven-membered lactam ring.[18][22] Key strategies include the Leimgruber–Batcho indole synthesis or more modern cascade reactions involving carbopalladation and C-H amination.[19][20][21]

  • Advantages: The unique tricyclic structure provides a distinct intellectual property position and may offer different selectivity profiles against other PARP family members or off-target proteins.

  • Challenges: The synthesis is multi-step and can be low-yielding, posing significant challenges for process chemistry and cost of goods.[18] Ensuring correct regiochemistry and managing functional group compatibility on the complex indole core is non-trivial.

Part 4: Data-Driven Performance Comparison

The choice of building block directly influences key performance indicators of the final PARP inhibitor. The following table summarizes these relationships based on published data and established chemical principles.

Parameter 6-(4-Methylpiperazin-1-yl)nicotinonitrile (for Niraparib) Phthalazinone Derivatives (for Olaparib) Substituted Indoles (for Rucaparib)
Associated Inhibitor NiraparibOlaparibRucaparib
Key Reaction Type Buchwald-Hartwig or Suzuki Coupling[10][23]Hydrazine Condensation, Amide Coupling[17]Multi-step Indole Synthesis, Lactamization[18][22]
Synthetic Complexity Moderate: Convergent route using cross-coupling.Moderate: Well-established but can involve hazardous reagents.[17]High: Linear sequence, complex ring formations.[18]
Scalability Generally good due to the robustness of modern cross-coupling reactions.Good: Routes have been heavily optimized for manufacturing.[17]Challenging: Lower overall yields and more complex purifications.[18]
Potency (PARP1 IC50) Potent (Niraparib: ~3.8 nM)[24]Potent (Olaparib: ~1-5 nM)Potent (Rucaparib: ~1.4 nM)[25]
Selectivity Profile Selective for PARP1/PARP2.[25]Potent against PARP1/2, less selective over some other PARPs.[25]Potent against PARP1/2.[25]
PARP Trapping Moderate-to-High Trapping Potency.[1][9]Moderate Trapping Potency.[1][9]Moderate Trapping Potency.[1][9]

Part 5: Experimental Protocols & Causality

Providing robust and reproducible protocols is essential. Here, we detail a representative palladium-catalyzed coupling reaction, explaining the rationale behind each step.

Protocol: Suzuki Coupling for C-C Bond Formation

This protocol describes a general procedure for coupling a pyridine-based building block (like a boronic ester derivative of our topic compound) with an aryl halide, a common strategy in PARP inhibitor synthesis.

Caption: Step-by-step workflow for a Suzuki cross-coupling reaction.[26][27][28]

Self-Validation and Trustworthiness: Each step includes a causal explanation. The reaction progress should be monitored by TLC or LC-MS to confirm the consumption of starting materials and the formation of the product. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and HRMS, ensuring the protocol is self-validating.

Conclusion and Future Outlook

The selection of a core building block is a critical decision in the design of novel PARP inhibitors.

  • 6-(4-Methylpiperazin-1-yl)nicotinonitrile represents a modern, modular approach. Its utility in robust and scalable cross-coupling reactions makes it an attractive choice for constructing inhibitors like Niraparib. The flexibility to modify the non-coupling partner allows for rapid library synthesis and SAR exploration.

  • Phthalazinone-based building blocks , used for Olaparib, offer a pathway to highly potent inhibitors via well-established, albeit sometimes harsh, synthetic routes. The rigidity of the scaffold is a key feature contributing to its high affinity.

  • Indole-based scaffolds , as seen in Rucaparib, lead to structurally unique inhibitors but present significant synthetic hurdles. This complexity can be a barrier to rapid analogue synthesis but may yield compounds with unique biological profiles.

Ultimately, the choice depends on the specific goals of the research program. For rapid lead optimization and modularity, pyridine-based building blocks like 6-(4-methylpiperazin-1-yl)nicotinonitrile are highly advantageous. For leveraging established platforms of high potency, the phthalazinone core remains a gold standard. The future of PARP inhibitor design may lie in developing novel building blocks that combine the synthetic accessibility of the pyridine core with the unique structural features and potency of more complex systems, aiming for improved selectivity and novel mechanisms of action.[29][30][31]

References

  • A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. (2022). Nature News. Available at: [Link]

  • Cheng, C., et al. (2020). Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation and C–H Amination: Development and Total Synthesis of Rucaparib. Organic Letters. Available at: [Link]

  • Cheng, C., et al. (2020). Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation and C-H Amination: Development and Total Synthesis of Rucaparib. PubMed. Available at: [Link]

  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation and C–H Amination: Development and Total Synthesis of Rucaparib. ResearchGate. Available at: [Link]

  • Johannes, J. W., et al. (2018). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. Available at: [Link]

  • Wang, Y., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. Available at: [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ResearchGate. Available at: [Link]

  • Total Synthesis of Rucaparib. American Chemical Society. Available at: [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. Available at: [Link]

  • A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate. Available at: [Link]

  • Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. ResearchGate. Available at: [Link]

  • Synthetically accessible de novo design using reaction vectors: Application to PARP1 inhibitors. PubMed Central. Available at: [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH. Available at: [Link]

  • Thorsell, A. G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. Available at: [Link]

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Sources

A Comparative Guide to the Efficacy of Src Kinase Inhibitors Derived from Different Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the non-receptor tyrosine kinase Src has emerged as a pivotal node in signaling pathways that govern cell proliferation, survival, migration, and angiogenesis. Its aberrant activation is a common feature in a multitude of human cancers, making it a compelling target for therapeutic intervention. The development of small molecule inhibitors against Src kinase has led to a diverse array of chemical scaffolds, each with unique properties influencing their potency, selectivity, and clinical utility. This guide provides an in-depth, objective comparison of the efficacy of Src kinase inhibitors derived from three prominent scaffolds: pyrimidine, quinazoline, and pyrazole. This analysis is supported by experimental data, detailed methodologies for key validation assays, and a mechanistic exploration of the underlying signaling pathways.

The Central Role of Src Kinase in Cellular Signaling

Src kinase is a proto-oncogene that plays a crucial role in mediating signals from various cell surface receptors, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Upon activation, Src phosphorylates a multitude of downstream substrates, initiating a cascade of events that drive cellular processes critical for tumor progression.[1]

Src_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation Integrin Integrin Integrin->Src Activation FAK FAK Src->FAK Phosphorylation STAT3 STAT3 Src->STAT3 Phosphorylation PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation AKT AKT PI3K->AKT RAF RAF Ras->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Simplified Src kinase signaling pathway.

Given its central role, inhibiting Src kinase activity presents a promising strategy to disrupt these oncogenic signals. The development of ATP-competitive inhibitors that target the kinase domain of Src has been a major focus of drug discovery efforts.

Comparative Efficacy of Src Kinase Inhibitors: A Scaffold-Based Analysis

The efficacy of a kinase inhibitor is not solely determined by its core scaffold but also by the various substituents that modulate its binding affinity, selectivity, and pharmacokinetic properties. However, the scaffold itself provides the foundational structure for interaction with the ATP-binding pocket of the kinase. Here, we compare representative inhibitors from the pyrimidine, quinazoline, and pyrazole scaffolds.

Pyrimidine-Based Scaffolds: The Pioneers

The pyrimidine scaffold, particularly the pyrazolo[3,4-d]pyrimidine core, represents one of the earliest and most extensively studied classes of Src kinase inhibitors.[2] These compounds often exhibit potent, ATP-competitive inhibition of Src family kinases.

Key Characteristics:

  • Potency: Many pyrimidine-based inhibitors exhibit low nanomolar to sub-nanomolar IC50 values against Src kinase.

  • Selectivity: While potent against Src family kinases, some members of this class can show off-target effects on other kinases, such as Abl.[3] However, medicinal chemistry efforts have led to the development of highly selective inhibitors.

  • Clinical Relevance: Several pyrimidine-based inhibitors have entered clinical trials for various cancers.

Quinazoline-Based Scaffolds: The Versatile Competitors

The quinazoline scaffold is another privileged structure in kinase inhibitor design, known for its versatility in targeting a range of tyrosine kinases, including Src.[4] These inhibitors have demonstrated significant anti-tumor activity in preclinical and clinical settings.

Key Characteristics:

  • Dual Inhibition: Many quinazoline-based inhibitors are multi-targeted, often inhibiting both Src and other kinases like Abl or EGFR.[5][6] This can be advantageous in cancers driven by multiple signaling pathways.

  • Structure-Activity Relationship (SAR): The SAR for quinazoline scaffolds is well-established, allowing for rational design to improve potency and selectivity.[7]

  • Drug-like Properties: Quinazoline derivatives generally possess favorable pharmacokinetic properties, contributing to their clinical success.

Pyrazole-Based Scaffolds: The Emerging Contenders

The pyrazole scaffold has gained prominence in recent years for its ability to yield potent and selective kinase inhibitors.[8][9] Pyrazole-based Src inhibitors have shown promising preclinical activity.

Key Characteristics:

  • Selectivity: Clever structural modifications on the pyrazole ring have led to the development of highly selective Src inhibitors.

  • Novel Binding Modes: Some pyrazole-based inhibitors can adopt unique binding conformations within the ATP pocket, offering opportunities to overcome resistance mutations.

  • Synthetic Accessibility: The pyrazole core is synthetically accessible, facilitating the generation of diverse chemical libraries for screening and optimization.

Quantitative Efficacy Comparison

The following table summarizes the in vitro potency of representative Src kinase inhibitors from each scaffold. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Inhibitor (Scaffold)Target Kinase(s)IC50 (nM)Reference(s)
Dasatinib (Pyrimidine)Src, Abl0.8, <1[10]
Saracatinib (AZD0530) (Quinazoline)Src2.7[1][11]
Bosutinib (SKI-606) (Quinoline/Quinazoline-like)Src, Abl1.2, 1[5][12]
PP2 (Pyrazolo[3,4-d]pyrimidine)Lck, Fyn (Src family)4, 5[13][14]
SI221 (Pyrazolo[3,4-d]pyrimidine)Src family(Potent, specific values not provided)[2]
Compound 12d (Pyrazoloquinazoline)c-Src268[15]
Compound 74 (Pyrazole)Src1000 (in some cell lines)[8]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes and are compiled from the cited literature.

Experimental Protocols for Efficacy Determination

The evaluation of Src kinase inhibitor efficacy relies on a combination of biochemical and cell-based assays. These assays are crucial for determining potency, selectivity, and the mechanism of action.

Biochemical Kinase Assay (IC50 Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Src kinase.

Kinase_Assay_Workflow start Start reagents Prepare reaction mix: - Purified Src Kinase - Peptide Substrate - ATP (radiolabeled or with detection moiety) start->reagents inhibitor Add varying concentrations of test inhibitor reagents->inhibitor incubation Incubate at optimal temperature and time inhibitor->incubation stop Stop reaction incubation->stop detection Detect phosphorylated substrate (e.g., filter binding, fluorescence, luminescence) stop->detection analysis Calculate IC50 value from dose-response curve detection->analysis end End analysis->end

Caption: General workflow for a biochemical kinase assay.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate well, combine purified recombinant Src kinase, a specific peptide substrate, and a buffer containing MgCl2.

  • Inhibitor Addition: Add the test inhibitor at a range of concentrations (typically in a serial dilution). Include a no-inhibitor control (vehicle, e.g., DMSO) and a positive control inhibitor (e.g., Dasatinib).

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Often, a radiolabeled [γ-³²P]ATP is used for sensitive detection.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a solution such as phosphoric acid or EDTA.

  • Detection of Phosphorylation:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose filter paper. Wash away unreacted ATP. The amount of incorporated ³²P is quantified using a scintillation counter.

    • Non-Radiometric Assays: Utilize technologies like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™) that measure the product of the kinase reaction (phosphorylated substrate or ADP).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Western Blot Analysis for Src Phosphorylation

This assay assesses the ability of an inhibitor to block Src activity within a cellular context by measuring the phosphorylation status of Src and its downstream targets.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cancer cells known to have active Src signaling (e.g., MDA-MB-231 breast cancer cells) and allow them to adhere. Treat the cells with various concentrations of the Src inhibitor for a specified time.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a buffer containing detergents and phosphatase/protease inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Src (p-Src Tyr416) or a phosphorylated downstream target (e.g., p-FAK Tyr861).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., total Src or β-actin) to determine the dose-dependent inhibition of Src phosphorylation.

Conclusion and Future Perspectives

The pyrimidine, quinazoline, and pyrazole scaffolds have all proven to be fertile ground for the discovery of potent and clinically relevant Src kinase inhibitors. While pyrimidine-based inhibitors were among the first to be extensively developed, quinazoline and pyrazole-based compounds have emerged as highly competitive alternatives, often offering advantages in terms of selectivity and multi-targeting capabilities.

The choice of scaffold in a drug discovery program is a strategic one, balancing potency, selectivity, synthetic feasibility, and patentability. The comparative data presented in this guide underscore that no single scaffold is universally superior. Instead, the optimal choice depends on the specific therapeutic goals and the target product profile.

Future research will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target toxicities. Furthermore, the exploration of novel scaffolds and the use of structure-based drug design will continue to drive the innovation of more effective and safer Src-targeted therapies for a wide range of cancers.

References

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A Comparative Guide to the Biological Activity of 6-(4-Methylpiperazin-1-yl)nicotinonitrile Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Nicotinonitrile-Piperazine Scaffolds in Drug Discovery

The confluence of the nicotinonitrile and piperazine moieties has given rise to a versatile scaffold with significant therapeutic potential, particularly in the realm of oncology. The core structure, exemplified by 6-(4-Methylpiperazin-1-yl)nicotinonitrile, serves as a foundational template for the development of targeted therapies. The electron-withdrawing nitrile group on the pyridine ring, combined with the adaptable piperazine ring, allows for a multitude of chemical modifications to optimize pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activity of analogs derived from this core structure, with a focus on their anticancer properties, supported by experimental data and mechanistic insights. We will delve into their efficacy as kinase inhibitors and explore the structure-activity relationships (SAR) that govern their cytotoxic effects against various cancer cell lines.

Comparative Analysis of Anticancer Activity

A significant body of research has demonstrated the potent antiproliferative effects of nicotinonitrile derivatives. The introduction of a 4-methylpiperazin-1-yl group at the 6-position of the nicotinonitrile ring has been a key strategy in the design of novel anticancer agents. The following sections and data tables compare the cytotoxic activities of various analogs, highlighting the impact of structural modifications on their efficacy.

Cytotoxicity Against Human Cancer Cell Lines

The in vitro cytotoxic activity of nicotinonitrile analogs is a primary indicator of their potential as anticancer drugs. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for comparing cytotoxic potency.

Below is a summary of the IC50 values for representative nicotinonitrile analogs against various human cancer cell lines.

Compound IDModifications from Core StructureCancer Cell LineIC50 (µM)Reference
Analog 1 Complex pyrazolyl nicotinonitrile derivativeHepG2 (Liver)5.16 ± 0.4[1]
HeLa (Cervical)4.26 ± 0.3[1]
Analog 2 Fused pyranopyridine derivativeNCI-H460 (Lung)>100[2]
MCF-7 (Breast)>100[2]
SF-268 (CNS)>100[2]
Analog 3 2-Hydrazinyl-nicotinonitrile derivativeHepG2 (Liver)0.18[3]
MCF-7 (Breast)0.34[3]
Analog 4 2-Chloro-nicotinonitrile derivativeHepG2 (Liver)6.95 ± 0.34[4]
HCT-116 (Colon)8.35 ± 0.42[4]
MCF-7 (Breast)8.50 ± 0.42[4]
Analog 5 (7x) Pyrido[2,3-d]pyrimidine-6-carbonitrile with 4-(4-methyl-piperazin-1-yl)-phenylamino groupHCT-116 (Colon)~0.03-0.1[5][6]
Doxorubicin Standard ChemotherapeuticHepG2 (Liver)4.50 ± 0.2[1]
HeLa (Cervical)5.57 ± 0.4[1]

Expert Analysis of Structure-Activity Relationships (SAR):

The data reveals several key SAR trends. The fusion of additional heterocyclic rings, such as in pyranopyridine derivatives (Analog 2), can significantly diminish cytotoxic activity, suggesting that a more accessible nicotinonitrile core may be preferable for target engagement[2]. Conversely, specific substitutions at the 2-position of the nicotinonitrile ring with groups like hydrazinyl (Analog 3) can lead to highly potent compounds with sub-micromolar IC50 values, indicating a critical interaction point[3]. The multi-kinase inhibitor, compound 7x (Analog 5), which incorporates the 4-methyl-piperazin-1-yl moiety within a larger, more complex structure, demonstrates that this group is a key pharmacophore for potent kinase inhibition and subsequent cancer cell apoptosis[5][6]. The variability in activity across different cancer cell lines underscores the importance of cell-type-specific responses and the potential for targeted therapeutic applications.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

The anticancer activity of 6-(4-Methylpiperazin-1-yl)nicotinonitrile analogs is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.

Inhibition of PIM-1 and CDK4 Kinases

Several studies have identified the PIM-1 and Cyclin-Dependent Kinase 4 (CDK4) as key targets for nicotinonitrile-based inhibitors[3][4][5][6].

  • PIM-1 Kinase: This serine/threonine kinase is a proto-oncogene that promotes cell survival and proliferation by phosphorylating downstream targets involved in apoptosis and cell cycle progression[3].

  • CDK4: In complex with Cyclin D1, CDK4 phosphorylates the retinoblastoma (Rb) protein, a tumor suppressor, leading to its inactivation and allowing the cell to progress from the G1 to the S phase of the cell cycle[5][6].

The inhibition of these kinases by nicotinonitrile analogs leads to cell cycle arrest and induction of apoptosis. For instance, compound 7x was found to be a potent inhibitor of CDK4 with an IC50 of 3.87 nM[5].

Modulation of Cancer-Related Signaling Pathways

The inhibition of kinases like PIM-1 and CDK4 has cascading effects on several critical signaling pathways implicated in cancer progression.

PIM1_CDK4_Signaling cluster_0 Nicotinonitrile Analog Inhibition cluster_1 Kinase Targets cluster_2 Downstream Effectors cluster_3 Cellular Outcomes Inhibitor 6-(4-Methylpiperazin-1-yl) nicotinonitrile Analogs PIM1 PIM-1 Kinase Inhibitor->PIM1 Inhibits CDK4_CyclinD1 CDK4/Cyclin D1 Inhibitor->CDK4_CyclinD1 Inhibits Bad Bad PIM1->Bad Phosphorylates (Inactivates) Apoptosis Apoptosis PIM1->Apoptosis Promotes Survival Rb Rb CDK4_CyclinD1->Rb Phosphorylates (Inactivates) CellCycleArrest G1/S Cell Cycle Arrest CDK4_CyclinD1->CellCycleArrest Promotes Proliferation Bad->Apoptosis Inhibits E2F E2F Rb->E2F Inhibits E2F->CellCycleArrest Promotes G1/S Progression

Other implicated pathways include:

  • PI3K/Akt Signaling: A central pathway regulating cell survival, growth, and proliferation, which can be influenced by upstream kinases targeted by these analogs[7].

  • Urokinase Plasminogen Activator (uPA) System: Inhibition of uPA expression has been observed with some nicotinonitrile derivatives, which is significant as uPA is involved in tumor invasion and metastasis[8].

Experimental Protocols

The following provides a detailed methodology for a key in vitro experiment used to evaluate the biological activity of these compounds.

MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start step1 Seed cancer cells in 96-well plate step2 Incubate for 24h step3 Treat cells with nicotinonitrile analogs (various concentrations) step4 Incubate for 48-72h step5 Add MTT reagent to each well step6 Incubate for 4h step7 Add solubilization solution (e.g., DMSO) step8 Measure absorbance at 570 nm end_node Calculate IC50 values

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cancer cells (e.g., MCF-7, HepG2) and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom microplate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The 6-(4-Methylpiperazin-1-yl)nicotinonitrile scaffold and its analogs represent a promising class of compounds for the development of novel anticancer therapeutics. Their demonstrated ability to inhibit key oncogenic kinases such as PIM-1 and CDK4, leading to potent cytotoxic effects in a range of cancer cell lines, highlights their therapeutic potential. The structure-activity relationships discussed herein provide a rational basis for the further optimization of these compounds to enhance their potency, selectivity, and drug-like properties. Future research should focus on in vivo efficacy studies in relevant animal models to validate the promising in vitro findings and to further elucidate the pharmacokinetic and safety profiles of lead candidates. The continued exploration of this chemical space is warranted to unlock the full therapeutic potential of nicotinonitrile-piperazine analogs in the fight against cancer.

References

  • Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. (2013). European Journal of Medicinal Chemistry. [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (2019). Molecules. [Link]

  • Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. (2016). Journal of Heterocyclic Chemistry.
  • Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. (2016). Organic Chemistry: Current Research. [Link]

  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (2015). Molecules. [Link]

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. (2013). Journal of Medicinal Chemistry. [Link]

  • In-vitro cytotoxic activity of some selected synthesized compounds. (2008). ResearchGate. [Link]

  • The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. (2008). Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (2020). RSC Advances. [Link]

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. (2024). RSC Advances. [Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2023). Pharmaceuticals. [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). (2015). Figshare. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology. [Link]

  • Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. (2022). Scientific Reports. [Link]

  • Synthetic analogues of nicotine. IX. synthesis and biological testing of some piperazine derivatives in regard to nicotine-like activity and anthelmintic effects. (1980). Acta Pharmaceutica Suecica. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences. [Link]

  • Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. (2023). Molecules. [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). Preprints.org. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). Biomolecules. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2023). Molecules. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). Molecules. [Link]

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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 6-(4-Methylpiperazin-1-yl)nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the quest for potent and selective kinase inhibitors is a perpetual frontier. Among the myriad of scaffolds, the nicotinonitrile core has emerged as a privileged structure, giving rise to several marketed drugs. This guide delves into the structure-activity relationship (SAR) of a specific class of these compounds: 6-(4-Methylpiperazin-1-yl)nicotinonitrile derivatives. We will explore their evolution into highly potent inhibitors of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle and a validated target in oncology. This guide will provide a comparative analysis, detailed experimental protocols, and a forward-looking perspective on this promising class of molecules.

The Rise of Nicotinonitriles in Kinase Inhibition

The nicotinonitrile (3-cyanopyridine) scaffold is a versatile building block in medicinal chemistry, with derivatives like bosutinib and neratinib achieving clinical success as kinase inhibitors.[1] The journey from a simple nicotinonitrile to a potent and selective drug candidate is a testament to the power of iterative SAR studies. The introduction of a 4-methylpiperazin-1-yl group at the 6-position of the nicotinonitrile ring has proven to be a pivotal modification, significantly influencing the pharmacokinetic and pharmacodynamic properties of these molecules.

Deciphering the Structure-Activity Relationship: From Nicotinonitrile to Pyrido[2,3-d]pyrimidine CDK4 Inhibitors

While direct and extensive SAR studies on simple 6-(4-methylpiperazin-1-yl)nicotinonitrile derivatives are not extensively documented in a single source, a wealth of information can be gleaned from the closely related and highly potent pyrido[2,3-d]pyrimidine-6-carbonitrile class of CDK4 inhibitors. The core structure of these inhibitors can be viewed as an annulated and more complex version of the 6-(4-methylpiperazin-1-yl)nicotinonitrile scaffold.

A landmark study in this area led to the discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (compound 7x ), a potent inhibitor of CDK4 with an IC50 of 3.87 nM.[2] The development of this compound and its analogs provides a rich dataset for understanding the key structural features required for potent CDK4 inhibition.

Key SAR Insights:
  • The Pyrido[2,3-d]pyrimidin-7-one Core: This bicyclic system is crucial for activity, likely by providing a rigid framework that orients the key interacting moieties into the ATP-binding pocket of CDK4. The 6-carbonitrile group is a common feature in many kinase inhibitors and can participate in hydrogen bonding interactions.

  • The 2-Phenylamino Linker: The phenylamino group at the 2-position acts as a critical linker. Substitutions on this phenyl ring are well-tolerated and can be used to fine-tune the properties of the molecule.

  • The 4-(4-Methylpiperazin-1-yl) Moiety: This group is a recurring motif in kinase inhibitors and is often associated with improved solubility and oral bioavailability. The basic nitrogen of the piperazine ring can form a salt bridge with acidic residues in the kinase active site, such as Asp163 in CDK4. The methyl group on the terminal nitrogen may contribute to potency and selectivity.

  • The 8-Cyclopentyl Group: The cyclopentyl group at the 8-position of the pyrido[2,3-d]pyrimidin-7-one core is essential for high potency. It is believed to occupy a hydrophobic pocket in the CDK4 active site, contributing significantly to the binding affinity.

The following diagram illustrates the key pharmacophoric features of these potent CDK4 inhibitors:

SAR_Highlights cluster_core Pyrido[2,3-d]pyrimidin-7-one Core cluster_linker Linker Region cluster_solubility Solubilizing & Binding Group cluster_potency Potency Driving Group Core Rigid Scaffold (Positions key moieties) Nitrile 6-Carbonitrile (H-bond acceptor) Core->Nitrile Features Linker 2-Phenylamino (Orienting group) Core->Linker Connects to Cyclopentyl 8-Cyclopentyl (Hydrophobic interaction) Core->Cyclopentyl Attached to Piperazine 4-(4-Methylpiperazin-1-yl) (Solubility, Salt bridge) Linker->Piperazine Positions

Caption: Key pharmacophoric features of pyrido[2,3-d]pyrimidine-6-carbonitrile CDK4 inhibitors.

Comparative Analysis: Performance Against Approved CDK4/6 Inhibitors

The clinical landscape for CDK4/6 inhibitors is dominated by three FDA-approved drugs: Palbociclib (Ibrance), Ribociclib (Kisqali), and Abemaciclib (Verzenio).[3][4][5][6] These drugs have revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer. A comparison of the potency of compound 7x with these approved drugs highlights its potential.

CompoundTarget(s)IC50 (CDK4)Key Structural Features
Compound 7x CDK4, ARK5, etc.3.87 nMPyrido[2,3-d]pyrimidine-6-carbonitrile core, 8-cyclopentyl group
Palbociclib CDK4/611 nMPyrido[2,3-d]pyrimidine core, 2-(piperazin-1-yl)pyridine moiety
Ribociclib CDK4/610 nMPyrrolo[2,3-d]pyrimidine core
Abemaciclib CDK4/62 nM2-anilinopyrimidine core

Data compiled from multiple sources.[2][6]

As the table indicates, compound 7x exhibits comparable, if not superior, in vitro potency against CDK4 when compared to the approved inhibitors. This underscores the potential of the 6-(4-methylpiperazin-1-yl)nicotinonitrile-derived scaffold in designing next-generation kinase inhibitors.

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for the synthesis of a representative 6-(4-methylpiperazin-1-yl)nicotinonitrile derivative and a standard in vitro CDK4 kinase assay.

Synthesis of 6-(4-Methylpiperazin-1-yl)nicotinonitrile

This protocol is a representative procedure based on common synthetic methods for related compounds.

Workflow Diagram:

Synthesis_Workflow start Start Materials: 2-Chloronicotinonitrile 1-Methylpiperazine reaction Nucleophilic Aromatic Substitution start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: 6-(4-Methylpiperazin-1-yl)nicotinonitrile purification->product

Caption: General workflow for the synthesis of 6-(4-methylpiperazin-1-yl)nicotinonitrile.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-chloronicotinonitrile (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 1-methylpiperazine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired 6-(4-methylpiperazin-1-yl)nicotinonitrile.

In Vitro CDK4/Cyclin D1 Kinase Assay

This protocol outlines a typical biochemical assay to determine the inhibitory activity of a compound against CDK4.

Workflow Diagram:

Kinase_Assay_Workflow plate_prep Prepare Assay Plate: - Add CDK4/Cyclin D1 enzyme - Add test compound dilutions - Add substrate (e.g., Rb protein) initiation Initiate Reaction: Add ATP plate_prep->initiation incubation Incubate at 37°C initiation->incubation detection Detect Phosphorylation: (e.g., using a phosphospecific antibody and a detection reagent) incubation->detection readout Measure Signal (e.g., luminescence or fluorescence) detection->readout

Caption: General workflow for an in vitro CDK4 kinase assay.

Step-by-Step Protocol:

  • Reagents:

    • Active CDK4/Cyclin D1 enzyme

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Substrate (e.g., recombinant Retinoblastoma protein, Rb)

    • ATP

    • Test compound (serially diluted)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Assay Procedure: a. In a 96-well or 384-well plate, add the kinase assay buffer. b. Add the test compound at various concentrations. c. Add the CDK4/Cyclin D1 enzyme and the Rb substrate. d. Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature. e. Initiate the kinase reaction by adding ATP. f. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). g. Stop the reaction and detect the amount of phosphorylated Rb or ADP produced using a suitable detection method. h. Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 6-(4-methylpiperazin-1-yl)nicotinonitrile scaffold has proven to be a valuable starting point for the development of potent kinase inhibitors, particularly for CDK4. The SAR insights gleaned from the closely related pyrido[2,3-d]pyrimidine series provide a clear roadmap for further optimization. Key areas for future exploration include:

  • Improving Selectivity: While potent, many kinase inhibitors suffer from off-target effects. Fine-tuning the substitutions on the nicotinonitrile or phenylamino rings could lead to improved selectivity profiles.

  • Overcoming Resistance: As with all targeted therapies, acquired resistance is a significant challenge. The development of next-generation inhibitors that can overcome common resistance mutations is a critical area of research.

  • Exploring Other Kinase Targets: The versatility of the nicotinonitrile scaffold suggests that derivatives could be developed against other kinase targets implicated in various diseases.

References

  • Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci., 6, 1-11. [Link]

  • Patt, D. (2022). Are the Three Approved CDK4/6 Inhibitors Truly Different? Oncology News Central. [Link]

  • Li, J., et al. (2025). Comparative efficacy and safety of CDK4/6 inhibitors combined with endocrine therapy in HR+/HR2- patients with advanced or metastatic breast cancer: a systematic review and network meta-analysis. Systematic Reviews, 14(1), 1-12. [Link]

  • BPS Bioscience. (n.d.). CDK4 Assay Kit. [Link]

  • Harvard Medical School. (2019). Comparison of three similar frontline breast cancer drugs reveals important differences. ScienceDaily. [Link]

  • Zhu, G., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 57(5), 2293-2304. [Link]

  • Braal, C. L., et al. (2021). Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Drugs, 81(3), 317-331. [Link]

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A Senior Application Scientist's Guide to the In Vitro Evaluation of Anticancer Agents Derived from Nicotinonitrile-Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and drug development professionals, the quest for novel anticancer therapeutics is a continuous journey of synthesis, screening, and optimization. Within the vast landscape of medicinal chemistry, heterocyclic compounds have emerged as a particularly fruitful area of exploration. This guide focuses on a promising class of these compounds: derivatives synthesized from the versatile 6-(4-Methylpiperazin-1-yl)nicotinonitrile scaffold. While our initial exploration centered on this specific starting material, the broader family of nicotinonitrile-piperazine hybrids has demonstrated significant potential as anticancer agents. This guide, therefore, provides a comprehensive in vitro comparison of these compounds, offering insights into their performance against various cancer cell lines and benchmarking them against established therapeutic alternatives. Our objective is to equip fellow researchers with the foundational knowledge and detailed methodologies necessary to effectively evaluate and advance these promising molecules in the preclinical drug discovery pipeline.

The Rationale Behind Targeting Nicotinonitrile-Piperazine Hybrids

The combination of the nicotinonitrile and piperazine moieties into a single molecular entity is a deliberate strategy rooted in established medicinal chemistry principles. The pyridine ring of nicotinonitrile is a common feature in many biologically active compounds, and the cyano group can act as a hydrogen bond acceptor, contributing to target binding. The piperazine ring, a privileged scaffold in drug discovery, is known to improve pharmacokinetic properties such as solubility and bioavailability. Furthermore, the nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the exploration of a wide chemical space to optimize potency and selectivity. Many successful kinase inhibitors, a cornerstone of modern targeted cancer therapy, incorporate the piperazine moiety.[1][2]

Comparative In Vitro Anticancer Activity

The true measure of a novel compound's potential lies in its performance in preclinical in vitro assays. Here, we present a comparative analysis of the cytotoxic activity of various nicotinonitrile-piperazine derivatives against a panel of human cancer cell lines. The data is presented in terms of IC50 values, the concentration of a drug that is required for 50% inhibition in vitro. For context, we have included data for standard-of-care chemotherapeutic agents used in the treatment of the corresponding cancer types.

Compound IDCancer Cell LineTarget/Mechanism (if known)IC50 (µM)Reference CompoundReference IC50 (µM)
Derivative A A-549 (Lung)Kinase Inhibitor7.74[3]Cisplatin~5-10
Derivative B HCT-116 (Colon)Kinase Inhibitor4.26[3]5-Fluorouracil~5-15
Derivative C MCF-7 (Breast)Tyrosine Kinase Inhibitor~1-3[4]Doxorubicin~0.5-2
Derivative D MIAPaCa-2 (Pancreatic)Kinase Inhibitor14.98[3]Gemcitabine~0.01-0.1
Compound 8 MCF-7 (Breast)Tyrosine Kinase Inhibitor~1-3[4]5-Fluorouracil~5
Compound 5g HCT-116 (Colon)Tyrosine Kinase Inhibitor~1-3[4]5-Fluorouracil~5

Note: The IC50 values for standard drugs can vary depending on the specific experimental conditions. The values provided are approximate ranges for comparative purposes.

Delving Deeper: Mechanistic Insights and Key In Vitro Assays

A comprehensive in vitro evaluation extends beyond simple cytotoxicity. Understanding a compound's mechanism of action is paramount for its rational development. For nicotinonitrile-piperazine derivatives, a prominent mechanism of action is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Experimental Workflow for Evaluating Novel Anticancer Compounds

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Assays cluster_3 Lead Optimization Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification MTT_Assay MTT Cell Viability Assay Purification->MTT_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) MTT_Assay->Apoptosis_Assay Kinase_Assay Kinase Inhibition Assay MTT_Assay->Kinase_Assay SAR Structure-Activity Relationship (SAR) Studies Apoptosis_Assay->SAR Kinase_Assay->SAR

Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.

Visualizing the Impact: Inhibition of a Key Signaling Pathway

Many nicotinonitrile-piperazine derivatives are being investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK4. CDK4, in complex with Cyclin D, plays a crucial role in the G1 phase of the cell cycle. Its inhibition can lead to cell cycle arrest and prevent cancer cell proliferation.

G cluster_0 G1 Phase Cell Cycle Progression cluster_1 Inhibition by Nicotinonitrile-Piperazine Derivative CyclinD Cyclin D CDK4 CDK4 CyclinD->CDK4 forms complex Rb Rb Protein CDK4->Rb phosphorylates (inactivates) CellCycleArrest Cell Cycle Arrest CDK4->CellCycleArrest leads to E2F E2F Transcription Factor Rb->E2F releases Proliferation Cell Proliferation E2F->Proliferation promotes Inhibitor Nicotinonitrile-Piperazine Derivative Inhibitor->CDK4 inhibits

Caption: Simplified diagram of CDK4-mediated cell cycle progression and its inhibition.

Detailed Experimental Protocols

To ensure the reproducibility and validity of in vitro findings, adherence to standardized protocols is essential. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[3][5][6][7][8] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[1][9][10][11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative and PI-positive: Necrotic cells.

CDK4 Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of CDK4.

Principle: The assay quantifies the phosphorylation of a substrate by the CDK4/Cyclin D complex. This is often done using a radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.[2][12] Alternatively, luminescence-based assays that measure the amount of ADP produced can be used.[13][14]

Protocol (Luminescence-based):

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing CDK4/Cyclin D3 enzyme, a specific substrate peptide, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and ADP Detection: Add a kinase-glo® reagent to terminate the reaction and measure the amount of ADP produced, which is converted to a luminescent signal.

  • Luminescence Reading: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of CDK4 inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The in vitro data for nicotinonitrile-piperazine derivatives highlight their potential as a promising class of anticancer agents. Their activity against various cancer cell lines, often in the low micromolar range, and their ability to target key oncogenic pathways such as the CDK4-mediated cell cycle progression, warrant further investigation. The detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these and other novel compounds.

Future research should focus on elucidating the structure-activity relationships (SAR) to optimize potency and selectivity. This involves the synthesis and screening of a focused library of analogs with systematic modifications to both the nicotinonitrile and piperazine moieties. Furthermore, promising lead compounds should be advanced to more complex in vitro models, such as 3D spheroids and co-culture systems, to better mimic the tumor microenvironment, before progressing to in vivo studies. The ultimate goal is the identification of a clinical candidate with a superior efficacy and safety profile for the treatment of cancer.

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Validating Target Engagement of 6-(4-Methylpiperazin-1-yl)nicotinonitrile-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Privileged Scaffold to Validated Inhibitor

The 6-(4-methylpiperazin-1-yl)nicotinonitrile moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of protein kinase inhibitors. Its structural and electronic properties make it a highly effective anchor for engaging the ATP-binding pocket of numerous kinases, leading to its incorporation into inhibitors targeting oncogenic drivers like Fibroblast Growth Factor Receptors (FGFR), Rho-associated coiled-coil kinases (ROCK), and Pim kinases.[1][2][3]

However, demonstrating that a compound with this scaffold elicits a desired phenotypic outcome, such as cancer cell death, is only the first step. For researchers and drug developers, the critical question is: "Is the compound working by hitting its intended target?" Answering this requires a rigorous, multi-pronged approach to validate target engagement—the direct, physical interaction between the inhibitor and its target protein within a physiological context.

This guide provides an in-depth comparison of essential methodologies for validating the target engagement of this inhibitor class. We move beyond simple protocols to explain the causality behind experimental choices, creating a self-validating framework to ensure that the observed biological effects are directly attributable to on-target inhibition.

Section 1: The Cornerstone of Validation: The Cellular Thermal Shift Assay (CETSA)

The definitive confirmation of target engagement in a cellular environment is the primary goal. The Cellular Thermal Shift Assay (CETSA) is an indispensable, label-free biophysical technique for this purpose.[4][5] It operates on a simple yet powerful principle: when a small molecule inhibitor binds to its target protein, it confers thermal stability, making the protein more resistant to heat-induced denaturation.[4][6]

The Principle of Ligand-Induced Thermal Stabilization

Proteins unfold and aggregate when heated. The temperature at which 50% of the protein denatures is its melting temperature (Tm). A ligand, like one of our nicotinonitrile-based inhibitors, binding snugly within a protein's active site, creates a more stable complex. This additional stability means more thermal energy is required to unfold the protein, resulting in a measurable increase in its Tm. Observing this "thermal shift" in the presence of the compound is direct evidence of physical binding inside the cell.[7][8]

Experimental Workflow for CETSA

The CETSA workflow is a logical sequence designed to isolate and measure the soluble fraction of a target protein across a temperature gradient.

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Analysis treat_cells Treat intact cells with Inhibitor or Vehicle (DMSO) harvest Harvest and resuspend cells treat_cells->harvest aliquot Aliquot cell suspension into PCR tubes harvest->aliquot heat Heat aliquots across a temperature gradient (e.g., 40-70°C) aliquot->heat lysis Lyse cells via freeze-thaw cycles heat->lysis centrifuge Centrifuge to pellet aggregated proteins lysis->centrifuge supernatant Collect supernatant (soluble protein fraction) centrifuge->supernatant sds_page Analyze by SDS-PAGE and Western Blot supernatant->sds_page quantify Quantify band intensity to plot melting curve sds_page->quantify Biomarker_Workflow cluster_pathway cluster_experiment Inhibitor 6-MPN Inhibitor FGFR FGFR Inhibitor->FGFR FRS2 FRS2 FGFR->FRS2 phosphorylates pFRS2 p-FRS2 Downstream Downstream Signaling (e.g., MAPK) pFRS2->Downstream treat 1. Treat cells with inhibitor (dose-response) stimulate 2. Stimulate pathway (e.g., with FGF ligand) treat->stimulate lyse 3. Lyse cells and collect protein stimulate->lyse western 4. Western Blot for p-FRS2 and Total FRS2 lyse->western analyze 5. Quantify p-FRS2/ Total FRS2 ratio western->analyze

Caption: Workflow for validating target engagement by measuring downstream biomarker modulation.

Methodology: Western Blot for Phospho-Substrate Levels
  • Cell Treatment: Treat cells with increasing concentrations of the inhibitor for a defined period (e.g., 2-4 hours).

  • Pathway Stimulation: If the pathway is not basally active, stimulate the cells with the appropriate ligand (e.g., FGF2) for a short period (e.g., 15 minutes) to induce robust substrate phosphorylation in the control samples.

  • Lysis: Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Western Blot Analysis: Perform a Western blot using two primary antibodies: one that specifically recognizes the phosphorylated form of the substrate (e.g., anti-p-FRS2) and another that recognizes the total amount of the substrate protein (e.g., anti-FRS2).

  • Quantification: The ratio of the phospho-protein signal to the total protein signal is calculated. A dose-dependent decrease in this ratio provides strong evidence of on-target functional activity.

Section 4: Comparative Analysis and Selectivity

A robust validation strategy involves comparing the novel inhibitor to an established alternative or "tool compound." This contextualizes its performance and begins to explore its selectivity profile.

Comparative Data Summary: 6-MPN Inhibitor vs. Alternative

Here, we present a hypothetical comparison of "6-MPN-Inhibitor-1" against a known, selective FGFR inhibitor ("Reference Compound").

AssayParameter6-MPN-Inhibitor-1Reference CompoundInterpretation
Biochemical Assay FGFR1 IC5015 nM10 nMBoth compounds are highly potent inhibitors of the purified enzyme.
CETSA FGFR1 Thermal Shift (ΔTm)+5.2 °C+4.8 °CBoth compounds demonstrate direct, robust binding to FGFR1 in intact cells.
ITDRF CETSA Cellular EC5080 nM65 nMBoth compounds effectively engage the target in a cellular context, with slight differences likely due to cell permeability.
Biomarker Assay p-FRS2 Inhibition IC5095 nM75 nMBoth compounds functionally inhibit the FGFR pathway at concentrations consistent with their cellular target engagement.
Kinome Screen Off-Target Hits (<1 µM)8 kinases3 kinasesThe reference compound shows higher selectivity across the kinome, suggesting 6-MPN-Inhibitor-1 may have more off-target activities to investigate.

This multi-assay comparison provides a holistic view. The concordance between the biochemical potency, cellular engagement, and functional biomarker modulation for "6-MPN-Inhibitor-1" builds a strong, self-validating case for its on-target mechanism of action. The kinome screen provides critical, forward-looking information about its selectivity that must be addressed in further development. [9]

Conclusion

Validating the target engagement of 6-(4-methylpiperazin-1-yl)nicotinonitrile-based inhibitors is not a single experiment but a systematic process of inquiry. By integrating direct binding assays like CETSA, quantitative biochemical assays, and functional downstream biomarker analysis, researchers can build an unassailable case for their compound's mechanism of action. This rigorous, multi-faceted approach ensures that promising compounds are advanced based on a solid, mechanistically understood foundation, ultimately increasing the probability of success in the long and arduous path of drug development.

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Benchmarking new PARP inhibitors against Olaparib

By integrating the data from these assays, researchers can build a comprehensive profile of a new inhibitor and make informed decisions about its potential to advance toward in vivo studies and clinical development. The emergence of PARP1-selective inhibitors represents a promising evolution, potentially offering the efficacy of first-generation agents with an improved safety profile, which could be critical for developing effective combination therapies. [8][11][18]

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A Senior Application Scientist's Guide to Evaluating the ADME Properties of 6-(4-Methylpiperazin-1-yl)nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A compound's ultimate success hinges not just on its potency against a biological target, but on its ability to reach that target in sufficient concentration and for an adequate duration, without causing undue toxicity. This is the domain of ADME: Absorption, Distribution, Metabolism, and Excretion. Understanding these properties early in the discovery pipeline is critical for optimizing lead compounds and avoiding costly late-stage failures.[1][2][3]

This guide provides a comparative framework for evaluating the ADME properties of a promising class of molecules: 6-(4-methylpiperazin-1-yl)nicotinonitrile derivatives. This scaffold is of significant interest in medicinal chemistry, often appearing in kinase inhibitors and other targeted therapies. The inclusion of the methylpiperazine moiety is a deliberate design choice, frequently employed to enhance aqueous solubility and modulate pharmacokinetic properties.[4][5][6][7] However, this group can also introduce metabolic liabilities. Therefore, a systematic, data-driven evaluation is essential.

Here, we will explore a tiered approach to ADME profiling, focusing on three foundational in vitro assays: metabolic stability, intestinal permeability, and aqueous solubility. We will compare hypothetical derivatives to illustrate how minor structural modifications can profoundly impact their overall ADME profile, providing the rationale behind experimental choices and detailed, field-tested protocols.

Section 1: Metabolic Stability in Human Liver Microsomes

Expertise & Rationale: The liver is the body's primary metabolic engine, and a compound's susceptibility to breakdown by hepatic enzymes is a major determinant of its half-life and oral bioavailability.[8] The in vitro liver microsomal stability assay is a cost-effective first-line screen to assess this vulnerability.[9][10] By incubating derivatives with human liver microsomes (HLMs)—subcellular fractions rich in cytochrome P450 (CYP) enzymes—we can measure the rate of parent compound disappearance and predict its intrinsic clearance (Clint).[11][12] A compound with high metabolic instability is likely to be rapidly cleared in vivo, preventing it from reaching therapeutic concentrations.

Comparative Data: Metabolic Stability of Nicotinonitrile Derivatives

Below is a comparative analysis of our lead compound (Derivative A) and two structurally related analogues. Derivative B introduces a trifluoromethyl group, a common strategy to block potential sites of metabolism, while Derivative C adds a hydroxyl group to explore effects on solubility and metabolism.

DerivativeStructureKey ModificationHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted Hepatic Clearance
A 6-(4-Methylpiperazin-1-yl)nicotinonitrileParent Scaffold2555.4Moderate
B 6-(4-(Trifluoromethyl)piperazin-1-yl)nicotinonitrileCF₃ on Piperazine> 60< 23.1Low
C 6-(4-(2-Hydroxyethyl)piperazin-1-yl)nicotinonitrileHydroxyethyl on Piperazine12115.5High

Insight: As hypothesized, the addition of a metabolically robust trifluoromethyl group in Derivative B significantly increased the half-life and reduced clearance, making it a more promising candidate from a metabolic standpoint. Conversely, the hydroxyl group in Derivative C , while potentially improving solubility, introduced a new liability for rapid Phase II conjugation (e.g., glucuronidation), leading to high intrinsic clearance.[11]

Experimental Workflow: Microsomal Stability Assay

The following diagram illustrates the key steps in determining metabolic stability.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_compound 1. Prepare 1µM Test Compound Solution start_reaction 4. Pre-warm HLM & Compound at 37°C, then add NADPH to start reaction prep_compound->start_reaction prep_hlm 2. Prepare HLM + Buffer (0.5 mg/mL protein) prep_hlm->start_reaction prep_nadph 3. Prepare NADPH Cofactor Solution prep_nadph->start_reaction time_points 5. Aliquot & Quench Reaction (e.g., with cold Acetonitrile) at T=0, 5, 15, 30, 45 min start_reaction->time_points centrifuge 6. Centrifuge to Pellet Protein time_points->centrifuge lcms 7. Analyze Supernatant via LC-MS/MS centrifuge->lcms calc 8. Calculate % Remaining vs. T=0 and Determine t½ & Clint lcms->calc

Workflow for the in vitro liver microsomal stability assay.

Section 2: Intestinal Permeability and Efflux

Expertise & Rationale: For an orally administered drug to be effective, it must first pass through the intestinal wall to enter the bloodstream. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting this process.[13][14] Caco-2 cells are a human colon adenocarcinoma line that, when cultured on a semi-permeable membrane, differentiate into a polarized monolayer of cells with tight junctions and active transport systems that mimic the intestinal epithelium.[13][15]

By measuring the rate of compound passage from the apical (intestinal lumen) to the basolateral (blood) side (Papp A→B), we can predict absorption. Measuring transport in the reverse direction (Papp B→A) allows us to calculate an Efflux Ratio (ER). An ER significantly greater than 2 suggests the compound is actively pumped back into the intestine by efflux transporters like P-glycoprotein (P-gp), a common cause of poor bioavailability.[13][16]

Comparative Data: Caco-2 Permeability of Nicotinonitrile Derivatives
DerivativePapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER) [Papp(B→A)/Papp(A→B)]Predicted AbsorptionP-gp Substrate Liability
A 8.529.83.5ModerateYes
B 9.235.13.8ModerateYes
C 12.113.31.1HighNo

Insight: The parent compound (A ) and the trifluoromethyl analogue (B ) both exhibit moderate permeability but are clear substrates for active efflux, as indicated by their high Efflux Ratios. This could limit their in vivo exposure. The introduction of the hydroxyethyl group in Derivative C not only increased absorptive permeability but also abolished the efflux liability (ER ≈ 1). This is a significant advantage, suggesting that Derivative C is more likely to be well-absorbed in vivo despite its higher metabolic clearance.

Experimental Workflow: Caco-2 Permeability Assay

The following diagram outlines the bidirectional Caco-2 assay workflow.

G cluster_culture Cell Culture cluster_assay Permeability Assay (Parallel A→B and B→A) cluster_analysis Analysis seed 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for 21 days to form differentiated monolayer seed->culture teer 3. Verify monolayer integrity (TEER measurement) culture->teer dose_a 4a. Add compound to Apical (A) side teer->dose_a dose_b 5a. Add compound to Basolateral (B) side teer->dose_b sample_b 4b. Sample from Basolateral (B) side over 2 hours dose_a->sample_b lcms 6. Quantify compound concentration via LC-MS/MS sample_b->lcms sample_a 5b. Sample from Apical (A) side over 2 hours dose_b->sample_a sample_a->lcms calc 7. Calculate Papp values and Efflux Ratio lcms->calc

Bidirectional Caco-2 permeability assay workflow.

Section 3: Kinetic Aqueous Solubility

Expertise & Rationale: A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability, unreliable in vitro assay results, and formulation challenges.[17] Kinetic solubility assays are high-throughput methods used in early discovery to estimate a compound's solubility.[18][19] The assay determines the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[20] We assess this at physiologically relevant pH values, such as pH 7.4 (blood) and pH 6.5 (upper intestine), to better predict in vivo behavior.

Comparative Data: Kinetic Solubility of Nicotinonitrile Derivatives
DerivativeKinetic Solubility @ pH 7.4 (µM)Kinetic Solubility @ pH 6.5 (µM)Solubility Classification
A 75110Good
B 1522Low
C > 200> 200High

Insight: The parent compound (A ) displays good solubility. However, the lipophilic trifluoromethyl group in Derivative B drastically reduces its solubility, which could negate the benefit of its improved metabolic stability. This is a classic ADME trade-off. As expected, the polar hydroxyethyl group on Derivative C provides a significant boost in solubility, making it highly soluble across the tested pH range. This property, combined with its high permeability, makes it an interesting, albeit metabolically less stable, candidate.

Integrated Analysis and Path Forward

This tiered in vitro ADME assessment provides a clear, multi-parameter view of our 6-(4-methylpiperazin-1-yl)nicotinonitrile derivatives.

  • Derivative A (Parent): A reasonable starting point with moderate properties across the board, but its efflux liability is a concern.

  • Derivative B (CF₃ Analogue): Exhibits excellent metabolic stability but suffers from two significant liabilities: high efflux and low aqueous solubility. These issues would likely lead to poor oral absorption and must be addressed.

  • Derivative C (OH-Et Analogue): Possesses the best permeability and solubility profile with no efflux liability. Its only major drawback is high metabolic clearance.

Based on this comparative data, a medicinal chemist's efforts would be best directed toward synthesizing new analogues of Derivative C . The goal would be to retain its excellent solubility and permeability while strategically modifying the structure to block the site of metabolic breakdown, thereby improving its metabolic stability. This integrated, data-driven approach allows for the rational design of compounds with a higher probability of success in vivo.

Detailed Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay
  • Preparation: Thaw pooled human liver microsomes (HLMs) on ice. Prepare a 1 mg/mL HLM solution in 100 mM potassium phosphate buffer (pH 7.4). Prepare a 2 µM test compound solution by diluting a 10 mM DMSO stock. Prepare a NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.[10]

  • Incubation: In a 96-well plate, add the HLM solution and the test compound solution. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing 3 volumes of ice-cold acetonitrile with an internal standard to terminate the reaction.[11]

  • Sample Processing: Seal the plate, vortex, and centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point relative to T=0.

  • Data Calculation: Plot the natural log of the percent remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (0.693/t½) / (mg protein/mL)).

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells onto Transwell inserts (e.g., 24-well format) and culture for 21-23 days in appropriate media to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of each well. Only use monolayers with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).

  • Assay Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • A→B Permeability: Remove culture media from both chambers. Add the test compound (e.g., at 10 µM) in transport buffer to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.[21]

  • B→A Permeability: In a separate set of wells, add the test compound in transport buffer to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At a specified time point (e.g., 120 minutes), take samples from the receiver chamber (B for A→B, A for B→A). Also, take a sample from the initial donor solution (T=0).

  • Analysis: Quantify the compound concentration in all samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. Calculate the Efflux Ratio = Papp(B→A) / Papp(A→B).

Protocol 3: Kinetic Solubility Assay (Nephelometry)
  • Compound Plating: Dispense 2 µL of 10 mM DMSO stock solutions of test compounds into a 96-well clear-bottom plate.

  • Buffer Addition: Add 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, resulting in a final compound concentration of 100 µM and 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to equilibrate.[20]

  • Measurement: Measure the turbidity of each well using a laser nephelometer.

  • Data Analysis: Compare the light-scattering reading of each test compound to that of positive (precipitated) and negative (soluble) controls. The concentration at which significant light scatter is observed is reported as the kinetic solubility.[18]

References

  • MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Available from: [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Available from: [Link]

  • ResearchGate. (n.d.). Predicted ADME properties for compounds 1-15. Available from: [Link]

  • Selvita. (n.d.). In Vitro ADME. Available from: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Available from: [Link]

  • Scilit. (2024). The medicinal chemistry of piperazines: A review. Available from: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]

  • ResearchGate. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Available from: [Link]

  • PubMed. (2010). In vitro solubility assays in drug discovery. Available from: [Link]

  • PubMed. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Available from: [Link]

  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • ResearchGate. (2024). ADME Analysis and molecular doking studies on 6-((4-benzylpiperidin-1-yl) methyl)- N2-(p-tolyl)-1,3,5-triazine-2,4-diamine molecule. Available from: [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available from: [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Available from: [Link]

  • Evotec. (n.d.). Microsomal Stability. Available from: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Available from: [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

  • PubMed Central. (2023). Piperazine skeleton in the structural modification of natural products: a review. Available from: [Link]

  • ResearchGate. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Available from: [Link]

  • PubMed Central. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Available from: [Link]

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Safety Operating Guide

Operational Guide: Personal Protective Equipment for Handling 6-(4-Methylpiperazin-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted with the highest standards of safety. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for handling 6-(4-Methylpiperazin-1-yl)nicotinonitrile (CAS 54864-89-0). Our philosophy is that a robust safety protocol is not a barrier to research but a self-validating system that ensures the integrity of your experiments and the well-being of your team.

The chemical structure of this compound, incorporating both a nicotinonitrile and a methylpiperazine moiety, demands a cautious and informed approach. The piperazine group can be corrosive and a sensitizer, while the nitrile group presents potential toxicity.[1][2] This guide is structured to provide immediate, essential safety information and detailed operational plans for its handling and disposal.

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards is the foundation of any safety protocol. Based on data from structurally related compounds and available safety information, we can anticipate the primary risks associated with 6-(4-Methylpiperazin-1-yl)nicotinonitrile.

Table 1: Anticipated Hazard Profile

Hazard Classification Description Rationale & Primary Sources
Skin Corrosion/Irritation Causes severe skin burns and may cause allergic skin reactions. The piperazine moiety is a known corrosive and sensitizer. Direct skin contact must be avoided to prevent chemical burns and the potential development of contact dermatitis.[1][3]
Serious Eye Damage Causes serious, potentially irreversible eye damage.[3] As with skin, the corrosive nature of the amine functional group means splashes to the eye can have severe consequences.[1]
Acute Toxicity (Inhalation) Harmful if inhaled.[3] The compound is a solid, but fine dust can be generated during handling. Inhalation of dust can lead to respiratory tract irritation.[3]
Acute Toxicity (Oral/Dermal) Harmful if swallowed or absorbed through the skin.[3] Nitrile-containing compounds can pose toxic risks.[2] Systemic effects are possible if the compound enters the body.
Flammability Flammable solid.[1] Combustible liquid (related compounds).[4] The compound has a flash point of 65°C, and related compounds are classified as flammable liquids.[1] Keep away from heat, sparks, and open flames.

| Environmental Hazards | No specific data available, but release to the environment should be avoided. | As a standard practice for all research chemicals, do not let the product enter drains. |

Core PPE Directive: The Non-Negotiable Baseline

Before entering any area where 6-(4-Methylpiperazin-1-yl)nicotinonitrile is handled, the following minimum PPE must be worn. This creates a foundational layer of safety that protects against unforeseen splashes, spills, or aerosol generation.

  • 100% Cotton Lab Coat: Fully buttoned with sleeves rolled down. Provides a removable barrier against minor splashes.

  • Chemical Splash Goggles: These are mandatory over safety glasses. Goggles form a seal around the eyes, offering superior protection from splashes, which is critical given the compound's potential for severe eye damage.[5][6]

  • Nitrile Gloves: Select gloves that offer protection against a broad range of chemicals.[6][7] Always double-check glove integrity before use and remove them using the proper technique to avoid contaminating your skin.

Task-Specific Operational Plans & PPE

Safety protocols must adapt to the specific risks of each laboratory procedure. The following sections detail the required PPE and operational logic for common tasks.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Review SDS & Protocol B Verify Fume Hood Operation A->B C Don Core PPE (Lab Coat, Goggles) B->C D Don Task-Specific PPE (Gloves, Face Shield, Apron) C->D E Perform Task (Weighing, Dissolving, etc.) D->E F Segregate Waste E->F G Decontaminate Glassware & Surfaces F->G H Doff PPE in Correct Order (Gloves First) G->H I Wash Hands Thoroughly H->I

Caption: General workflow for handling 6-(4-Methylpiperazin-1-yl)nicotinonitrile.

This is a high-risk step due to the potential for generating fine, inhalable dust.

  • Location: Always perform in a certified chemical fume hood or a powder containment hood.

  • Additional PPE:

    • Face Shield: Worn over splash goggles, a face shield provides a secondary barrier protecting the entire face from airborne particles.[6][8]

    • Chemical-Resistant Apron: Worn over the lab coat to provide an additional layer of protection against spills.[5]

  • Causality: The primary risk here is aerosolization. The use of a fume hood and a face shield is a direct countermeasure to mitigate the inhalation hazard and prevent facial exposure.[3]

The risk shifts from dust inhalation to splashes of a potentially corrosive solution.

  • Location: Chemical fume hood.

  • Additional PPE:

    • Chemical-Resistant Gauntlet Gloves: For handling larger volumes, consider longer gloves (gauntlets) to protect the forearms.[7]

    • Chemical-Resistant Apron: Essential for protecting against splashes during pouring and mixing.[5]

  • Causality: The compound is basic (pH 12 for a 15% aqueous solution), reinforcing its corrosive nature.[1] An apron and comprehensive eye protection are critical to shield against severe burns from accidental splashes.

Table 2: Task-Specific PPE Quick Reference Matrix

Task Location Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Storage/Transport Lab Bench Not required (closed container) Safety Glasses Nitrile Gloves Lab Coat
Weighing Solid Fume Hood Fume Hood Airflow Splash Goggles & Face Shield Nitrile Gloves Lab Coat & Apron
Preparing Solutions Fume Hood Fume Hood Airflow Splash Goggles Nitrile Gloves Lab Coat & Apron
Reaction/Work-up Fume Hood Fume Hood Airflow Splash Goggles Nitrile Gloves Lab Coat & Apron

| Waste Disposal | Fume Hood | Fume Hood Airflow | Splash Goggles | Nitrile Gloves | Lab Coat |

Emergency & Spill Management

Preparedness is key to mitigating the impact of an accidental release. All personnel must be familiar with these procedures and the location of safety equipment.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

The response is dictated by the size and nature of the spill.

G Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Evacuate Alert others & Evacuate Area (If spill is large or you are unsure) SmallSpill Small Spill (<100 mL / 10g) Inside Fume Hood Assess->SmallSpill LargeSpill Large Spill (>100 mL / 10g) Or Outside Hood Assess->LargeSpill SmallSpill->LargeSpill No SmallCleanup Don Full PPE (Apron, Face Shield, Gloves) Cover with inert absorbent material (e.g., vermiculite, sand) Collect in sealed container for disposal SmallSpill->SmallCleanup Yes CallEHS Contact Emergency Personnel (e.g., EHS) LargeSpill->CallEHS Yes SmallCleanup->CallEHS Contact EHS for disposal guidance

Caption: Decision-making workflow for spill response.

Decontamination and Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Waste Segregation: All disposable materials contaminated with 6-(4-Methylpiperazin-1-yl)nicotinonitrile (gloves, paper towels, absorbent pads) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Glassware Decontamination: Reusable glassware should be rinsed with an appropriate organic solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected as hazardous waste. Subsequently, wash the glassware thoroughly with soap and water.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[1] Do not mix with other waste streams unless explicitly permitted. Contaminated clothing should be decontaminated or disposed of as hazardous waste.[2]

By integrating these expert-driven protocols into your daily workflow, you build a culture of safety that protects your most valuable assets: your researchers and your data.

References

  • Safety Data Sheet for Piperazine. (2018-01-18). Available from: 1

  • Safety Data Sheet for 1-Boc-4-(hydroxymethyl)piperidine. (2025-05-06). Note: This is a representative SDS for a piperidine derivative, illustrating common hazards. Available from:

  • Santa Cruz Biotechnology, Inc. Product Page for 6-(4-Methylpiperazin-1-yl)nicotinonitrile. (2025-12-26). Available from: 9

  • NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Centers for Disease Control and Prevention. Available from: 2

  • Safety Data Sheet for 1-Amino-4-methylpiperazine. (2016-10-18). Available from: 4

  • Safety Data Sheet for N-Methyl-d3-piperazine. CDN Isotopes. Available from: 3

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25). Aliport. Available from: 8

  • Nitrile Gloves for Chemical Handling. GlovesnStuff. Available from: 7

  • SAFE CHEMICAL HANDLING PROTECTION PPE KIT. (2025-04-30). Wilhelmsen. Available from: 5

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. Available from: 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.